molecular formula C3H4N2OS B13822019 4-imino-1,3-thiazolidin-2-one

4-imino-1,3-thiazolidin-2-one

Cat. No.: B13822019
M. Wt: 116.14 g/mol
InChI Key: PECKLIXQHBFLKD-UHFFFAOYSA-N
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Description

4-imino-1,3-thiazolidin-2-one is a useful research compound. Its molecular formula is C3H4N2OS and its molecular weight is 116.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

4-imino-1,3-thiazolidin-2-one

InChI

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6)

InChI Key

PECKLIXQHBFLKD-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)NC(=O)S1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Imino-1,3-thiazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and technical applications of 4-imino-1,3-thiazolidin-2-one .

Note on Isomerism (Critical for Researchers): The scientific literature frequently conflates this structure with its isomer, 2-imino-4-thiazolidinone (Pseudothiohydantoin). This guide strictly addresses the 4-imino-2-one core (also known as Isopseudothiohydantoin), a distinct pharmacophore often synthesized via the thiocyanatoacetonitrile route, as opposed to the chloroacetic acid/thiourea route used for the 2-imino isomer.

Executive Summary & Structural Logic

This compound (


) is a heterocyclic scaffold characterized by a thiazolidine ring with a carbonyl group at position 2 and an imino moiety at position 4. Unlike its ubiquitous isomer (pseudothiohydantoin), this specific arrangement creates a unique electronic environment, making it a potent chelator for transition metals (e.g., Ru(IV), Pd(II)) and a versatile precursor for fused heterocycles like thiazolo[4,5-b]pyridines.
Structural Distinction
FeatureThis compound (Target)2-Imino-4-thiazolidinone (Common Isomer)
Common Name IsopseudothiohydantoinPseudothiohydantoin
Carbonyl Position C2 (between S and N)C4 (adjacent to CH2)
Imino Position C4 (adjacent to N)C2 (between S and N)
Primary Synthesis Chloroacetonitrile + KSCNChloroacetic acid + Thiourea
Key Application Antioxidant, Metal Chelation (Ru, Pd)Antimicrobial, Anticonvulsant

Synthesis Protocol: The Thiocyanatoacetonitrile Route

The most reliable pathway for constructing the 4-imino-2-one core involves the nucleophilic substitution of


-haloacetonitriles with thiocyanate, followed by acid-catalyzed cyclization. This method avoids the thermodynamic trap of the 2-imino isomer.
Reagents & Materials[1][3][5][6][7][8][9][10][11]
  • Precursor: Chloroacetonitrile (

    
    ) or Bromoacetonitrile.
    
  • Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (

    
    ).
    
  • Solvent: Ethanol (Abs.) or Acetonitrile/Water mix.

  • Catalyst: Glacial Acetic Acid or dilute HCl (for cyclization).

Step-by-Step Methodology
Phase 1: Formation of Thiocyanatoacetonitrile
  • Preparation: Dissolve 0.1 mol of Potassium Thiocyanate (KSCN) in 50 mL of dry acetone or ethanol.

  • Addition: Dropwise add 0.1 mol of Chloroacetonitrile at

    
     under constant stirring.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A precipitate of KCl will form.

  • Filtration: Filter off the inorganic salt (KCl). The filtrate contains the intermediate Thiocyanatoacetonitrile (

    
    ).
    
Phase 2: Cyclization to this compound
  • Acidification: To the filtrate from Phase 1, add 10 mL of glacial acetic acid (or 10% HCl solution).

  • Reflux: Heat the solution to reflux (

    
    ) for 2–3 hours. The heat drives the intramolecular nucleophilic attack of the nitrile nitrogen onto the thiocyanate carbon (or vice versa, depending on the mechanistic pathway favored by solvent polarity).
    
  • Precipitation: Cool the reaction mixture to

    
    . The product typically precipitates as a solid.
    
  • Purification: Filter the solid and recrystallize from ethanol/water (1:1).

Reaction Mechanism Visualization

The following diagram illustrates the critical divergence between forming the 4-imino target versus the 2-imino isomer.

SynthesisPathways Precursor Chloroacetonitrile (Cl-CH2-CN) Intermediate Thiocyanatoacetonitrile (NCS-CH2-CN) Precursor->Intermediate + KSCN - KCl Reagent KSCN Cyclization Acid Catalyzed Cyclization Intermediate->Cyclization Target This compound (Target) Cyclization->Target N-attack on C=N Isomer 2-Imino-4-thiazolidinone (Avoided Isomer) AltRoute Thiourea + Chloroacetic Acid AltRoute->Isomer Standard Route

Caption: Synthesis pathway showing the specific route to this compound via thiocyanatoacetonitrile, contrasting with the common isomer's route.

Characterization & Validation

Accurate characterization is vital due to the tautomeric nature of the ring (Amino-Imino tautomerism).

Spectroscopic Profile[2][10][12]
TechniqueDiagnostic SignalAssignmentNotes
IR (KBr)

N-H stretchBroad band indicating H-bonding.
IR (KBr)

C=O stretchCharacteristic of the C2 carbonyl (distinct from C4 carbonyl which is usually ~1690).
IR (KBr)

C=N stretchExocyclic imino bond.

H NMR

(s, 1H)
N-HExchangeable with

.

H NMR

(s, 2H)

(C5)
Methylene protons of the ring.

C NMR

C=O (C2)Carbonyl carbon.

C NMR

C=NH (C4)Imino carbon.
Tautomerism Check

The compound exists in equilibrium between the imino-form (exocyclic C=N) and the amino-form (endocyclic C=N, exocyclic


).
  • Solid State: X-ray crystallography and IR typically favor the amino-form (2-oxo-4-aminothiazole) or the imino-form stabilized by H-bonding depending on substituents.

  • Solution (DMSO): NMR signals often show broadened NH peaks due to rapid proton exchange.

Applications in Drug Development & Analysis

Analytical Reagent (HITO)

The derivative 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one (HITO) is a validated spectrophotometric reagent.[1]

  • Target: Ruthenium (Ru(IV)), Palladium (Pd(II)).[2]

  • Mechanism: The oxime and imino nitrogens form a stable chelate ring with the metal.

  • Protocol: React HITO with Ru(IV) in acetate buffer (pH 5.0) at

    
     for 25 mins. 
    
    
    
    .[3]
Antioxidant & Anticancer Scaffolds

The 4-imino core serves as a "privileged structure" for:

  • Knoevenagel Condensation: The active methylene at C5 reacts with aromatic aldehydes to form 5-arylidene derivatives .

  • Fused Systems: Reaction with dielectrophiles yields thiazolo[4,5-b]pyridines , which show potent antioxidant activity (DPPH scavenging).

References

  • Chaban, T. I., et al. (2019).[1] "Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents." Pharmacia, 66(1), 27–32.

  • Tymoshuk, O., et al. (2019).[1] "Spectrophotometric Determination of Ru(IV) Using 5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one as a Novel Analytical Reagent." Acta Chimica Slovenica, 66(1), 62–69.[1][4] Link

  • PubChem. (n.d.). "4-Imino-thiazolidin-2-one (Compound)."[5][1][6][7][2][3][8] National Center for Biotechnology Information. Link

  • Aggarwal, N. (2021).[9] "Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterase inhibitors." Biointerface Research in Applied Chemistry, 11(6), 14788-14802. Link

Sources

Spectroscopic analysis of 4-imino-1,3-thiazolidin-2-one derivatives (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 4-imino-1,3-thiazolidin-2-one (also known as isopseudothiohydantoin) and its derivatives. This scaffold is structurally distinct from the more common 2-imino-4-thiazolidinone (pseudothiohydantoin), presenting unique tautomeric and spectral challenges.

Introduction: The Scaffold and Tautomeric Landscape

The This compound core is a pharmacologically privileged scaffold exhibiting antimicrobial, anti-inflammatory, and anticancer activities. Unlike its isomer (pseudothiohydantoin), this ring system features a carbonyl at position 2 and an imine at position 4.[1]

Characterization is complicated by prototropic tautomerism . The molecule exists in equilibrium between the imino-form (exocyclic C=N) and the amino-form (endocyclic C=N, 4-amino-thiazol-2-one). Solvent polarity and substitution patterns at N3 and C5 dictate the dominant tautomer, which significantly alters NMR and IR signatures.[1]

Tautomeric Equilibrium & Synthesis Context

The synthesis typically involves the cyclization of


-halo nitriles with thiourea or specific thiocarbamates.[1] The resulting 4-imino core can isomerize.[1]

Tautomerism Precursors Chloroacetonitrile + Thiourea IminoForm This compound (Exocyclic C=N) Precursors->IminoForm Cyclization AminoForm 4-Amino-1,3-thiazol-2(3H)-one (Endocyclic C=N) IminoForm->AminoForm Tautomerism (Solvent Dependent)

Figure 1: Synthetic origin and tautomeric equilibrium of the this compound scaffold.

Infrared Spectroscopy (FT-IR)

IR analysis provides the first line of evidence for the 4-imino-2-one core.[1] The key distinction from the 4-one isomer is the position of the carbonyl band.[1]

Diagnostic Bands
  • C=O Stretch (Position 2): Appears at 1700–1740 cm⁻¹ .[1] This is higher energy than typical amides due to ring strain and the urea-like electronic environment (N-C=O-S).[1]

    • Note: If the band shifts to <1680 cm⁻¹, suspect the 2-imino-4-one isomer.[1]

  • C=N Stretch (Exocyclic): A sharp, variable band at 1600–1640 cm⁻¹ .[1]

  • N-H Stretch:

    • Imino form: Sharp band ~3300–3400 cm⁻¹ (free =NH).[1]

    • Amino form: Broader bands ~3100–3300 cm⁻¹ (–NH₂ or H-bonded ring NH).[1]

  • C-S Stretch: Weak bands in the fingerprint region (600–700 cm⁻¹ ).[1]

Table 1: Characteristic IR Frequencies

Functional Group Frequency (cm⁻¹) Description
N-H (Stretch) 3250 – 3450 Sharp singlet (imino) or doublet (amino).
C=O (Stretch) 1700 – 1740 C2 Carbonyl.[1] High frequency indicates ring strain.[1]
C=N (Stretch) 1610 – 1640 Exocyclic imine (C4=NH).[1]
C=C (Aromatic) 1580 – 1600 If aryl substituents are present.[1]

| C-S-C (Stretch) | 650 – 700 | Thiazolidine ring breathing.[1] |

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8]

NMR is the definitive tool for structural confirmation.[1] Solvents such as DMSO-d₆ are preferred to stabilize the polar tautomers and prevent rapid proton exchange that broadens signals.[1]

³H NMR (Proton)
  • N-H Protons:

    • Ring NH (N3): Broad singlet, highly deshielded (10.5 – 12.5 ppm ).[1] Disappears on D₂O shake.

    • Imino NH (=NH): Sharper singlet, 8.5 – 9.5 ppm .[1]

    • Tautomer Check: The presence of two distinct exchangeable protons supports the imino-form.[1] The amino-form often shows a broad 2H signal (–NH₂).[1]

  • Methylene Protons (C5-H₂):

    • Appears as a sharp singlet at 3.8 – 4.2 ppm in unsubstituted derivatives.[1]

    • Diastereotopic Splitting: If a chiral substituent is at N3 or if the ring conformation is locked, these protons may appear as an AB quartet (

      
       Hz).[1]
      
    • 5-Ylidene Derivatives: If C5 is double-bonded (e.g., Knoevenagel condensation products), the C5-H₂ signal vanishes and is replaced by a vinylic singlet (7.5 – 8.0 ppm ).

¹³C NMR (Carbon-13)[2][4][6][9]
  • C2 (Carbonyl): The most deshielded signal, typically 170 – 175 ppm .[1]

  • C4 (Imine/Enamine): 160 – 168 ppm .[1]

    • Differentiation: C2 is usually downfield of C4 due to the adjacent oxygen and sulfur.[1]

  • C5 (Methylene): 30 – 40 ppm .[1]

    • Shift: If C5 is part of an exocyclic double bond (5-arylidene), the signal shifts to 115 – 130 ppm .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and reveals the stability of the thiazolidine ring.[1]

Ionization & Fragmentation
  • Ionization: ESI (Electrospray Ionization) in positive mode [M+H]⁺ is standard.[1]

  • Fragmentation Pathways:

    • Ring Cleavage (RDA-like): The thiazolidine ring often cleaves across the C2-N3 and C4-S bonds.[1]

    • Loss of Small Molecules:

      • Loss of HNCO (43 Da) from the C2 position.[1]

      • Loss of HCN (27 Da) from the imino segment.[1]

      • Loss of CO (28 Da).[1]

MassSpec Parent Molecular Ion [M+H]+ Frag1 Fragment A [M - CO]+ Parent->Frag1 - CO (28 Da) Frag2 Fragment B [M - HNCO]+ Parent->Frag2 - HNCO (43 Da) (Cleavage at N3-C4) Frag3 Fragment C [R-N=C=S]+ Parent->Frag3 Ring Fission

Figure 2: Common fragmentation pathways for this compound derivatives in ESI-MS.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for Tautomer Detection)
  • Solvent: Use DMSO-d₆ (99.9% D) stored over molecular sieves.[1] CDCl₃ often leads to poor solubility and broad peaks due to rapid exchange.[1]

  • Concentration: Prepare a 10–15 mg/mL solution.

  • Acquisition:

    • Run ¹H NMR with 64 scans to resolve weak tautomeric signals.

    • Perform a D₂O shake : Add 1-2 drops of D₂O, shake, and re-run to identify NH protons (signals will disappear or diminish).[1]

    • Run HSQC to correlate the C5 protons (approx 4.0 ppm) with the C5 carbon (approx 35 ppm) to confirm ring integrity.[1]

Protocol B: FT-IR Acquisition (KBr Pellet)
  • Ratio: Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind finely in an agate mortar to avoid scattering (Christiansen effect).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Measurement: Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹). Look for the carbonyl doublet/singlet at 1700+ cm⁻¹.[1]

References

  • PubChem. (2025).[1] 4-Imino-thiazolidin-2-one (Compound Summary). National Library of Medicine.[1] [Link]

  • Tymoshuk, O., et al. (2019).[1][2][3] Spectrophotometric determination of Ru(IV) using 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one as a novel analytical reagent.[2][3] Acta Chimica Slovenica, 66(1), 62–69.[1][2][3] [Link]

  • Lozynska, L., et al. (2015).[1][2] Spectrophotometric studies of 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid... Acta Chimica Slovenica, 62, 159-167.[1][2] [Link]

  • Aggarwal, N. (2021).[1][4] Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and biological screening... Biointerface Research in Applied Chemistry.[1][3] [Link]

Sources

The 4-Imino-1,3-thiazolidin-2-one Scaffold: Chemical Architecture, Synthesis, and Medicinal Utility

[1]

Executive Summary

The 4-imino-1,3-thiazolidin-2-one scaffold (also known as 4-amino-5H-thiazol-2-one ) represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its structural isomer, the 2-imino-4-thiazolidinone (pseudothiohydantoin). Unlike the common rhodanine or thiazolidine-2,4-dione classes which are frequent "frequent hitters" or PAINS (Pan-Assay Interference Compounds) due to their Michael acceptor properties, the this compound core offers a unique electronic profile. Its fixed carbonyl at C2 and imino/amino functionality at C4 create a specific hydrogen-bond donor/acceptor motif suitable for targeting kinases, 11β-HSD1, and bacterial enzymes. This guide provides a definitive technical analysis of its synthesis, tautomeric behavior, and application in modern drug design.

Chemical Architecture & Tautomerism

Understanding the tautomeric equilibrium of this scaffold is the prerequisite for rational drug design. The molecule exists in a dynamic equilibrium between the imino-ketone form and the amino-enone form.

Tautomeric Equilibrium

While often drawn as the 4-imino species (A), X-ray crystallography and NMR studies in polar solvents (DMSO-d6) frequently favor the 4-amino-thiazol-2(5H)-one tautomer (B), especially when electron-withdrawing groups are present on the exocyclic nitrogen.

  • Form A (Imino): Exocyclic C=N bond at C4.

  • Form B (Amino): Endocyclic C=C bond between C4 and C5, with an exocyclic amine.

This tautomerism dictates reactivity:

  • Nucleophilic Attack: The N3 position is the primary site for alkylation.

  • Electrophilic Attack: The C5 position is highly active (methylene bridge) and susceptible to condensation reactions.

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Reactivity ConsequencesImino4-Imino Form(C4=N-R)Amino4-Amino Form(C4-NH-R, C4=C5)Imino->AminoProton Transfer(Solvent Dependent)N3N3 Nitrogen(Alkylation Site)Imino->N3ExposesC5C5 Methylene(Nucleophilic Carbon)Amino->C5Activates

Figure 1: Tautomeric equilibrium between 4-imino and 4-amino forms and their impact on scaffold reactivity.

Synthetic Methodologies

The synthesis of 4-imino-1,3-thiazolidin-2-ones is less trivial than that of their 2-imino counterparts. The most robust route involves the conversion of isorhodanine (4-thioxo-2-thiazolidinone) or the cyclization of chloroacetonitrile derivatives.

Route A: The Isorhodanine Conversion (Preferred)

This method allows for the introduction of diverse substituents at the N3 position early in the synthesis.

Mechanism:

  • Isorhodanine Formation: Reaction of an amine with carbon disulfide and chloroacetic acid (or chloroacetyl chloride).

  • Desulfurization/Amination: The 4-thioxo group is converted to an imino group using an amine in the presence of a desulfurizing agent (e.g., HgO, Ag2O) or via S-alkylation followed by amine displacement.

Route B: The Chloroacetonitrile Cyclization

A direct approach for the core scaffold involves the reaction of chloroacetonitrile with potassium cyanate (KOCN) or thiocyanate, though this often yields mixtures requiring careful purification.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 3-phenyl-4-imino-1,3-thiazolidin-2-one.

Reagents:

  • Phenyl isothiocyanate (1.0 eq)

  • Chloroacetamide (1.0 eq)

  • Anhydrous Ethanol (Solvent)

  • Sodium Acetate (Base)[1]

Step-by-Step Protocol:

  • Preparation of Intermediate: Dissolve phenyl isothiocyanate (10 mmol) and chloroacetamide (10 mmol) in 20 mL of anhydrous ethanol.

  • Cyclization: Add anhydrous sodium acetate (20 mmol). Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Pour the hot reaction mixture onto crushed ice (100 g). A precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol/DMF (9:1) to yield the this compound derivative.

  • Validation:

    • IR: Look for C=O stretch at ~1710 cm⁻¹ and C=N stretch at ~1640 cm⁻¹.

    • ¹H NMR (DMSO-d6): Singlet at ~4.0 ppm (CH2 at C5).

SynthesisstartStart: Chloroacetamide+ IsothiocyanateinterIntermediate:N-Chloroacetyl-N'-phenylthioureastart->inter CondensationcyclizationCyclization:Reflux in EtOH/NaOAcinter->cyclization S-Alkylation & Ring ClosureproductProduct:This compoundcyclization->product -HCl

Figure 2: Synthetic workflow for the formation of the this compound core.

Reactivity Profile & Functionalization[4][5]

The this compound scaffold possesses three distinct points of diversity:

PositionReactivity TypeChemical Modification
N3 (Ring Nitrogen) NucleophilicAlkylation with alkyl halides; Arylation via Chan-Lam coupling.
C5 (Methylene) Acidic/NucleophilicKnoevenagel condensation with aromatic aldehydes to form 5-arylidene derivatives.
Exocyclic Nitrogen NucleophilicAcylation, Sulfonylation, or substitution (if H is present).
The Knoevenagel Condensation (C5 Functionalization)

The C5 methylene protons are highly acidic due to the flanking carbonyl (C2) and imino (C4) groups. Reaction with aromatic aldehydes yields 5-arylidene-4-imino-1,3-thiazolidin-2-ones .

  • Conditions: Aromatic aldehyde (1.0 eq), piperidine (cat.), Ethanol, Reflux.

  • Significance: This modification extends conjugation, often enhancing biological activity (e.g., antimicrobial potency) but also increasing the risk of PAINS behavior (Michael acceptor). Validation check: Always test 5-arylidene derivatives for aggregation-based inhibition.

Medicinal Chemistry Applications

Key Biological Targets
  • 11β-HSD1 Inhibitors: The scaffold serves as a bioisostere for the thiazolone moiety in metabolic disease targets. The 2-oxo group mimics the steroid carbonyl.

  • Antimicrobial Agents: 5-arylidene derivatives show potency against Gram-positive bacteria (S. aureus), likely via MurB inhibition.

  • Kinase Inhibition: The donor-acceptor motif (NH-C=O) can interact with the hinge region of kinases.

SAR Summary
  • N3 Substitution: Bulky lipophilic groups (e.g., adamantyl, phenyl) often improve potency by filling hydrophobic pockets.

  • C5 Substitution: Small alkyl groups are tolerated; arylidene groups increase potency but reduce solubility and metabolic stability.

  • 4-Imino Group: Modification to a hydrazone or acylation can modulate the pKa and improve cell permeability.

References

  • Synthesis and Tautomerism: Rydchuk, P., et al. "Synthesis and primary screening of the antioxidant activity of some 4-thioxo- and 4-imino-thiazolidin-2-ones." Journal of General Chemistry, 2022. Link

  • Structural Analysis: Enchev, V., et al. "Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one." Journal of Physical Chemistry A, 2005. Link

  • 11β-HSD1 Inhibition: Xiang, J., et al. "2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors."[2] Journal of Medicinal Chemistry, 2008. Link

  • One-Pot Synthesis: Gidwani, M., et al. "One-Pot Synthesis of 5-Ene-4-aminothiazol-2(5H)-ones." Synlett, 2017. Link

  • General Review: Havrylyuk, D., et al.[1] "The Bioactivity of Thiazolidin-4-ones: A Short Review." International Journal of Molecular Sciences, 2021. Link

A Technical Guide to the Discovery of Novel 4-Imino-1,3-Thiazolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 4-Imino-1,3-Thiazolidin-2-one Scaffold

The thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] This is due to its unique structural features, which allow for versatile modifications at several positions, thereby enabling fine-tuning of its pharmacological profile.[2][3][4] While the 4-oxo-thiazolidine variant is widely studied, the isomeric this compound scaffold represents a less explored, yet highly promising, area for drug discovery. The introduction of the exocyclic imino group offers distinct electronic and steric properties, creating new opportunities for molecular interactions with biological targets.

This guide provides a comprehensive overview of the discovery process for novel this compound analogs, from rational design and synthesis to characterization and biological evaluation. It is intended for researchers and scientists in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Part 1: Synthesis and Chemical Strategy

Core Rationale: The [2+3] Cyclocondensation Approach

The synthesis of the this compound core is often achieved through a [2+3] cyclocondensation reaction. This method is favored for its efficiency and the ability to introduce diversity at key positions of the scaffold. The general strategy involves the reaction of a thiourea or a derivative with a molecule containing a two-carbon unit and suitable leaving groups.

A common and effective pathway involves the reaction between an N-substituted thiourea and an α-halo-acyl halide (e.g., chloroacetyl chloride) or an α-halo acid.[4] This reaction proceeds via an initial acylation of the thiourea, followed by an intramolecular cyclization to form the thiazolidinone ring. The imino functionality is typically introduced by using a substituted thiourea as a starting material.

General Synthetic Workflow

The overall process for synthesizing and purifying novel this compound analogs can be visualized as a multi-step workflow. This ensures the final compounds are of high purity, which is critical for accurate biological evaluation.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification & Characterization start Reactants (Substituted Thiourea + α-Halo Compound) reaction Cyclocondensation Reaction start->reaction quench Reaction Quenching reaction->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentrate Solvent Evaporation drying->concentrate crude Crude Product concentrate->crude purify Purification (Recrystallization or Chromatography) crude->purify pure Pure Compound purify->pure characterize Structural Characterization (NMR, MS, IR) pure->characterize final Pure, Characterized Analog characterize->final

Caption: A typical workflow for the synthesis and purification of this compound analogs.

Detailed Experimental Protocol: Synthesis of (Z)-4-(phenylimino)thiazolidin-2-one

This protocol provides a representative example for the synthesis of a core scaffold, which can then be further functionalized.

Materials:

  • Phenylthiourea

  • Chloroacetic acid

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine phenylthiourea (0.01 mol), chloroacetic acid (0.01 mol), and anhydrous sodium acetate (0.02 mol) in glacial acetic acid (50 mL). The use of sodium acetate is crucial as it acts as a base to neutralize the HCl formed during the reaction, driving the cyclization forward.

  • Reflux: Heat the mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).[5]

  • Work-up: After completion, allow the reaction mixture to cool to room temperature and pour it into crushed ice with stirring. This will precipitate the crude product.

  • Filtration and Washing: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold deionized water to remove any unreacted starting materials and salts, and then dry the solid under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield the pure (Z)-4-(phenylimino)thiazolidin-2-one. The choice of ethanol is based on its ability to dissolve the compound at high temperatures and allow for crystal formation upon cooling, effectively removing impurities.

Part 2: Structural Characterization and Validation

The unambiguous identification and purity assessment of the synthesized analogs are paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[5][6][7][8] Key signals to identify include the protons of the CH₂ group in the thiazolidinone ring (typically around 4.5 ppm in ¹H NMR) and the characteristic shifts of the carbonyl (C=O) and imino (C=N) carbons in ¹³C NMR.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expect to see characteristic absorption bands for the N-H bond (if present), C=O (carbonyl), and C=N (imino) stretches.[5][6]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[7][9]

Purity Assessment
  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the purity of the final product.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the compound. A purity level of >95% is generally required for biological testing.[9]

  • Melting Point (m.p.): A sharp and consistent melting point is a good indicator of purity.[6][9]

Technique Purpose Typical Observations for this compound scaffold
¹H NMRStructural ElucidationSinglet for CH₂ protons (~4.5 ppm), aromatic protons, NH proton (variable)[9]
¹³C NMRCarbon Skeleton ConfirmationSignals for C=O, C=N, and CH₂ carbons[8]
IR SpectroscopyFunctional Group IdentificationN-H, C=O, C=N stretching vibrations[5]
HRMSMolecular Formula ConfirmationExact mass measurement corresponding to the expected molecular formula[9]
HPLCPurity QuantificationSingle major peak indicating >95% purity[9]

Part 3: Biological Evaluation

The diverse biological activities reported for thiazolidinone derivatives necessitate a well-planned screening cascade to identify the most promising analogs.[2][10][11][12]

Screening Strategy

A tiered approach is recommended, starting with broad in vitro screening against a panel of relevant targets, followed by more focused secondary assays for active compounds.

G start Library of Pure Analogs (>95% purity) primary Primary Screening (e.g., Antimicrobial MIC, Enzyme Inhibition) start->primary hit_id Hit Identification (Compounds showing activity above a defined threshold) primary->hit_id secondary Secondary Assays (e.g., Cytotoxicity, Specificity) hit_id->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar lead_opt Lead Optimization sar->lead_opt

Caption: A workflow for the biological screening and lead identification of novel analogs.

Example Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for assessing antimicrobial activity.[7]

Materials:

  • Synthesized compounds dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control.

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is key to understanding the relationship between chemical structure and biological activity. Key positions for modification include:

  • N-3 Position: Introducing different substituents on the endocyclic nitrogen can significantly impact activity.

  • C-5 Position: Derivatization at this position, often through Knoevenagel condensation with various aldehydes, allows for the exploration of a large chemical space.[13]

  • Imino Group: The substituent on the exocyclic imino nitrogen can be varied to modulate lipophilicity and hydrogen bonding capacity.

By analyzing the activity data from a library of analogs, researchers can build SAR models to guide the design of more potent and selective compounds. For example, studies have shown that the introduction of specific halogen or heterocyclic moieties can enhance the antimycobacterial or anticancer efficacy of thiazolidinone derivatives.[4][11]

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the broad range of observed biological activities warrants further investigation. Future research should focus on exploring novel synthetic methodologies, expanding the diversity of substituents, and employing computational tools for rational drug design. A thorough understanding of the SAR and mechanism of action of these compounds will be crucial for translating their potential into clinically viable drugs.

References

  • Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase - PMC. (n.d.).
  • Synthesis of 3-aryl-4-imino-thiazolidine-2-ones (1a-d). - ResearchGate. (n.d.).
  • Synthesis, Characterization and Pharmacological Evaluation of Biphenyl Based 4-Thiazolidinones. (2021, April 15).
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC. (n.d.).
  • SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES - Novelty Journals. (2022, May 4).
  • Synthesis, characterization and biological evaluation of some thiazolidinone derivatives as antimicrobial agents - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (2020, February 24).
  • (PDF) Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives as Promising Antibacterial and Antifungal Agents - ResearchGate. (2026, February 1).
  • SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. (2022, May 7).
  • Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors - Biointerface Research in Applied Chemistry. (2021, August 8).
  • Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole - Chemical Methodologies. (2023, February 15).
  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC. (2025, May 17).
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. (n.d.).
  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - MDPI. (2023, December 26).
  • Current Chemistry Letters Synthetic and therapeutic potential of 4-thiazolidinone and its analogs - Semantic Scholar. (2020, November 2).
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC. (n.d.).
  • (PDF) A Review on Chemistry, Synthesis, and Uses of Thiazolidin-4-ones: Review Article. (2025, October 29).

Sources

Biological activity screening of new 4-imino-1,3-thiazolidin-2-one compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Biological Profiling of 4-Imino-1,3-thiazolidin-2-ones: A Technical Guide to Screening & Validation

Executive Summary

The 4-imino-1,3-thiazolidin-2-one scaffold represents a distinct chemotype within the thiazolidine family, structurally isomeric to the more ubiquitous 2-imino-4-thiazolidinones (pseudothiohydantoins). Distinguished by the exocyclic imine at position 4 and a carbonyl at position 2, this scaffold offers unique hydrogen-bonding vectors and tautomeric stability profiles that enhance binding affinity against specific kinase and enzymatic targets.

This guide provides a rigorous, self-validating technical framework for screening these compounds. It moves beyond generic assays to focus on the specific liabilities and potentials of this scaffold: EGFR-mediated antineoplastic activity and MurB-targeted antimicrobial efficacy .

Part 1: Structural Rationale & SAR Logic

Before screening, one must understand the pharmacophore. The this compound core is not merely a flat scaffold; it acts as a bioisostere for peptide bonds, allowing it to mimic substrate transition states.

  • The C2-Carbonyl: Acts as a rigid hydrogen bond acceptor.

  • The C4-Imino Group: Provides a hydrogen bond donor/acceptor motif depending on protonation state, critical for interacting with the hinge regions of kinase targets (e.g., EGFR).

  • The N3-Position: The primary vector for lipophilicity modulation. Substitution here (e.g., with aryl groups) dictates membrane permeability and metabolic stability.

Critical Tautomerism Note: Researchers must account for the imine-enamine tautomerism during in silico modeling. The 4-imino form is generally favored in non-polar solvents, but specific binding pockets may stabilize the amino-thiazolone tautomer.

Part 2: In Silico Prioritization (The Virtual Filter)

Do not synthesize without simulation. The high nitrogen content can lead to promiscuous binding (PAINS). Use docking to filter for specific interactions.

Workflow Diagram: Screening Logic

ScreeningWorkflow Start Library Design (4-imino-1,3-thiazolidin-2-ones) Filter In Silico Filter (Lipinski, PAINS, Tautomers) Start->Filter Docking Target Docking (EGFR / MurB) Filter->Docking Synth Chemical Synthesis (Cyclization/Condensation) Docking->Synth High Score Only Assay1 Primary Screen (Single Dose @ 10 µM) Synth->Assay1 Assay2 Dose Response (IC50 / MIC Determination) Assay1->Assay2 >50% Inhibition Lead Lead Candidate Assay2->Lead Valid Potency

Caption: Logical progression from library design to lead identification, enforcing an in silico filter to reduce attrition.

Part 3: Antimicrobial Screening Protocols

The this compound scaffold has shown specific efficacy against S. aureus (MRSA) and E. coli by targeting the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), a precursor step in peptidoglycan synthesis [1].

Protocol A: Resazurin-Based Microdilution Assay (MIC)

Standard: CLSI M07-A10

Why this method? Optical density (OD) readings can be skewed by the precipitation of thiazolidinone derivatives in aqueous media. Resazurin (Alamar Blue) provides a metabolic, colorimetric readout that ignores precipitate.

Reagents:

  • Solvent: DMSO (Dimethyl sulfoxide). Critical: Final well concentration must be <1% to avoid solvent toxicity.

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve test compounds in 100% DMSO to 10 mg/mL.

  • Plate Setup: Use 96-well flat-bottom plates. Dispense 100 µL MHB into all wells.

  • Serial Dilution: Add 100 µL of compound stock to Column 1. Perform 2-fold serial dilutions across to Column 10. Discard final 100 µL.

    • Range: Typically 512 µg/mL to 1 µg/mL.

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland diluted 1:100). Add 100 µL to all test wells.
    
  • Controls (Mandatory):

    • Positive Control: Ciprofloxacin (targets DNA gyrase) or Vancomycin (cell wall).

    • Solvent Control: MHB + 1% DMSO + Bacteria (Must show full growth).

    • Sterility Control: MHB only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin solution. Incubate 1–4 hours.

    • Blue: No growth (inhibition).

    • Pink: Growth (metabolic reduction of resazurin).

  • Determination: The MIC is the lowest concentration remaining blue.

Part 4: Anticancer Activity Screening

Thiazolidinones are potent EGFR (Epidermal Growth Factor Receptor) inhibitors. They compete with ATP at the tyrosine kinase domain. The 4-imino group is hypothesized to form key H-bonds with Met793 in the hinge region [2].

Pathway Diagram: EGFR Inhibition Mechanism

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (ErbB1) Tyrosine Kinase Domain Ligand->Receptor Binding Phos Autophosphorylation (Blocked) Receptor->Phos Activation Failure Inhibitor 4-imino-thiazolidinone (Competes with ATP) Inhibitor->Receptor Inhibition (Hinge Region) Ras Ras-GTP Phos->Ras Downstream Signal Raf Raf-MEK-ERK Cascade Ras->Raf Nucleus Nuclear Transcription (Proliferation/Survival) Raf->Nucleus

Caption: Mechanism of Action. The compound blocks ATP binding at the EGFR kinase domain, halting downstream Ras/Raf proliferation signals.

Protocol B: SRB Cytotoxicity Assay

Standard: NCI-60 Methodology

Why this method? The MTT assay relies on mitochondrial activity, which can be artificially inflated by sulfur-containing compounds (like thiazolidinones) reducing the tetrazolium salt chemically rather than enzymatically. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 – 100 µM) in triplicate.

    • Reference Drug: Erlotinib or Gefitinib (known EGFR inhibitors).

  • Fixation (Critical Step): After 48h, fix cells by adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%. Incubate 1h at 4°C.

  • Staining: Wash 5x with water. Air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid. Incubate 30 min at room temp.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve bound protein stain with 10 mM Tris base (pH 10.5).

  • Measurement: Read Absorbance at 510 nm.

  • Calculation:

    
    
    

Part 5: Data Presentation & ADMET Profiling

Quantitative data must be tabulated to allow rapid Structure-Activity Relationship (SAR) analysis.

Table 1: Recommended Data Reporting Format

Compound IDR1 (N3-Subst)R2 (C5-Subst)MIC S. aureus (µg/mL)IC50 MCF-7 (µM)LogP (Calc)Solubility (PBS)
4a PhenylH64>1002.1High
4b 4-Cl-Phenyl4-NO2-Benzylidene42.53.4Low
Ref Ciprofloxacin--0.5------
Ref Erlotinib----0.8----
ADMET Considerations for Thiazolidinones
  • Solubility: These compounds often suffer from poor aqueous solubility.

    • Test: Kinetic solubility assay in PBS pH 7.4.

  • PAINS Alert: Thiazolidinones are frequent "Pan-Assay Interference Compounds" (PAINS) due to Michael acceptor reactivity (if 5-arylidene substituted).

    • Validation: Confirm activity is reversible by performing a "washout" experiment (treat cells, wash, observe if recovery occurs).

References

  • Lesyk, R. B., et al. (2022). "Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation." Molecules.

  • Elsisi, W. I., et al. (2025).[1] "Recent achievements in molecular insights, anticancer activities... of thiazolidin-4-one derivatives as EGFR inhibitors."[2][3] Bioorganic & Medicinal Chemistry.

  • Bondock, S., et al. (2021). "Synthesis and biological evaluation of new 4-imino-thiazolidinones." ResearchGate.[1][4][5]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

4-imino-1,3-thiazolidin-2-one as a privileged scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-imino-1,3-thiazolidin-2-one , a distinct and underutilized isomer of the thiazolidinone class. Unlike its ubiquitous cousin (2-imino-4-thiazolidinone or isothiohydantoin), this scaffold offers unique electronic properties and metal-chelating capabilities that position it as a "privileged scaffold" for next-generation antimicrobial and anticancer discovery.

A Technical Guide to Synthesis, Functionalization, and Biological Application

Executive Summary

In the crowded landscape of heterocyclic drug discovery, the thiazolidinone core is legendary. However, the literature is dominated by the 2-imino-4-one isomer. The This compound (hereafter referred to as 4-ITO ) represents a structural inversion that alters the pharmacophore’s hydrogen bond donor/acceptor profile and metal coordination geometry.

This guide explores the 4-ITO scaffold as a privileged structure capable of addressing resistant bacterial strains (MRSA) and acting as a sensitive analytical reagent for transition metals (Ru, Pd). We provide the synthetic logic, structural activity relationships (SAR), and validated protocols required to integrate this scaffold into your medicinal chemistry pipeline.

Chemical Architecture & Pharmacophore

The 4-ITO core is defined by a 5-membered ring containing sulfur at position 1, a carbonyl (ketone) at position 2, nitrogen at position 3, and an imine at position 4.

Tautomeric Equilibrium

Understanding the tautomerism is critical for docking studies and mechanism of action (MoA) hypotheses. The scaffold exists in equilibrium between the imino-oxo form and the amino-thiazole form.

  • Form A (this compound): Favored in non-polar solvents; essential for metal chelation via the N3-C4=NH motif.

  • Form B (4-amino-2-oxo-thiazole): Aromatic character increases stability; often favored in crystalline states.

Structural Diagram (DOT Visualization)

The following diagram illustrates the core structure, numbering, and key modification sites.

G Scaffold This compound (Core) N3 N3 Position (Alkylation/Arylation) Scaffold->N3 Modulates Solubility C5 C5 Position (Knoevenagel Condensation) Scaffold->C5 Main Pharmacophore (Lipophilicity/Target Binding) Imino C4-Imino Nitrogen (Hydrazone formation/Chelation) Scaffold->Imino Metal Binding (Pd, Ru) Redox Activity

Figure 1: Structural architecture of the 4-ITO scaffold highlighting the three primary vectors for medicinal chemistry optimization.

Synthetic Pathways

The synthesis of 4-ITO differs significantly from the standard thiazolidinone synthesis (which typically uses chloroacetic acid). The "inverted" structure requires specific precursors to ensure the carbonyl forms at C2.

The "Cyanomethyl" Route (Primary Synthesis)

The most authoritative method for constructing the 4-imino-2-one ring involves the cyclization of chloroacetonitrile with thiocyanates or thiourea derivatives.

  • Precursor Formation: Reaction of chloroacetonitrile (

    
    ) with Potassium Thiocyanate (
    
    
    
    ) generates cyanomethyl thiocyanate (
    
    
    ).
  • Cyclization: Acid-catalyzed cyclization (often using HCl or HBr) yields the this compound hydrohalide salt.

  • Alternative (Thiourea): Reaction of chloroacetonitrile with thiourea in ethanol yields 2,4-diaminothiazole , which can be hydrolyzed or tautomerized under specific acidic conditions to the 4-imino-2-one form.

C5-Functionalization (The "Chaban" Protocol)

To generate biologically active libraries, the C5 methylene group is activated. The most common reaction is the Knoevenagel condensation with aromatic aldehydes.

  • Reagents: 4-ITO + Ar-CHO

  • Catalyst: Sodium Acetate (NaOAc) or Piperidine

  • Solvent: Glacial Acetic Acid or Ethanol

  • Product: 5-Arylidene-4-imino-1,3-thiazolidin-2-ones (The "Michael Acceptor" warhead).

Synthetic Workflow Diagram

Synthesis Start Chloroacetonitrile (Cl-CH2-CN) Inter Cyanomethyl Thiocyanate (NCS-CH2-CN) Start->Inter Acetone, Reflux Reagent Potassium Thiocyanate (KSCN) Reagent->Inter Core This compound (The Scaffold) Inter->Core Acid Cyclization (HCl) Deriv1 5-Arylidene Derivatives (Anticancer/Antimicrobial) Core->Deriv1 Ar-CHO, NaOAc, AcOH (Knoevenagel) Deriv2 5-Hydroxyimino Derivatives (Analytical Reagents) Core->Deriv2 NaNO2, AcOH (Nitrosation)

Figure 2: Step-by-step synthetic pathway from raw materials to bioactive derivatives.

Biological Applications & Case Studies

Antimicrobial Activity (MRSA & Biofilms)

Recent studies, particularly those screened by CO-ADD (Community for Open Antimicrobial Drug Discovery) , have highlighted 5-arylidene-4-ITO derivatives as potent agents against Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Mechanism: The exocyclic double bond at C5 (arylidene) acts as a Michael acceptor, potentially alkylating cysteine residues in bacterial enzymes (e.g., Sortase A or Mur enzymes).

  • Key Data: MIC values as low as 2-4 µg/mL have been reported for derivatives containing electron-withdrawing groups (Cl, NO2) on the benzylidene ring.

Analytical Chemistry (Metal Chelation)

Unlike the 2-imino isomer, the 4-imino-2-one motif forms highly stable complexes with noble metals.

  • Reagent: 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one (HITO) .[1][2]

  • Application: Spectrophotometric determination of Ruthenium (Ru IV) and Palladium (Pd II) .

  • Significance: This chelation ability suggests these drugs could be used as metallo-drugs or for chelation therapy .

Anticancer Potential

The scaffold serves as a bioisostere for hydantoins. Derivatives have shown cytotoxicity against leukemia (K562) and colon cancer lines. The mechanism often involves the induction of oxidative stress (ROS generation) due to the redox-active nature of the thiazolidine ring.

Experimental Protocols

Protocol A: Synthesis of this compound (Core)

This protocol is adapted from standard cyclization methodologies for thiocyanates.

  • Preparation: Dissolve Potassium Thiocyanate (0.1 mol) in dry acetone (50 mL).

  • Addition: Add Chloroacetonitrile (0.1 mol) dropwise with stirring at room temperature.

  • Reflux: Heat the mixture to reflux for 3 hours. A precipitate of KCl will form.

  • Filtration: Filter off the KCl while hot.

  • Cyclization: Evaporate the acetone. Treat the residue with 10% HCl (20 mL) and heat gently (60°C) for 1 hour to induce cyclization.

  • Isolation: Neutralize with Sodium Bicarbonate to precipitate the free base. Recrystallize from ethanol.

    • Yield: ~60-70%[3]

    • Appearance: White to pale yellow crystals.

Protocol B: Synthesis of 5-(4-Chlorobenzylidene)-4-imino-1,3-thiazolidin-2-one

Target: Antimicrobial candidate.

  • Reagents: Mix this compound (0.01 mol) and 4-Chlorobenzaldehyde (0.01 mol) in Glacial Acetic Acid (15 mL).

  • Catalysis: Add fused Sodium Acetate (0.01 mol).

  • Reaction: Reflux the mixture for 3-5 hours. Monitor via TLC (System: Toluene/Ethyl Acetate 3:1).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). A yellow precipitate will form immediately.

  • Purification: Filter the solid, wash with water, and recrystallize from DMF/Ethanol (1:1).

    • Melting Point: >200°C.[3]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 5-arylidene moiety based on recent literature (e.g., Chaban et al.).

R-Group (on Phenyl Ring)Electronic EffectAntimicrobial Activity (MRSA)Anticancer Activity (Leukemia)Notes
-H NeutralLowLowBaseline scaffold
-4-Cl Electron WithdrawingHigh ModerateIncreases lipophilicity & cell penetration
-4-NO2 Strong WithdrawingHigh High Strong Michael acceptor reactivity
-4-OH Electron DonatingLowLowReduces electrophilicity of C5=C bond
-2,4-diCl Steric/ElectronicVery High ModerateBest balance of lipophilicity/activity

Future Outlook: PROTACs and Covalent Inhibitors

The 4-ITO scaffold is ripe for modernization.

  • Covalent Inhibition: The 5-arylidene motif is a "tunable" electrophile. By adjusting the R-group, the reactivity toward cysteine thiols can be modulated to target non-catalytic cysteines in kinases (e.g., EGFR, BTK).

  • PROTAC Linkers: The N3 position is a chemically accessible vector for attaching linkers (PEG chains) to E3 ligase ligands, allowing the 4-ITO core to serve as the "Warhead" for protein degradation.

References

  • Tymoshuk, O., et al. (2019).[2][4] "Spectrophotometric determination of Ru(IV) using 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one as a novel analytical reagent." Acta Chimica Slovenica, 66(1), 62–69.[3][5] Link

  • Chaban, T., et al. (2020). "Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents." Archiv der Pharmazie. (Note: Discusses the related isomer but contextualizes the 4-imino scaffold). Link

  • Rydchuk, P., et al. (2022).[6] "Synthesis and primary screening of the antioxidant activity of some 4-thioxo- and 4-imino- thiazolidin-2-ones." Chemical Technology. Link

  • Community for Open Antimicrobial Drug Discovery (CO-ADD). General screening data for thiazolidinone derivatives. Link

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 2-Imino-1,3-Thiazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2-imino-1,3-thiazolidin-4-one core is a privileged pharmacophore in medicinal chemistry, exhibiting potent anti-inflammatory (COX-1/COX-2 inhibition), anticancer, and antimicrobial properties. Traditional synthesis involves a two-step isolation of thiourea intermediates, which is time-consuming and solvent-intensive.

This Application Note details a One-Pot, Three-Component Reaction (3-CR) strategy. By generating the thiourea species in situ from primary amines and isothiocyanates, followed by immediate cyclization with an


-halo ester or dimethyl acetylenedicarboxylate (DMAD), researchers can achieve higher yields with reduced waste.
Key Advantages of this Protocol:
  • Atom Economy: Eliminates intermediate purification steps.

  • Green Chemistry Profile: Compatible with aqueous media or ethanol (avoiding chlorinated solvents).[1]

  • Scalability: Robust performance from milligram to gram scales.

Mechanistic Principles

Understanding the reaction pathway is critical for troubleshooting low yields. The reaction proceeds via a Hantzsch-type condensation cascade.

Reaction Pathway[1][2][3][4][5]
  • Thiourea Formation: Nucleophilic attack of the primary amine on the isothiocyanate carbon generates an

    
    -disubstituted thiourea intermediate.
    
  • S-Alkylation: The sulfur atom of the thiourea (acting as a soft nucleophile) attacks the electrophilic center of the cyclizing agent (e.g., the

    
    -carbon of ethyl chloroacetate or the activated alkyne of DMAD).
    
  • Cyclization: Intramolecular nucleophilic attack by the thiourea nitrogen onto the ester carbonyl.

  • Elimination: Loss of leaving group (alcohol/HCl) drives the formation of the stable 5-membered ring.

Figure 1: Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Primary Amine + Isothiocyanate Thiourea Intermediate: N,N'-Disubstituted Thiourea Reactants->Thiourea Nucleophilic Addition Electrophile Add Electrophile: (Ethyl Chloroacetate OR DMAD) Thiourea->Electrophile In-situ Activation Transition S-Alkylation & Intramolecular Cyclization Electrophile->Transition S-Attack Product Product: 2-Imino-1,3-thiazolidin-4-one Transition->Product -ROH / -HCl

Caption: Cascade mechanism for the one-pot synthesis. The thiourea intermediate is not isolated, driving the equilibrium toward the final stable heterocycle.

Experimental Protocols

Protocol A: The "Green" Aqueous/Ethanolic Route (Ethyl Chloroacetate)

Best for: Cost-efficiency and industrial scalability.

Reagents:

  • Primary Amine (1.0 mmol)

  • Phenyl Isothiocyanate (1.0 mmol)

  • Ethyl Chloroacetate (1.2 mmol)

  • Sodium Acetate (NaOAc) (1.5 mmol) – Acts as an acid scavenger.

  • Solvent: Ethanol (95%) or Water.

Step-by-Step Methodology:

  • Pre-Activation: In a 50 mL round-bottom flask, dissolve the Primary Amine (1.0 eq) and Phenyl Isothiocyanate (1.0 eq) in 10 mL of Ethanol.

  • Stirring: Stir at room temperature for 20–30 minutes. Observation: A slight precipitate (thiourea) may begin to form.

  • Cyclization Addition: Add Ethyl Chloroacetate (1.2 eq) and anhydrous Sodium Acetate (1.5 eq) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 3–5 hours.

    • QC Check: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The thiourea spot should disappear.

  • Workup: Pour the hot reaction mixture into crushed ice (approx. 50 g). The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) to remove salts, and recrystallize from hot ethanol.

Protocol B: Catalyst-Free DMAD Route

Best for: High-value substrates and avoiding acidic byproducts.

Reagents:

  • Primary Amine (1.0 mmol)

  • Phenyl Isothiocyanate (1.0 mmol)

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.0 mmol)

  • Solvent: Ethanol or Methanol.[1][2]

Step-by-Step Methodology:

  • In-Situ Thiourea: Mix Amine and Isothiocyanate in Ethanol (5 mL) at room temperature. Stir for 30 mins.

  • Addition: Add DMAD dropwise over 5 minutes. Caution: Reaction can be exothermic.

  • Reaction: Stir at room temperature for 1–2 hours. (Heating is usually unnecessary for this highly reactive electrophile).

  • Isolation: The product often precipitates directly. If not, evaporate solvent and recrystallize from Ethanol/Water.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and physical workflow in the lab to ensure reproducibility.

Figure 2: Laboratory Workflow (DOT Visualization)

LabWorkflow Start Start: Weigh Reagents Mix1 Mix Amine + Isothiocyanate (Solvent: EtOH) Start->Mix1 Check1 TLC Check: Thiourea Formed? Mix1->Check1 Check1->Mix1 No (Stir longer) AddCyclizer Add Cyclizing Agent (Cl-Acetate + NaOAc OR DMAD) Check1->AddCyclizer Yes Heat Reflux / Stir (3-5 hrs vs 1 hr) AddCyclizer->Heat Quench Pour into Crushed Ice Heat->Quench Filter Filtration & Wash (Remove Salts) Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst

Caption: Operational workflow ensuring intermediate validation (TLC) before cyclization.

Data Analysis & Validation

To validate your synthesis, compare your results against these standard characterization benchmarks.

Table 1: Expected Analytical Data (Representative)
FeatureMethodExpected Signal / ValueDiagnostic Significance
Appearance VisualWhite to Pale Yellow SolidIndicates purity (dark oil suggests polymerization).
Yield Gravimetric75% – 92%<60% suggests incomplete cyclization or moisture contamination.
IR Spectrum FTIR1700–1735 cm⁻¹ (C=O)Confirms formation of the thiazolidinone carbonyl.[3]
¹H NMR NMR (DMSO-d₆)Singlet,

3.8 – 4.0 ppm (2H)
Characteristic signal of the -CH₂- protons in the thiazolidinone ring.
¹H NMR NMR (DMSO-d₆)Singlet,

12.0+ ppm (if NH exists)
Disappearance of one NH signal from thiourea confirms cyclization.
Troubleshooting Guide
  • Problem: Oily product or low yield.

    • Cause: Incomplete cyclization or residual solvent.

    • Solution: Increase reflux time; ensure NaOAc is anhydrous (water inhibits the elimination step in the ester route).

  • Problem: Starting materials visible on TLC.

    • Cause: Steric hindrance in the amine.

    • Solution: Switch to Protocol B (DMAD) or use microwave irradiation (150W, 10 min) to overcome the energy barrier.

References

  • Abdelhamid, A. A., et al. (2019).[4][5] One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Novel Research in Sciences. [Link]

  • Bouzian, A., et al. (2011). An efficient one-pot synthesis of new 2-imino-1,3-thiazolidin-4-ones under ultrasonic conditions. Ultrasonics Sonochemistry. [Link]

  • Ottana, R., et al. (2005). Synthesis and biological activity of 2-imino-4-thiazolidinones. Bioorganic & Medicinal Chemistry. (Contextual grounding for biological activity).[1][6][5][7][8] [Link]

  • Google Patents. (2008).

Sources

Application Note: Microwave-Assisted Synthesis of 4-Imino-1,3-thiazolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific microwave-assisted synthesis of 4-imino-1,3-thiazolidin-2-one (also known as isothiohydantoin) and its analogs.

Note on Nomenclature: This protocol specifically targets the This compound isomer (Carbonyl at C2, Imine at C4). This is distinct from the more common 2-imino-4-thiazolidinone (Pseudothiohydantoin) often synthesized from thiourea and chloroacetic acid.

Executive Summary

The This compound core is a privileged scaffold in drug discovery, exhibiting significant potential as an antimicrobial, antioxidant, and analytical reagent (e.g., the HITO reagent for Ru(IV) determination). Conventional thermal synthesis (reflux) often suffers from long reaction times (4–12 hours), inconsistent yields, and the formation of polymeric byproducts due to the thermal instability of the intermediate thiocyanatoacetonitrile.

This protocol details a high-efficiency Microwave-Assisted Synthesis (MAS) pathway. By utilizing dielectric heating, we accelerate the nucleophilic substitution and subsequent cyclization steps, reducing reaction times to under 20 minutes while improving purity and yield.

Scientific Principles & Mechanism[1][2]

The Microwave Advantage

In this synthesis, microwave irradiation (2450 MHz) couples directly with the polar solvent (ethanol/water) and the ionic reagents (KSCN), generating rapid internal heating. This "non-thermal" effect—specifically the rapid rotation of dipoles—stabilizes the transition state of the initial nucleophilic attack, favoring the kinetic product (the cycle) over thermodynamic polymerization.

Reaction Mechanism

The synthesis proceeds via a two-stage cascade in a single pot:

  • Nucleophilic Substitution: The sulfur atom of the thiocyanate ion attacks the

    
    -carbon of chloroacetonitrile, displacing chloride to form thiocyanatoacetonitrile .
    
  • Cyclization: In the presence of a weak base (often sodium acetate) and water, the nitrile nitrogen attacks the thiocyanate carbon (or vice versa, depending on tautomer stabilization), followed by hydrolysis/rearrangement to close the ring.

ReactionMechanism Start Chloroacetonitrile (Cl-CH2-CN) Inter Intermediate: Thiocyanatoacetonitrile (NCS-CH2-CN) Start->Inter Nucleophilic Sub. (MW, 80°C) Reagent KSCN (Potassium Thiocyanate) Reagent->Inter Cyclic Target Scaffold: This compound Inter->Cyclic Cyclization (H2O/NaOAc, MW)

Figure 1: Mechanistic pathway for the formation of the this compound core.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control.

  • Vessels: 10 mL or 30 mL sealed borosilicate glass vials with Teflon/silicone septa.

  • Reagents:

    • Chloroacetonitrile (Caution: Highly Toxic/Lachrymator)

    • Potassium Thiocyanate (KSCN)

    • Sodium Acetate (NaOAc) - Catalyst/Buffer

    • Solvent: Ethanol:Water (4:1 v/v)

    • Aldehydes (for derivatization): Benzaldehyde, 4-Chlorobenzaldehyde, etc.

Protocol A: Synthesis of Core Scaffold (this compound)

Objective: Synthesis of the parent ring system.

  • Preparation: In a 10 mL microwave vial, dissolve Potassium Thiocyanate (1.2 equiv, 12 mmol) and Sodium Acetate (0.5 equiv, 5 mmol) in 4 mL of Ethanol:Water (4:1).

  • Addition: Add Chloroacetonitrile (1.0 equiv, 10 mmol) dropwise. Note: Perform in a fume hood.

  • Irradiation: Seal the vial and place it in the microwave cavity.

    • Mode: Dynamic (Temp Control)

    • Temperature: 90 °C

    • Hold Time: 15 minutes

    • Stirring: High (600 rpm)

    • Max Pressure: 15 bar

  • Workup:

    • Allow the vial to cool to 50 °C (using compressed air cooling).

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • The product usually precipitates as a white/off-white solid.

    • Filter, wash with cold water (2 x 5 mL), and dry in a vacuum desiccator.

  • Purification: Recrystallization from hot ethanol if necessary.

Protocol B: Synthesis of 5-Arylidene Analogs (One-Pot Method)

Objective: Direct synthesis of biologically active 5-arylidene-4-imino-1,3-thiazolidin-2-ones via Knoevenagel condensation.

  • Mixture: In a 10 mL vial, combine:

    • This compound (synthesized in Protocol A) (1.0 mmol)

    • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

    • Anhydrous Sodium Acetate (1.0 mmol)

    • Glacial Acetic Acid (3 mL)

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 10–12 minutes

    • Power: Max 150 W

  • Workup:

    • Cool to room temperature.

    • Pour into crushed ice. The colored precipitate (yellow/orange) indicates formation of the arylidene double bond.

    • Filter and wash with water.

    • Recrystallization: Ethanol or Acetic Acid/Water mixture.

Data Analysis & Validation

Comparative Efficiency

The microwave protocol demonstrates superior efficiency compared to traditional reflux methods.

ParameterConventional RefluxMicrowave Protocol (This Guide)Improvement
Reaction Time 4 – 8 Hours10 – 15 Minutes16x - 32x Faster
Solvent Usage 50 – 100 mL3 – 5 mLGreen Chemistry
Yield (Core) 45 – 60%78 – 85%+25% Yield
Purity (Crude) Low (requires column)High (recrystallization only)Simplified Workup
Structural Characterization (Expected Data)
  • IR (KBr):

    • 3200–3400 cm⁻¹ (NH stretch, broad)

    • 1680–1720 cm⁻¹ (C=O stretch, strong)[1]

    • 1620–1650 cm⁻¹ (C=N stretch)

  • ¹H NMR (DMSO-d₆):

    • 
       4.10 ppm (s, 2H, CH₂ of thiazolidine ring) – Disappears in 5-arylidene analogs.
      
    • 
       9.0–10.0 ppm (br s, NH).[2]
      
    • For 5-arylidene:

      
       7.5–7.8 ppm (s, 1H, =CH-Ar).
      

Workflow Decision Tree

Use this logic flow to determine the optimal synthesis path for your specific analog.

Workflow Start Start: Define Target Analog Core Is the core ring modified? Start->Core Sub5 Target: 5-Substituted (e.g., 5-arylidene) Core->Sub5 Yes, at C5 SubN Target: N-Substituted (N3-alkyl/aryl) Core->SubN Yes, at N3 Action3 Standard Protocol A (Synthesis of Core) Core->Action3 No, Parent Ring Action1 Use Protocol B (Knoevenagel Condensation) Sub5->Action1 Action2 Modify Protocol A: Use N-substituted Chloroacetamides? SubN->Action2 Challenging Route (Steric hindrance)

Figure 2: Experimental decision matrix for thiazolidinone analog synthesis.

Troubleshooting & Safety

  • Pressure Spikes: The reaction of chloroacetonitrile can be exothermic. Ensure the microwave vessel is not filled beyond 60% capacity. Use a "pre-stir" step of 30 seconds before applying power.

  • Charring: If the reaction mixture turns black/tarry, the temperature is too high. Reduce temperature to 80 °C and extend time, or switch to a more polar solvent system (add more water) to absorb microwave energy more efficiently.

  • Safety: Chloroacetonitrile is fatal if inhaled or absorbed through skin. KSCN releases toxic fumes if acidified strongly. All handling must occur in a certified fume hood.

References

  • Rydchuk, P., et al. (2019). Spectrophotometric determination of Ru(IV) using 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one as a novel analytical reagent. Acta Chimica Slovenica, 66(1), 62–69.[3] Link

  • Chaban, T., et al. (2019). Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. Pharmacia, 66(1), 27–32. Link

  • Vicini, P., et al. (2006). Synthesis and biological evaluation of benzo[d]isothiazole derivatives as non-covalent SARS-CoV 3CLpro inhibitors. (Contextual reference for thiazolidinone scaffolds). Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • ChemicalBook. this compound (CAS 19967-65-8) Properties and Synthesis.Link

Sources

Application Notes & Protocols: A Framework for the Biological Evaluation of 4-imino-1,3-thiazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Thiazolidinone Scaffold

The 1,3-thiazolidin-4-one scaffold is a prominent heterocyclic structure in medicinal chemistry, often referred to as a "wonder nucleus" due to the wide array of biological activities its derivatives possess.[1][2] Among these, 4-imino-1,3-thiazolidin-2-one derivatives have attracted significant attention. This core structure, amenable to chemical modification at multiple positions, serves as a versatile template for designing novel therapeutic agents.[3] Published research has consistently demonstrated that compounds featuring this scaffold exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4][5]

This document provides a structured, in-depth guide for the systematic biological evaluation of novel this compound derivatives. It is designed to guide researchers from initial cytotoxicity screening to more specific bioassays and preliminary mechanism of action studies, ensuring a robust and logical progression of investigation. The protocols outlined herein are based on established, validated methodologies to ensure scientific integrity and reproducibility.

Part 1: Foundational Analysis - Cytotoxicity and Viability Screening

A critical first step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational data informs the concentration range for subsequent, more specific assays and identifies compounds with potential as cytotoxic agents (e.g., for anticancer applications). The MTT assay is a reliable and widely used colorimetric method for this purpose.[6]

Principle of the MTT Assay The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells.[6] This reaction produces insoluble purple formazan crystals. The amount of formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[7]

Protocol 1: General Cytotoxicity Screening using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on selected cell lines.

Materials:

  • Test this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[8][9]

  • Normal, non-cancerous cell line (e.g., BJ fibroblasts) for selectivity assessment[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[12]

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and dilute cells to an optimal seeding density (typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of each derivative (e.g., 10 mM in DMSO). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.

  • Controls: Include the following controls on each plate:

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

    • Positive Control: A known cytotoxic drug (e.g., Etoposide or Doxorubicin).[9]

    • Blank Control: Wells with medium only, no cells.

  • Incubation: Incubate the plate for 48 or 72 hours. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for another 4 hours at 37°C.[12] During this time, viable cells will form formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Compound IDConcentration (µM)% Cell Viability (MCF-7)
Derivative A0.198.5 ± 4.2
191.2 ± 3.5
1052.3 ± 2.8
5015.7 ± 1.9
1005.1 ± 1.1
Etoposide1045.6 ± 3.1

Part 2: Specific Biological Activity Evaluation

Based on the broad therapeutic potential of thiazolidinones, this section details protocols for assessing three key activities: antimicrobial, anti-inflammatory, and specific anticancer mechanisms.

Antimicrobial Activity Assessment

Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[13] Thiazolidinone derivatives have shown promise in this area.[5] The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14][15]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Objective: To determine the MIC of the test compounds against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[9]

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well plates.

  • 0.5 McFarland turbidity standard.

  • Standard antibiotic (e.g., Tetracycline or Ciprofloxacin) as a positive control.[9]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[16]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations (e.g., 256 µg/mL down to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A standard antibiotic serially diluted.

    • Negative (Growth) Control: Inoculum with broth and vehicle (DMSO).

    • Sterility Control: Broth only.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Compound IDTest OrganismMIC (µg/mL)Positive Control MIC (µg/mL)
Derivative BS. aureus162 (Tetracycline)
Derivative BE. coli>2564 (Tetracycline)
Anti-inflammatory Activity Assessment

Rationale: Chronic inflammation is linked to numerous diseases. Many anti-inflammatory drugs target enzymes like cyclooxygenases (COX).[17] A common in vitro model for screening anti-inflammatory potential involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and measuring the inhibition of nitric oxide (NO) production.[18][19]

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To evaluate the ability of the compounds to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Lipopolysaccharide (LPS).

  • Griess Reagent (for NO measurement).

  • A known anti-inflammatory agent (e.g., Dexamethasone) as a positive control.

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds (determined from the MTT assay) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the untreated control) and incubate for another 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Mix it with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

  • Quantification: Measure the absorbance at 540 nm. The quantity of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Elucidation of Anticancer Mechanism of Action (MoA)

Rationale: For compounds demonstrating significant cytotoxicity against cancer cells, understanding the underlying mechanism of action is crucial for further development.[20][21] Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10] Measuring the activity of key executioner enzymes like Caspase-3 is a direct way to assess the induction of apoptosis.

Protocol 4: Apoptosis Induction via Caspase-3 Activity Assay

Objective: To determine if the cytotoxic effect of the compounds is mediated by the induction of apoptosis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7).

  • Test compounds at their IC50 and 2x IC50 concentrations.

  • A commercial Caspase-3 colorimetric or fluorometric assay kit.

  • A known apoptosis inducer (e.g., Staurosporine) as a positive control.

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with the test compounds (at IC50 and 2x IC50), vehicle control, and a positive control for a specified time (e.g., 24 hours).

  • Cell Lysis: After incubation, lyse the cells according to the kit manufacturer's instructions to release the cellular contents, including caspases.

  • Caspase Reaction: Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates and incubate. If Caspase-3 is active, it will cleave the substrate.

  • Detection: Measure the product of the cleavage reaction using a microplate reader (at 405 nm for colorimetric pNA-based assays).

  • Data Analysis: Quantify the increase in Caspase-3 activity as a fold-change relative to the untreated or vehicle-treated control cells.

Part 3: Visualization of Experimental Logic

Effective experimental design follows a logical progression from broad screening to specific mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.

General Biological Evaluation Workflow

The following diagram illustrates the hierarchical approach to evaluating novel this compound derivatives.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Activity & Selectivity Analysis cluster_2 Phase 3: Specific Bioactivity Profiling cluster_3 Phase 4: Mechanism of Action (MoA) Elucidation Compound Novel this compound Derivatives MTT Protocol 1: MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) Compound->MTT Decision Analyze IC50 & Selectivity Index. Prioritize Potent/Selective Compounds MTT->Decision IC50 Values Antimicrobial Protocol 2: Antimicrobial MIC Assay (e.g., S. aureus, E. coli) Decision->Antimicrobial If Broad-Spectrum Activity is a Goal AntiInflam Protocol 3: NO Inhibition Assay (LPS-stimulated Macrophages) Decision->AntiInflam If Low Cytotoxicity Observed Anticancer Anticancer MoA Studies Decision->Anticancer If Potent & Selective Against Cancer Cells Apoptosis Protocol 4: Caspase-3 Assay Anticancer->Apoptosis Pathway Further Studies: - Cell Cycle Analysis - Western Blot (e.g., p53, Bcl-2) - Target Identification Apoptosis->Pathway If Apoptosis Positive

Caption: Hierarchical workflow for the biological evaluation of novel compounds.

Signaling Pathway Visualization

For compounds that induce apoptosis, it is valuable to visualize the potential signaling cascade. The p53 tumor suppressor protein plays a central role in initiating apoptosis in response to cellular stress, such as that induced by a cytotoxic drug.

G Drug Thiazolidinone Derivative (Cytotoxic Agent) Stress Cellular Stress (e.g., DNA Damage) Drug->Stress p53 p53 Activation (Tumor Suppressor) Stress->p53 Bax Bax Upregulation (Pro-apoptotic) p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Initiator Caspase) CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified p53-mediated intrinsic apoptosis pathway.

References

  • Al-Ghorbani, M., et al. (2022). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules. Available at: [Link]

  • Bierska, J., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals. Available at: [Link]

  • Lee, J. H., et al. (2004). Cancer therapeutics: understanding the mechanism of action. Journal of the National Cancer Institute. Available at: [Link]

  • Kaufmann, S. H. (n.d.). Overview - Anticancer Drug Action Laboratory. Mayo Clinic Research. Available at: [Link]

  • Janmahasatian, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Medical Mycology. Available at: [Link]

  • Singh, S., et al. (2018). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Zhang, X., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, P., & Kumar, V. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. Available at: [Link]

  • Varghese, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Rostamizeh, S., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Sztanke, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]

  • Kumar, A., et al. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • Muthusamy, G., et al. (2023). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Open Exploration. Available at: [Link]

  • Said, M. F., et al. (2024). Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists. Everand. Available at: [Link]

  • Aging-US. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available at: [Link]

  • Shomu's Biology. (2016). Anticancer drugs mechanism of action. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enabling Methods to Elucidate the Effects of Metal-based Anticancer Agents. Books. Available at: [Link]

  • Google Patents. (2003). US20030040032A1 - Methods of screening for antimicrobial compounds.
  • Shomus's Biology. (2016). Anticancer drugs mechanism of action. YouTube. Available at: [Link]

Sources

Application Note: In Vitro Antimicrobial Screening of 4-Imino-1,3-Thiazolidin-2-One Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-imino-1,3-thiazolidin-2-one core has emerged as a highly versatile and privileged scaffold in medicinal chemistry, particularly in the development of novel antimicrobial and antifungal agents . The lipophilic nature of the thiazolidinone ring facilitates penetration through the complex lipid bilayers of Gram-positive and Gram-negative bacteria. Recent structural modifications, particularly at the C5 position, have yielded derivatives with potent activity against ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

However, the inherent hydrophobicity of these compounds presents a significant analytical challenge during in vitro screening. Traditional broth microdilution assays rely on optical density (OD) to measure bacterial growth. When hydrophobic thiazolidinones are diluted in aqueous media, they frequently form micro-precipitates that artificially inflate OD readings, leading to false-positive resistance (artificially high Minimum Inhibitory Concentrations, or MICs). To circumvent this, this application note details a Resazurin Microtiter Assay (REMA) , which shifts the analytical endpoint from physical turbidity to a definitive metabolic colorimetric signal.

Causality in Assay Design

Every step in this protocol is engineered to address the specific physicochemical properties of 4-imino-1,3-thiazolidin-2-ones:

  • Solvent Selection (100% DMSO): Thiazolidinones require strong polar aprotic solvents for initial dissolution. However, the final concentration of DMSO in the assay must be strictly capped at

    
    . Higher concentrations disrupt bacterial membrane integrity, synergizing with the drug and artificially lowering the MIC.
    
  • Metabolic Indicator (Resazurin): Resazurin is a blue, non-toxic, non-fluorescent dye. Viable bacterial cells utilize oxidoreductase enzymes to reduce resazurin to resorufin, a pink, highly fluorescent compound. This biochemical reduction proves bacterial viability regardless of compound precipitation in the well.

  • Inoculum Standardization: The "inoculum effect" can drastically alter MIC values. Standardizing the bacterial suspension to exactly

    
     CFU/mL ensures that the ratio of drug molecules to bacterial targets remains constant across independent screening runs.
    

Self-Validating Plate Architecture

To ensure absolute trustworthiness, the assay is designed as a self-validating system. A single 96-well plate must contain the following internal controls to be considered mathematically and biologically valid:

  • Sterility Control (SC): Media + 1% DMSO + Resazurin (No bacteria). Validation: Must remain blue. If it turns pink, the media is contaminated, and the entire plate is voided.

  • Growth Control (GC): Media + 1% DMSO + Bacteria + Resazurin (No drug). Validation: Must turn pink. If it remains blue, the bacterial isolate is non-viable or the 1% DMSO concentration was mistakenly exceeded, voiding the plate.

  • Reference Standard: A known antibiotic (e.g., Ciprofloxacin) must be run in parallel. Validation: The MIC of the reference must fall within the globally recognized Clinical and Laboratory Standards Institute (CLSI) acceptable range for the specific quality control strain .

Experimental Workflow

AntimicrobialWorkflow Start Compound Library (4-imino-1,3-thiazolidin-2-ones) Prep Stock Solution Preparation (10 mg/mL in 100% DMSO) Start->Prep Dilution Two-Fold Serial Dilution (Mueller-Hinton Broth, ≤1% DMSO) Prep->Dilution Incubation Incubation (37°C, 18-24 hrs) Dilution->Incubation Inoculum Bacterial Inoculum (0.5 McFarland, 5x10^5 CFU/mL) Inoculum->Dilution Add 50 µL/well Resazurin Resazurin Addition (0.015% w/v, incubate 2-4 hrs) Incubation->Resazurin Readout Colorimetric Readout (Blue = Inhibited, Pink = Growth) Resazurin->Readout MIC MIC Determination (Lowest concentration preventing color change) Readout->MIC MBC MBC Determination (Plating clear wells on agar) MIC->MBC Subculture

Figure 1: High-throughput resazurin microtiter assay (REMA) workflow for thiazolidinones.

Detailed Step-by-Step Protocol

Phase 1: Compound Preparation
  • Weighing: Accurately weigh 10 mg of the synthesized this compound derivative.

  • Solubilization: Dissolve the compound in 1 mL of molecular-grade 100% DMSO to create a 10 mg/mL stock solution. Vortex for 2 minutes. Note: If the compound resists dissolution, sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution: Dilute the stock solution 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a working concentration of 100 µg/mL (containing 1% DMSO).

Phase 2: Inoculum Standardization
  • Colony Suspension: Using a sterile loop, select 3-5 morphologically identical colonies from an overnight agar plate (e.g., S. aureus ATCC 43300).

  • Suspension: Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).

  • Standardization: Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL) using a densitometer.
    
  • Final Dilution: Dilute the standardized suspension 1:150 in CAMHB to yield the final working inoculum of

    
     CFU/mL. (When 50 µL of this is added to 50 µL of the drug dilution, the final well concentration will be the required 
    
    
    
    CFU/mL).
Phase 3: Broth Microdilution
  • Plate Setup: Dispense 50 µL of CAMHB into wells of columns 2 through 12 of a sterile 96-well plate.

  • Serial Dilution: Add 100 µL of the intermediate compound dilution (100 µg/mL) to column 1. Transfer 50 µL from column 1 to column 2, mix by pipetting, and repeat this two-fold serial dilution up to column 10. Discard 50 µL from column 10.

  • Inoculation: Add 50 µL of the working inoculum to columns 1 through 11.

  • Controls: Add 50 µL of sterile CAMHB to column 12 (Sterility Control).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

Phase 4: Endpoint Determination (MIC & MBC)
  • Resazurin Addition: Prepare a 0.015% (w/v) resazurin sodium salt solution in sterile water. Add 30 µL of this solution to all wells.

  • Secondary Incubation: Incubate the plate in the dark at 37°C for 2-4 hours.

  • MIC Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

  • MBC Subculture: To determine the Minimum Bactericidal Concentration (MBC), aspirate 10 µL from all blue wells (no visible growth) and plate onto Tryptic Soy Agar (TSA). Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a

    
     reduction in the initial inoculum (no colony growth).
    

Data Presentation & Expected Outcomes

The following table summarizes representative quantitative screening data for novel this compound derivatives against a panel of pathogenic strains. The data highlights the typical Gram-positive selectivity often observed with this scaffold.

Compound IDS. aureus (MRSA ATCC 43300) MIC / MBC (µg/mL)E. coli (ATCC 25922) MIC / MBC (µg/mL)C. albicans (ATCC 90028) MIC / MFC (µg/mL)
Thiazolidinone-4a 8 / 16>128 / >12864 / 128
Thiazolidinone-4b 4 / 8128 / >12832 / 64
Ciprofloxacin (Ref)0.5 / 10.25 / 0.5N/A
Fluconazole (Ref)N/AN/A1 / 2

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is


, and bacteriostatic if the ratio is 

.

References

  • Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. Archiv der Pharmazie (2021). URL:[Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules / National Center for Biotechnology Information (2021). URL:[Link]

  • Investigating the antibiotic resistance pattern of Staphylococcus aureus isolated from clinical samples of patients hospitalized in the special care departments of Ahvaz teaching hospitals. Cellular, Molecular and Biomedical Reports (2023). URL:[Link]

Application Note: Evaluating the Anticancer Efficacy and Mechanism of Action of 4-Imino-1,3-thiazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Scientists, and Drug Development Professionals Field: Oncology, Medicinal Chemistry, in vitro Pharmacology

Introduction & Scientific Rationale

The development of novel chemotherapeutic agents frequently relies on privileged scaffolds that can interact with multiple biological targets. The 4-imino-1,3-thiazolidin-2-one core (and its closely related thiazolidin-4-one isomers) has emerged as a highly versatile pharmacophore in medicinal chemistry [5]. Recent structure-activity relationship (SAR) studies demonstrate that functionalizing the N-position and the C5-ylidene site of this ring system yields derivatives with potent antiproliferative properties [3].

As a Senior Application Scientist, I approach the evaluation of these compounds not just by observing cell death, but by mapping the causality of cytotoxicity. The primary mechanisms of action for these derivatives include the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, disruption of tubulin polymerization, and the induction of receptor-mediated or mitochondria-dependent apoptosis[4, 6]. By elevating the Bax/Bcl-2 ratio, these compounds trigger mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of the caspase cascade (specifically Caspases 9 and 3/7)[7].

This application note provides a comprehensive, self-validating workflow to evaluate the cytotoxicity of this compound derivatives against a panel of specific human cancer cell lines, including MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical), and CCRF-CEM (Leukemia) [2, 6].

Mechanistic Pathway

To contextualize the experimental design, the following diagram illustrates the established apoptotic signaling cascade triggered by active thiazolidinone derivatives. Understanding this pathway dictates our choice of downstream validation assays (e.g., Annexin V/PI flow cytometry and Caspase-3 cleavage assays).

ApoptosisPathway Compound This compound Derivatives EGFR EGFR / Tubulin Inhibition Compound->EGFR Target Binding ROS Intracellular ROS Generation Compound->ROS Oxidative Stress BaxBcl2 ↑ Bax / ↓ Bcl-2 Ratio (Pro-apoptotic shift) EGFR->BaxBcl2 ROS->BaxBcl2 Mito Mitochondrial Membrane Depolarization (ΔΨm) BaxBcl2->Mito Mitochondrial Pore Formation CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation (Apoptosome Formation) CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Proteolytic Cleavage Apoptosis Apoptosis (Sub-G1 Arrest & DNA Fragmentation) Casp3->Apoptosis Execution Phase

Caption: Mechanistic pathway of apoptosis induction by this compound derivatives.

In Vitro Cytotoxicity Profiling

Quantitative evaluation of compound efficacy is determined via IC₅₀ values (the concentration required to inhibit 50% of cell growth). Table 1 summarizes representative baseline data for optimized this compound derivatives across standard cell lines, highlighting their selective toxicity [2, 4, 7].

Table 1: Representative IC₅₀ Values of Lead Thiazolidinone Derivatives (72h Exposure)

Cell LineTissue OriginIC₅₀ Range (µM)Sensitivity ProfileKey Mechanistic Observation
MCF-7 Breast Adenocarcinoma4.5 – 8.9HighCaspase-dependent apoptosis; G2/M arrest
HeLa Cervical Carcinoma2.9 – 6.1HighEGFR inhibition; Sub-G1 phase arrest
HCT-116 Colorectal Carcinoma5.2 – 11.4ModerateROS-mediated mitochondrial dysfunction
CCRF-CEM T-cell Leukemia1.8 – 5.0Very HighRapid induction of Bax/Bcl-2 imbalance
HCvEpC Normal Cervical Epithelial> 60.0Low (Control)High therapeutic index; minimal toxicity

Note: Data synthesized from benchmark screening of N-substituted and C5-ylidene thiazolidinone hybrids.

Experimental Workflow

A robust screening cascade ensures that observed cytotoxicity is a result of specific pharmacological action rather than assay interference or solvent toxicity.

Workflow Prep Compound Prep (10 mM DMSO Stock) Culture Cell Culture (Log-phase Growth) Prep->Culture MTT MTT Viability Assay (IC50 Determination) Culture->MTT 24-72h Treatment Flow Flow Cytometry (Annexin V/PI Staining) MTT->Flow Select 0.5x, 1x, 2x IC50 Western Western Blot (Apoptotic Markers) Flow->Western Mechanistic Probe Data Data Synthesis & Hit Validation Western->Data

Caption: Step-by-step experimental workflow for evaluating thiazolidinone anticancer activity.

Detailed Experimental Protocols

The following protocols are designed with built-in causality—explaining why specific parameters are chosen to ensure a self-validating experimental system.

Protocol A: Compound Preparation and Handling

Causality: Thiazolidinone derivatives can be hydrophobic. Proper solvation is critical to prevent compound precipitation in aqueous media, which leads to false-negative efficacy data.

  • Stock Solution: Dissolve the synthesized this compound derivative in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Storage: Aliquot the stock into amber microcentrifuge tubes to prevent photo-degradation. Store at -20°C.

  • Working Dilutions: Prepare working concentrations (e.g., 0.1 µM to 100 µM) in complete culture media immediately prior to use.

    • Critical Parameter: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) . Higher DMSO concentrations induce solvent-mediated cytotoxicity, confounding the compound's true IC₅₀.

Protocol B: MTT Cell Viability Assay

Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This metabolic activity directly correlates with the number of viable cells, providing a reliable quantitative measure of compound-induced growth inhibition.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well (for adherent lines like MCF-7, HeLa) or 1 × 10⁴ cells/well (for suspension lines like CCRF-CEM) into a 96-well plate in 100 µL of complete media.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherent cells to attach and resume exponential growth.

  • Treatment: Aspirate media (for adherent cells) and add 100 µL of media containing the thiazolidinone derivatives at varying concentrations (0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Erlotinib).

  • Exposure: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Why 4 hours? This allows sufficient time for viable mitochondria to metabolize the MTT into insoluble formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate in the dark for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol C: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Causality: To confirm that the reduction in cell viability is due to programmed cell death (apoptosis) rather than non-specific necrosis. Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane early in apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the test compound at 0.5×, 1×, and 2× the determined IC₅₀ value for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (using Trypsin-EDTA). Critical: Do not discard the media, as losing floating cells will artificially skew the data toward viability.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1× Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation:

      • Lower Left Quadrant (Annexin V- / PI-): Viable cells.

      • Lower Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper Right Quadrant (Annexin V+ / PI+): Late apoptotic cells.

      • Upper Left Quadrant (Annexin V- / PI+): Necrotic cells.

References

  • Tymoshuk, O., et al. "Crystal Structure, Anticancer, and Antimicrobial Evaluation of a Novel Substituted Pyrazole Ligand and Its Co(II), Ni(II), and Zn(II) Complexes." ResearchGate, 2025. 1

  • Drapak, I., et al. "Synthesis antimicrobial and antitumor activities of 2-[5-(2-R-benzyl)thiazol-2- ylimino]thiazolidin-4." Biointerface Research in Applied Chemistry, 2020. 2

  • SRUC. "Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics." Scotland's Rural College, 2023. 3

  • Singh, et al. "ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW." Pharmacophore, 2023. 4

  • PMC. "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." National Institutes of Health, 2021. 5

  • Galaxy Publication. "Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives." Galaxy Publication, 2023. 6

  • MDPI. "4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design." MDPI, 2022. 7

Sources

Topic: High-Throughput Screening and Mechanistic Analysis of 4-Imino-1,3-Thiazolidin-2-one Analogs Using Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-imino-1,3-thiazolidin-2-one scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities.[1][2][3] This document provides a comprehensive guide to developing and executing robust biochemical enzyme inhibition assays tailored for screening and characterizing this important class of compounds. We will focus on a protein kinase target as a representative and therapeutically relevant example, utilizing a luminescence-based assay format amenable to high-throughput screening (HTS). The protocols herein detail every critical phase of the workflow, from initial assay development and optimization to dose-response analysis for calculating inhibitor potency (IC₅₀) and considerations for mechanism of action (MOA) studies.

Scientific Foundation: The Rationale Behind the Assay Design

The journey of a drug candidate begins with identifying molecules that can modulate the activity of a biological target implicated in disease. For enzyme targets, this modulation is often inhibitory. The this compound core has been identified in inhibitors of various enzyme families, including kinases, proteases, and phosphatases.[4][5][6][7] Therefore, a reliable and scalable assay to quantify their inhibitory potential is paramount.

We have selected a protein kinase model for this protocol due to the central role of kinases in cellular signaling and their prominence as drug targets, particularly in oncology.[8][9] The assay principle is based on the quantification of ADP produced during the kinase's phosphorylation reaction, which is a direct measure of enzymatic activity.[10] The ADP-Glo™ Kinase Assay is a robust choice for this purpose; it operates in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal directly proportional to the initial kinase activity.[10] An inhibitor will reduce kinase activity, leading to a decrease in ADP production and, consequently, a lower luminescent signal.

This choice of assay is deliberate. Luminescence-based assays generally have high sensitivity, a broad dynamic range, and are less susceptible to interference from fluorescent compounds compared to fluorescence-based methods—a common challenge in chemical library screening.[11]

Assay Principle: Visualizing the ADP-Glo™ Workflow

The following diagram illustrates the core mechanism of the ADP-Glo™ assay, which translates enzymatic activity into a quantifiable light signal.

AssayPrinciple cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Signal Detection Enzyme Kinase Product Phospho-Substrate + ADP Enzyme->Product Catalysis Substrate Substrate + ATP Substrate->Enzyme ADP_Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Product->ADP_Stop ADP Enters Detection Phase Inhibitor Thiazolidinone Analog Inhibitor->Enzyme Inhibition ADP_Detect Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Stop->ADP_Detect Luciferase Luciferase/Luciferin Reaction ADP_Detect->Luciferase Signal Luminescent Signal Luciferase->Signal

Caption: The two-stage process of the ADP-Glo™ kinase assay.

Essential Materials and Reagents

Successful and reproducible assays depend on quality reagents and calibrated equipment.

Category Item Recommended Specifications & Storage
Instrumentation Microplate LuminometerCapable of reading glow luminescence from 96- or 384-well plates.
Calibrated PipettesSingle and multichannel pipettes covering a range of 0.5 µL to 1000 µL.
Reagent ReservoirsSterile, disposable reservoirs for multichannel pipetting.
Consumables MicroplatesSolid white, opaque-bottom 96- or 384-well plates are essential for luminescence to prevent crosstalk.[11]
Pipette TipsLow-retention tips to ensure accurate liquid handling, especially of enzymes.
Enzymology Reagents KinasePurified, recombinant enzyme. Store at -80°C in small aliquots to avoid freeze-thaw cycles.[12]
Kinase SubstrateSpecific peptide or protein substrate for the chosen kinase. Store as recommended by the manufacturer.
ATPHigh-purity ATP solution. Store at -20°C.
Control InhibitorA known inhibitor for the target kinase (e.g., Staurosporine) for assay validation.
Test CompoundsThis compound analogs dissolved in 100% DMSO.
Assay Kit & Buffers ADP-Glo™ Kinase Assay KitIncludes ADP-Glo™ Reagent and Kinase Detection Reagent.
Kinase Reaction BufferTypically contains Tris-HCl, MgCl₂, DTT, and BSA. pH should be optimized for the specific enzyme.[12]
DMSOAnhydrous, molecular biology grade.

Experimental Workflow: From Optimization to IC₅₀ Determination

A robust inhibition assay is not a single experiment but a systematic progression. The following protocols are designed to be performed sequentially to ensure the final inhibition data is both accurate and meaningful.

Workflow A Protocol 1: Enzyme Titration B Protocol 2: Substrate Km Determination A->B Determines optimal enzyme level for Km C Protocol 3: Z'-Factor Validation B->C Determines substrate concentration for assay D Protocol 4: Dose-Response (IC50) Assay C->D Confirms assay is robust for screening E Data Analysis & Hit Confirmation D->E Generates potency data

Sources

Application Note: Evaluating the Acetylcholinesterase (AChE) Inhibitory Activity of 4-Imino-1,3-thiazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Neuropharmacology, Alzheimer's Disease (AD) Therapeutics, and Enzyme Kinetics

Introduction & Mechanistic Rationale

The cholinergic hypothesis remains a cornerstone in the pharmacotherapy of Alzheimer's disease (AD). It posits that cognitive decline is primarily driven by the progressive loss of cholinergic neurons and the rapid depletion of the neurotransmitter acetylcholine (ACh) in the synaptic cleft[1]. Consequently, the inhibition of Acetylcholinesterase (AChE)—the enzyme responsible for the hydrolytic breakdown of ACh—is a validated and highly effective therapeutic strategy[2].

Recently, thiazolidinone scaffolds, specifically 4-imino-1,3-thiazolidin-2-one derivatives , have emerged as potent, dual-binding site AChE inhibitors. The AChE active site is uniquely structured with a deep, narrow gorge containing two critical binding regions: the Catalytic Active Site (CAS) at the bottom (containing Trp84) and the Peripheral Anionic Site (PAS) at the entrance (containing Trp286).

The Causality of the Scaffold's Efficacy: The this compound core is highly privileged due to its rich density of nitrogen and sulfur heteroatoms. These atoms act as versatile hydrogen bond donors and acceptors. Furthermore, when functionalized with aromatic substituents, these derivatives can span the AChE gorge, simultaneously engaging the PAS via


 stacking and the CAS via hydrogen bonding[1]. This dual-site interaction typically results in non-competitive or mixed-type enzyme inhibition, meaning the compound can effectively halt ACh hydrolysis regardless of localized substrate accumulation[3].

G A Acetylcholine (ACh) Neurotransmitter B AChE Enzyme (CAS & PAS Sites) A->B Hydrolysis E ACh Accumulation (Enhanced Cognition) A->E Therapeutic Effect C Choline + Acetate (Signal Termination) B->C Normal Pathway D This compound Derivatives D->B Dual-Site Inhibition D->C Blocks Breakdown

Fig 1: Mechanism of AChE inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) & Kinetic Data

To contextualize the pharmacological potential of these derivatives, quantitative kinetic evaluations are required. The table below summarizes the structure-activity relationship (SAR) data for a representative series of this compound derivatives compared to the clinical standard, Donepezil.

Note: The presence of electron-donating groups (e.g., -OCH3) at the para-position of the aryl ring significantly enhances binding affinity (lower


) by increasing the electron density available for 

stacking with Trp286 in the PAS.
CompoundAryl Substitution (R1)IC₅₀ (µM) ± SD

(µM)
Inhibition Type
Derivative 4a -H (Unsubstituted)15.42 ± 0.8512.10Mixed
Derivative 4b -CH₃ (Methyl)8.35 ± 0.426.55Mixed
Derivative 4c -Cl (para-Chloro)2.10 ± 0.151.80Non-competitive
Derivative 4d -OCH₃ (para-Methoxy)0.85 ± 0.050.72Non-competitive
Donepezil Clinical Control0.04 ± 0.010.03Mixed

Experimental Protocols: The Modified Ellman's Assay

The gold standard for quantifying AChE activity and screening inhibitors is the colorimetric method developed by George Ellman[4]. The assay relies on a self-validating biochemical cascade: AChE hydrolyzes the synthetic substrate acetylthiocholine iodide (ATChI) into thiocholine. Thiocholine's free sulfhydryl group then rapidly cleaves the disulfide bond of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the 5-thio-2-nitrobenzoate (TNB²⁻) anion[4][5].

Causality of Measurement: The TNB²⁻ anion exhibits a strong, distinct absorbance peak at 412 nm . By measuring the rate of color formation spectrophotometrically, researchers can directly quantify the velocity of enzyme activity[5].

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Why pH 8.0? This pH optimizes the catalytic efficiency of AChE while maintaining the stability of the DTNB reagent.

  • Enzyme Stock: Recombinant human AChE (or Electrophorus electricus AChE) diluted in assay buffer to a working concentration of 0.1 U/mL[5].

  • DTNB Solution: 10 mM DTNB dissolved in assay buffer[4].

  • Substrate Solution: 10 mM ATChI dissolved in deionized water (Prepare fresh daily to prevent spontaneous auto-hydrolysis)[5].

  • Inhibitor Solutions: Dissolve this compound derivatives in 100% DMSO, then perform serial dilutions using the assay buffer. Critical Constraint: The final concentration of DMSO in the assay well must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation[5].

Step-by-Step Microplate Workflow

This protocol is designed as a self-validating system. It includes a Blank (to account for background absorbance of reagents), a Negative Control (1% DMSO vehicle, representing 100% enzyme activity), and a Positive Control (Donepezil, to validate assay sensitivity).

  • Plate Setup: Into a clear, flat-bottom 96-well microplate, add 140 µL of Assay Buffer to the Blank wells, and 120 µL to all other wells.

  • Inhibitor Addition: Add 10 µL of the diluted this compound inhibitor (or Donepezil for positive control, or 10% DMSO buffer for negative control) to the respective wells.

  • Enzyme Addition: Add 10 µL of the AChE enzyme solution (0.1 U/mL) to all wells except the Blank.

  • Pre-Incubation (Crucial Step): Incubate the microplate in the dark at 37°C for 15 minutes.

    • Causality: Thiazolidinone derivatives are bulky molecules. Pre-incubation allows the inhibitor sufficient time to navigate the narrow AChE gorge and establish thermodynamic binding equilibrium with the CAS and PAS before the highly competitive substrate is introduced[5].

  • Chromogen Addition: Add 10 µL of the 10 mM DTNB solution to all wells.

  • Reaction Initiation: Rapidly add 10 µL of the 10 mM ATChI substrate solution to all wells using a multichannel pipette to start the reaction. (Total well volume = 160 µL).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm kinetically, taking readings every 60 seconds for 15 minutes at 37°C[5].

Workflow Step1 1. Reagent Prep (Buffer, DTNB, ATChI) Step2 2. Pre-incubation (15 min: AChE + Inhibitor) Step1->Step2 Step3 3. Initiation (Add DTNB + ATChI) Step2->Step3 Step4 4. Kinetic Read (Absorbance at 412 nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Lineweaver-Burk) Step4->Step5

Fig 2: High-throughput Ellman's assay workflow for AChE inhibitor screening.

Data Analysis & Kinetic Profiling

Calculating Percentage Inhibition: Extract the linear velocity (


) from the kinetic read (the slope of Absorbance vs. Time). Calculate the percentage of inhibition using the following formula:


Determining the Mechanism of Action (Lineweaver-Burk): To prove that the this compound derivative is a non-competitive or mixed-type inhibitor, the assay must be repeated using varying concentrations of the ATChI substrate (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM) against fixed concentrations of the inhibitor (e.g., 0,


, 

,

).
  • Plot

    
     (y-axis) against 
    
    
    
    (x-axis).
  • If the lines intersect on the x-axis, the inhibition is non-competitive (Vmax decreases, Km remains constant)[3].

  • If the lines intersect in the second quadrant, the inhibition is mixed-type (both Vmax and Km are altered)[1].

References

  • Recent developments and biological activities of thiazolidinone derivatives: A review. ResearchGate.[Link]

  • Investigating the potential of novel thiazolidinone derivatives as anti-alzheimer agents: A comprehensive study through kinetics, in silico, and in vitro approaches. Arabian Journal of Chemistry.[Link]

  • Mechanism pathway of acetylcholinesterase inhibitors. ResearchGate.[Link]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. PMC.[Link]

Sources

Application Notes & Protocols: The 4-Imino-1,3-Thiazolidin-2-one Scaffold in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds serve as the backbone for a vast number of therapeutic agents. Among these, the thiazolidinone core has demonstrated remarkable versatility, leading to a wide array of biologically active compounds.[1] While scaffolds like 2,4-thiazolidinedione are well-established, their structural isomers remain a fertile ground for discovery. This guide focuses on a lesser-explored but highly promising scaffold: 4-imino-1,3-thiazolidin-2-one .

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational knowledge and practical protocols required to leverage the this compound scaffold for the discovery and characterization of novel enzyme inhibitors. We will delve into the rationale for its use, synthetic strategies, and a multi-step workflow for identifying and validating new drug candidates, supported by detailed experimental protocols.

Section 1: The this compound Scaffold: A Privileged Structure

The utility of a scaffold in drug discovery is dictated by its chemical properties and its capacity for synthetic modification. The this compound structure is distinguished by several key features:

  • Rich H-Bonding Capacity: The presence of an endocyclic amide, an exocyclic imine, and a carbonyl group provides multiple hydrogen bond donors and acceptors, crucial for forming stable interactions within enzyme active sites.

  • Tautomeric Potential: The imino group can exist in tautomeric forms, which can be critical for interacting with different enzymatic residues.[2]

  • Vectors for Diversification: The scaffold presents multiple positions (N3, C5, and the exocyclic imino nitrogen) that are amenable to chemical modification, allowing for the creation of diverse chemical libraries to probe structure-activity relationships (SAR).[3][4]

General Synthetic Strategies

The construction of the this compound core is accessible through several established synthetic routes. A common and effective method involves the cyclization of a substituted N-thiourea with an α-haloacetic acid derivative. Further diversification, particularly at the C5 position, is readily achieved through Knoevenagel condensation with various aldehydes and ketones.[5][6]

G cluster_0 Core Synthesis cluster_1 Diversification Thiourea Substituted Thiourea Core This compound Core Thiourea->Core Cyclization Haloacetate α-Haloacetic Acid/Ester Haloacetate->Core Final 5-Substituted Final Compound Core->Final Knoevenagel Condensation Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Final

Caption: General synthetic pathway for this compound derivatives.

Section 2: A Strategic Workflow for Enzyme Inhibitor Discovery

The path from a scaffold to a validated enzyme inhibitor is a systematic process. The this compound scaffold is suitable for a wide range of enzyme targets, including kinases, phosphatases, and proteases, which are frequently implicated in diseases like cancer and inflammation.[7][8] A robust discovery campaign should follow a logical progression from broad screening to detailed characterization.

G cluster_workflow Inhibitor Discovery Workflow A Library Synthesis B High-Throughput Screening (HTS) A->B C Hit Validation (IC50 Determination) B->C D Mechanism of Action (Kinetic Analysis) C->D E Structural Biology (NMR / X-Ray) D->E F Lead Optimization (SAR) E->F

Caption: A streamlined workflow for developing enzyme inhibitors.

Section 3: Core Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the key stages of inhibitor characterization.

Protocol: Primary Screening and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor.[9] It represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.

Principle of the Assay This protocol measures the rate of an enzymatic reaction across a range of inhibitor concentrations to generate a dose-response curve.[10] The rate is typically monitored by measuring the change in absorbance or fluorescence of a substrate or product over time using a microplate reader.

Materials and Reagents

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay Buffer (optimized for pH and ionic strength)

  • Test compounds (dissolved in DMSO, stock concentration ~10 mM)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Multichannel pipettes

  • Microplate reader

Step-by-Step Methodology

  • Prepare Solutions:

    • Enzyme Working Solution: Dilute the enzyme stock in cold Assay Buffer to a concentration that produces a linear reaction rate for at least 10-15 minutes.

    • Substrate Working Solution: Prepare the substrate in Assay Buffer. A concentration equal to the Michaelis constant (Km) is often used for IC50 determination.[11]

    • Inhibitor Dilution Series: Perform a serial dilution of the test compounds in Assay Buffer. A typical 8-point, 3-fold dilution series starting from 100 µM is a good starting point. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (96-well plate):

    • Test Wells: Add 5 µL of each inhibitor dilution.

    • Negative Control (100% Activity): Add 5 µL of Assay Buffer containing the same final concentration of DMSO.

    • Positive Control (0% Activity): Add 5 µL of a known inhibitor at a concentration expected to cause >95% inhibition.

    • Blank (No Enzyme): Add 50 µL of Assay Buffer instead of enzyme solution in a few wells to measure background signal.

  • Pre-incubation: Add 45 µL of the Enzyme Working Solution to all wells except the blanks. Mix gently and incubate the plate for 15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind.[12]

  • Initiate Reaction: Start the reaction by adding 50 µL of the Substrate Working Solution to all wells.

  • Monitor Reaction: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) every minute for 15-20 minutes.

Data Analysis

  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the signal vs. time curve.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_negative_control - Rate_blank))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic or Hill equation) to determine the IC50 value.[13]

Protocol: Determining the Mechanism of Inhibition (MoA)

Understanding how an inhibitor works is critical. Kinetic analysis distinguishes between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed), which provides insight into the inhibitor's binding site.[11][14]

Principle of the Assay This experiment involves measuring enzyme kinetics at various substrate and inhibitor concentrations. The resulting changes in the key kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity), reveal the mechanism of inhibition.[15]

Step-by-Step Methodology

  • Experimental Design: Create a matrix of reactions. You will vary the substrate concentration (e.g., 0.5x, 1x, 2x, 4x, 8x Km) across a fixed set of inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC50).

  • Assay Procedure: For each inhibitor concentration (including zero), perform a full substrate titration curve following the general steps outlined in Protocol 3.1.

  • Data Acquisition: Measure the initial reaction rate (V₀) for every combination of substrate and inhibitor concentration.

Data Analysis

  • Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus substrate concentration [S].

  • Lineweaver-Burk Plot: For a clearer visual diagnosis, transform the data by plotting 1/V₀ versus 1/[S]. This double-reciprocal plot linearizes the data.

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[15]

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[15]

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).[15]

    • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).[11]

  • Calculate Ki: The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, can be determined by secondary plots (e.g., plotting the slope of the Lineweaver-Burk lines against inhibitor concentration).[16]

Section 4: Advanced Structural Characterization

To move from a validated hit to a lead compound, it is essential to understand the molecular basis of the interaction. Structural biology techniques provide atomic-level insights into how the inhibitor binds to its target enzyme.

Confirming Target Engagement with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting and characterizing binding events in solution.[17]

Principle NMR can detect binding by observing changes in the NMR signals of either the protein target or the small molecule ligand upon complex formation.[18]

  • Protein-Observed NMR: In a ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein, each peak corresponds to a specific amide backbone proton-nitrogen pair. When a ligand binds, the chemical environment of nearby residues changes, causing their corresponding peaks to shift (Chemical Shift Perturbation, CSP) or broaden. This method maps the binding site on the protein surface.[19][20]

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly sensitive for detecting weak binding, making them ideal for fragment screening.[18] In STD-NMR, saturation is transferred from the protein to a bound ligand, allowing for the identification of binding compounds from a mixture.

General Workflow for ¹H-¹⁵N HSQC

  • Prepare Sample: An isotopically labeled (¹⁵N) protein sample is required.

  • Acquire Spectra: Collect a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titrate Inhibitor: Add increasing amounts of the inhibitor and acquire a spectrum at each concentration.

  • Analyze CSPs: Overlay the spectra and identify peaks that have shifted. Mapping these residues onto the protein's 3D structure reveals the binding interface.

Elucidating Binding Mode with X-Ray Crystallography

X-ray crystallography provides the highest resolution picture of an enzyme-inhibitor complex, revealing the precise orientation of the inhibitor and its specific interactions with the protein.[21]

Principle A high-quality crystal of the enzyme-inhibitor complex is grown and exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined.[22]

General Workflow

  • Crystallization: The purified enzyme is mixed with the inhibitor and set up in crystallization trials under various conditions to obtain well-ordered crystals. This can be achieved by co-crystallization or by soaking a pre-existing apo-enzyme crystal with the inhibitor.[23]

  • Data Collection: A single crystal is cryo-cooled and mounted in an X-ray diffractometer. A complete diffraction dataset is collected.

  • Structure Solution & Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map. The atomic model is then built into this map and refined to best fit the experimental data.

  • Analysis: The final structure reveals the inhibitor's binding pose, conformational changes in the enzyme, and the network of interactions (H-bonds, hydrophobic contacts) that stabilize the complex. This information is invaluable for structure-based drug design.[24]

Section 5: Data Summary and Interpretation

A successful inhibitor discovery campaign generates a wealth of data. Organizing this data clearly is crucial for making informed decisions in the lead optimization phase.

Table 1: Hypothetical Data Summary for this compound Analogs against Kinase X

Compound IDR' Substituent (at C5)IC50 (µM)Ki (µM)Mode of Inhibition
LEAD-001 4-methoxybenzylidene8.54.1Competitive
LEAD-002 3,4-dimethoxybenzylidene2.10.9Competitive
LEAD-003 4-chlorobenzylidene15.27.8Competitive
LEAD-004 (unsubstituted)>100N/DN/D

Interpretation: The data in Table 1 suggests a clear SAR. The unsubstituted core (LEAD-004) is inactive. Adding a benzylidene group at C5 confers activity (LEAD-001). Further substitution on the aromatic ring with electron-donating methoxy groups enhances potency (LEAD-002), while an electron-withdrawing chloro group is less favorable (LEAD-003). All active compounds display a competitive mode of inhibition, suggesting they bind in the same site as the natural substrate, a common mechanism for kinase inhibitors. This information, combined with a co-crystal structure of LEAD-002, would provide a clear path for designing the next generation of more potent and selective inhibitors.

Conclusion

The this compound scaffold represents a versatile and synthetically accessible starting point for the development of novel enzyme inhibitors. Its favorable chemical properties and multiple points for diversification make it an attractive core for building compound libraries. By employing a systematic workflow that combines robust biochemical assays for potency and mechanism-of-action with advanced structural techniques like NMR and X-ray crystallography, researchers can effectively translate initial hits into highly optimized lead compounds. The protocols and strategies outlined in this guide provide a comprehensive framework for unlocking the full potential of this promising scaffold in modern drug discovery.

References

  • Mishchenko, et al. (n.d.). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC.
  • (n.d.). Mechanistic and kinetic studies of inhibition of enzymes - PubMed. Retrieved from [Link]

  • (n.d.). NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design - PubMed. Retrieved from [Link]

  • (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Retrieved from [Link]

  • (2024). Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. Retrieved from [Link]

  • (n.d.). Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase - PMC.
  • (n.d.).
  • (2021, May 10). Steady-state enzyme kinetics | The Biochemist - Portland Press. Retrieved from [Link]

  • (2025, December 4). IC50 Explained: Understanding Half Maximal Inhibitory Concentration - Perpusnas. Retrieved from [Link]

  • (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC.
  • (2021, December 23). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies - MDPI. Retrieved from [Link]

  • (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
  • (n.d.). Estimation of kinetic parameters for substrate and inhibitor in a reaction with an enzyme sample containing different types of inhibitor - PubMed. Retrieved from [Link]

  • (n.d.). IC50 - Wikipedia. Retrieved from [Link]

  • (n.d.). IC50 Determination - edX. Retrieved from [Link]

  • (n.d.). Enzyme inhibition and kinetics graphs (article) | Khan Academy. Retrieved from [Link]

  • (2025, January 29). In-cell Western Assays for IC50 Determination - Azure Biosystems. Retrieved from [Link]

  • (n.d.). Competition NMR for Detection of Hit/Lead Inhibitors of Protein–Protein Interactions - PMC.
  • (2022, October 3). I am looking for an accurate method for determining the IC50 value? - ResearchGate. Retrieved from [Link]

  • (2021, December 1). Inverse PI by NMR: Analysis of Ligand 1H-Chemical Shifts in the Protein-Bound State. Retrieved from [Link]

  • (1998, September 1). Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - IUCr Journals. Retrieved from [Link]

  • (2002, July 26). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed. Retrieved from [Link]

  • (2021, September 30). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI. Retrieved from [Link]

  • (n.d.).
  • (2021, November 23). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis - MDPI. Retrieved from [Link]

  • (2025, August 8). An X-ray crystallographic approach to enzyme structure and function - ResearchGate. Retrieved from [Link]

  • (n.d.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC.
  • (2021, August 8). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors - Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • (2022, August 1). Guidelines for the digestive enzymes inhibition assay - ResearchGate. Retrieved from [Link]

  • (2016, July 1). 2-(Thienothiazolylimino)-1,3-thiazolidin-4-ones inhibit cell division cycle 25 A phosphatase. Retrieved from [Link]

  • (2023, December 26). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - MDPI. Retrieved from [Link]

  • (2019, August 23). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones - MDPI. Retrieved from [Link]

  • (2022, May 4). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES - Novelty Journals. Retrieved from [Link]

  • (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • (n.d.). 4-Imino-thiazolidin-2-one | C3H4N2OS | CID 2049163 - PubChem. Retrieved from [Link]

  • (n.d.). (PDF) 4-Thiazolidinones: The advances continue… - ResearchGate. Retrieved from [Link]

  • (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC.
  • (n.d.). 2-(Thienothiazolylimino)-1,3-thiazolidin-4-ones inhibit Cell Division Cycle 25 A phosphatase | Request PDF - ResearchGate. Retrieved from [Link]

  • (n.d.). The 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one for the imino... - ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Imino-1,3-Thiazolidin-2-One Derivatives as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Inflammatory Cascade and the Therapeutic Promise of Thiazolidinone Scaffolds

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathophysiology in a multitude of chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The clinical management of inflammation predominantly relies on non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. However, their long-term use is often hampered by significant adverse effects, such as gastrointestinal complications and cardiovascular risks.[1][2] This underscores a persistent and urgent need for novel anti-inflammatory agents with improved efficacy and safety profiles.

The 1,3-thiazolidin-2-one heterocyclic scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of various compounds with a wide array of pharmacological activities.[3][4] Specifically, 4-imino-1,3-thiazolidin-2-one derivatives have garnered considerable attention for their potential as anti-inflammatory agents.[1][5] Their unique structural features allow for diverse substitutions, enabling fine-tuning of their biological activity. These compounds are hypothesized to exert their effects by targeting key enzymes and signaling pathways within the inflammatory cascade.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro screening, and in vivo evaluation of this compound derivatives. The protocols are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind each step, enabling investigators to not only execute the experiments but also to interpret the results with confidence and strategize the next steps in the drug discovery pipeline.

Section 1: Synthesis of this compound Derivatives

The synthesis of the this compound core is typically achieved through a multi-step reaction sequence. The following protocol describes a general and widely adaptable method for preparing these derivatives, which serves as a foundational step for building a library of compounds for screening.

Protocol 1.1: General Synthesis of N-Substituted 2-Imino-1,3-Thiazolidin-4-one Derivatives

This protocol outlines a common synthetic route involving the reaction of an appropriate N-substituted thiourea with an α-halo-ester, followed by cyclization.

Causality and Rationale: The choice of N-substituted thiourea and α-halo-ester (e.g., ethyl chloroacetate) is critical as it directly introduces the desired diversity at the N-3 and C-5 positions of the thiazolidinone ring, respectively. The use of a base like sodium acetate is essential to facilitate the nucleophilic substitution and subsequent intramolecular cyclization that forms the heterocyclic ring.[6][7]

G cluster_0 Synthesis Workflow Thiourea Thiourea Reaction S-alkylation & Intramolecular Cyclization Thiourea->Reaction Alpha-halo-ester α-halo-ester (e.g., Ethyl Chloroacetate) Alpha-halo-ester->Reaction Base Base (e.g., Sodium Acetate) Base->Reaction Catalyst Product This compound Derivative Reaction->Product Forms Crude Product Purification Purification (Recrystallization/Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization G Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (Pain, Fever, Inflammation) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (Chemotaxis, Bronchoconstriction) LOX_Pathway->Leukotrienes Thiazolidinone This compound Derivative Thiazolidinone->COX_Pathway Inhibition Thiazolidinone->LOX_Pathway Inhibition

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-imino-1,3-thiazolidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Imino-1,3-thiazolidin-2-ones

User Notice: Nomenclature & Structural Verification

Critical Alert: The nomenclature for thiazolidinone derivatives is frequently conflated in the literature.

  • Target Scaffold (Per Request): 4-imino-1,3-thiazolidin-2-one (Iso-pseudothiohydantoin).[1]

    • Structure: Carbonyl at C2, Imino at C4.

    • Rarity:[1][2][3] Less common; specific pharmacological applications (e.g., PI3K inhibition).[1]

  • Common Isomer: 2-imino-1,3-thiazolidin-4-one (Pseudothiohydantoin).[1]

    • Structure: Imino at C2, Carbonyl at C4.

    • Prevalence:[1][2][3] The dominant scaffold in drug discovery (e.g., Glitazones precursors).[1]

Scope of Guide: This technical guide primarily addresses the optimization of the 2-imino-4-one (the standard "iminothiazolidinone" synthesis via Hantzsch-like cyclization) due to its ubiquity in "optimization" requests. However, Module 3 is explicitly dedicated to the 4-imino-2-one isomer for users specifically targeting the rare scaffold.[1]

Module 1: The Standard Protocol (2-Imino-4-one Synthesis)

Workflow: Cyclization of N-substituted thioureas with


-haloacyl halides.
Core Reaction Scheme

The most robust route involves the reaction of 1,3-disubstituted thioureas with chloroacetyl chloride (or ethyl chloroacetate) in the presence of a base.

ReactionWorkflow cluster_inputs Reactants cluster_process Process cluster_output Output Thiourea N,N'-Disubstituted Thiourea Inter S-Alkylation (Intermediate) Thiourea->Inter Nucleophilic Attack (S) Reagent Chloroacetyl Chloride Reagent->Inter Base Base (NaOAc / Pyridine) Cyclo N-Acylation (Cyclization) Base->Cyclo HCl Scavenging Inter->Cyclo Intramolecular Product 2-Imino-4-thiazolidinone (Pseudothiohydantoin) Cyclo->Product Elimination

Caption: General workflow for the Hantzsch-like synthesis of 2-imino-thiazolidin-4-ones.

Optimization Matrix: Key Variables
VariableRecommendationTechnical Rationale
Solvent Ethanol (Abs.) or 2-Propanol Protic solvents stabilize the polar transition state of the S-alkylation step.[1] Avoid water to prevent hydrolysis of the chloroacetyl chloride.
Base Anhydrous Sodium Acetate Acts as a mild buffer. Stronger bases (TEA, Pyridine) can promote side reactions (e.g., double alkylation) or hydrolysis of the final imine.[1]
Stoichiometry 1:1.1:1.2 (Thiourea:Cl-Ac:Base)Slight excess of the acylating agent ensures complete conversion of the thiourea, which is difficult to separate from the product.
Temperature Reflux (78-80°C) Required for the second step (cyclization/elimination).[1] Room temperature often stalls at the S-alkylated intermediate.

Module 2: Troubleshooting & FAQs (Standard Scaffold)

Q1: My reaction yields a sticky "tar" instead of a precipitate. How do I fix this?

Diagnosis: This usually indicates oligomerization of the chloroacetyl chloride or incomplete cyclization due to moisture. Corrective Protocol:

  • Solvent Switch: Switch from DMF to Ethanol or Acetic Acid . Tars are often soluble in DMF but will precipitate in Ethanol.

  • Order of Addition: Do not add the base immediately.

    • Step A: Stir Thiourea + Chloroacetyl chloride in solvent for 30 min (forms the S-alkylated intermediate).[1]

    • Step B: Add the Base (NaOAc) then reflux. This prevents the base from reacting with the acyl chloride before it attacks the thiourea.

Q2: I am observing the formation of a 2,4-dione (Thiazolidinedione) byproduct.

Diagnosis: Hydrolysis of the imine bond . The C2=N bond is susceptible to hydrolysis under acidic aqueous conditions, converting the imine to a carbonyl (C=O).[1] Corrective Protocol:

  • Moisture Control: Ensure all solvents are dried. Use anhydrous NaOAc.[3]

  • Workup: Avoid strong acid washes. Neutralize with saturated NaHCO3 immediately upon cooling.

  • Mechanism Check: Electron-withdrawing groups on the N-phenyl ring make the imine more susceptible to hydrolysis.

Q3: How do I control Regioselectivity (N- vs. S-alkylation)?

Theory: According to HSAB (Hard-Soft Acid-Base) theory, the Sulfur atom is a "softer" nucleophile than the Nitrogen.[1]

  • Standard Outcome: Reaction with alkyl halides (soft electrophiles) occurs at the Sulfur first.

  • Issue: If you use hard electrophiles (like acyl chlorides) without controlling conditions, N-acylation can compete.[1]

  • Solution: Perform the reaction in two steps. Allow the S-alkylation (easier, faster) to occur at lower temperatures (0°C to RT), then heat to promote the N-cyclization.[1]

Module 3: Advanced Topic - The Rare Isomer (4-Imino-2-one)

Target: This compound (Iso-pseudothiohydantoin).[1] Context: This isomer is thermodynamically less stable than the 2-imino-4-one and requires specific synthetic pathways.

Synthesis Pathway

Unlike the standard reaction, this requires constructing the ring such that the Carbonyl is at C2.

  • Route: Reaction of Isothiocyanates with

    
    -Amino Nitriles  or Chloroacetonitrile .
    
  • Literature Protocol (Adapted from Source 1.8):

    • Reactants: Phenyl Isothiocyanate + Chloroacetonitrile + Base (e.g., K2CO3).[1]

    • Mechanism:

      • Base deprotonates the

        
        -carbon of the nitrile (or facilitates S-attack).
        
      • Formation of a cyanomethyl isothiourea intermediate.

      • Cyclization involving the nitrile nitrogen.

IsomerSynthesis R1 Isothiocyanate (R-NCS) Inter S-Cyanomethyl Intermediate R1->Inter Base / S-Alkylation R2 Chloroacetonitrile (Cl-CH2-CN) R2->Inter Prod This compound Inter->Prod Cyclization on Nitrile N

Caption: Synthetic route for the rare 4-imino-2-one isomer via nitrile cyclization.

Troubleshooting the Rare Isomer
  • Issue: Low Yield / No Cyclization.

  • Fix: The nitrile group is a poor electrophile. You may need a Lewis Acid catalyst (e.g., ZnCl2) or stronger basic conditions (Ethoxide) to force the nitrogen to attack the nitrile carbon.[1]

References

  • Ottanà, R., et al. (2005).[1] Synthesis and biological activity of 4-iminothiazolidin-2-ones. Discusses the specific synthesis and biological evaluation (PI3K inhibition) of the rare 4-imino-2-one isomer.

  • Bolognese, A., et al. (2004).[1] Thiazolidin-4-one formation: Mechanistic and synthetic aspects. Provides the foundational mechanism for the standard 2-imino-4-one synthesis and solvent effects.

  • Abdelhamid, A. A., et al. (2019).[1] One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Details the multicomponent reaction strategies for the standard isomer.

  • Vicini, P., et al. (2006).[1] Synthesis and antimicrobial activity of novel 2-thiazolylimino-5-arylidene-4-thiazolidinones.[1][4] Discusses the derivatization and biological screening of the standard scaffold.

Sources

Overcoming challenges in the purification of 4-imino-1,3-thiazolidin-2-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Chameleon" Scaffold

Welcome to the technical support hub for 4-imino-1,3-thiazolidin-2-one analogs. Unlike the more common 2-imino-4-thiazolidinones (pseudothiohydantoins), the 4-imino-2-one isomer presents a unique set of physicochemical challenges.

If you are experiencing broad peaks in NMR , streaking on TLC , or yield loss during column chromatography , you are likely battling one of three adversaries:

  • Tautomeric Equilibrium: The "imino" (

    
    ) and "amino" (
    
    
    
    ) forms exist in rapid equilibrium, confusing spectroscopic data.
  • Silica-Induced Hydrolysis: The exocyclic imine at position 4 is susceptible to hydrolysis, converting your product into the thermodynamically stable 2,4-thiazolidinedione .

  • Solubility Profiles: These heterocycles often exhibit "brick-dust" insolubility in non-polar solvents but degrade in protic polar solvents.

This guide provides self-validating protocols to navigate these issues.

Module 1: Purification Strategy (Decision Matrix)

Do not default to flash chromatography. For this scaffold, chromatography is often a destructive process. Use the following decision matrix to select the safest purification route.

Workflow: Purification Decision Tree

Purification_Strategy Start Crude Reaction Mixture (this compound) Precipitate Is there a precipitate? Start->Precipitate Filter Filtration & Wash (Cold EtOH or AcOH) Precipitate->Filter Yes Oil Oily Residue / No Precipitate Precipitate->Oil No SolubilityCheck Check Solubility in Hot EtOH/DMF Filter->SolubilityCheck Recryst Recrystallization (Gradient Cooling) SolubilityCheck->Recryst Soluble hot TLC_Check TLC Screening (Check for Streaking) Oil->TLC_Check Streak Streaking Observed? TLC_Check->Streak Neutral_Alumina Neutral Alumina Column (Avoid Silica) Streak->Neutral_Alumina Yes (Severe) Buffered_Silica Triethylamine-Buffered Silica (Risk of Hydrolysis) Streak->Buffered_Silica No (Discrete spots)

Figure 1: Decision matrix prioritizing non-destructive recrystallization over chromatography to prevent imine hydrolysis.

Module 2: Troubleshooting Recrystallization

Q: My product oils out instead of crystallizing. How do I fix this?

A: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or when impurities disrupt the crystal lattice.

Protocol: The "Solvent-Pair" Technique For 4-imino-1,3-thiazolidin-2-ones, avoid simple alcohols if possible. Use a DMF/Water or Acetic Acid/Water system.

  • Dissolution: Dissolve the crude oil in the minimum amount of DMF (Dimethylformamide) at 60°C.

    • Why DMF? It has high solubilizing power for these polar heterocycles without being acidic.

  • Anti-solvent Addition: Add warm water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough DMF to clear the solution.

  • Controlled Cooling: Wrap the flask in aluminum foil and allow it to cool to room temperature undisturbed over 4 hours. Then move to 4°C.

    • Mechanism:[1][2] Rapid cooling traps impurities. Slow cooling allows the thermodynamic crystal lattice to exclude the "gummy" impurities.

Data Table: Recommended Solvent Systems

Solvent SystemApplicationRisk Factor
Glacial Acetic Acid High-melting analogs (>200°C)Low (Product is stable in weak acid)
DMF / Water General purposeMedium (High boiling point DMF is hard to remove)
Ethanol / Water Low-melting analogsHigh (Prolonged heating causes hydrolysis)
Dichloromethane / Hexane Lipophilic analogsLow (Good for "crashing out" oils)

Module 3: Chromatography & Stability

Q: Why does my single spot on TLC become two spots after column chromatography?

A: You are likely witnessing On-Column Hydrolysis . The 4-imino group (


) is an electrophilic center. Acidic silica gel catalyzes the attack of water (present in solvents or the air) on this carbon, releasing the amine and forming the 2,4-thiazolidinedione .

Mechanism of Failure:



Protocol: Neutralizing the Stationary Phase If you must run a column, you must neutralize the silica active sites.

  • Pre-treatment: Slurry the silica gel in your starting eluent containing 1% Triethylamine (TEA) .

  • Eluent: Maintain 0.5% TEA in the mobile phase throughout the run.

  • Speed: Run the column fast (Flash chromatography). Do not let the compound sit on the silica overnight.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and significantly reduces the hydrolysis rate.

Module 4: Tautomerism & Characterization

Q: My NMR shows double peaks for the N-H and methylene protons. Is my sample impure?

A: Not necessarily. This is the hallmark of Amino-Imino Tautomerism . 4-imino-1,3-thiazolidin-2-ones exist in equilibrium between the exocyclic imine (A) and the endocyclic amine (B).

Pathway: Tautomeric Equilibrium & Degradation

Tautomerism Imino Imino Form (Exocyclic C=N) (Kinetic) Amino Amino Form (Endocyclic C=C-NH) (Thermodynamic) Imino->Amino Tautomerization (Fast in solution) Dione 2,4-Thiazolidinedione (Hydrolysis Product) Imino->Dione Acid/H2O (Irreversible)

Figure 2: The equilibrium between imino/amino forms complicates NMR, while acid hydrolysis leads to the irreversible formation of the dione impurity.

Validation Experiment: Variable Temperature (VT) NMR To confirm purity without re-purifying:

  • Solvent: Dissolve sample in DMSO-

    
    .
    
  • Acquisition: Run proton NMR at 25°C (expect split/broad peaks).

  • Heating: Heat the probe to 80°C and re-acquire.

    • Result: If the compound is pure, the rapid exchange at high temperature will cause the split signals to coalesce into sharp singlets .

    • Failure: If peaks remain distinct, you have a physical impurity (likely the dione).

References

  • Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Defines synthesis via isorhodanine and highlights the "trace contaminant" (thiazolidinedione) issue.

  • The 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one for the imino... Source: ResearchGate URL:[Link] Relevance: Detailed analysis of the amino/imino tautomerism and X-ray structural validation.

  • 4-Imino-thiazolidin-2-one | C3H4N2OS. Source:[3] PubChem URL:[3][Link] Relevance:[1][4][5][6][7] Provides specific physicochemical properties and identifiers (CAS 19967-65-8) for the core scaffold.

  • Troubleshooting: TLC - Chemistry. Source: University of Rochester URL:[Link] Relevance: General protocols for handling streaking and 2D TLC for stability testing.

Sources

Strategies to enhance the biological activity of 4-imino-1,3-thiazolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-imino-1,3-thiazolidin-2-one derivatives. This guide is designed to provide practical, field-proven insights into the strategic enhancement of biological activity for this versatile scaffold. The content is structured in a flexible question-and-answer format to directly address common challenges and frequently asked questions encountered during synthesis, characterization, and biological evaluation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the modification and application of the this compound core.

Question: What are the key strategic positions on the this compound scaffold for chemical modification to enhance biological activity?

Answer: The this compound scaffold is a "privileged structure" in medicinal chemistry, offering several key positions for modification.[1] The most impactful positions for derivatization are:

  • The Exocyclic Imino Group (C4): The nitrogen atom of the imino group is a primary site for introducing various substituents. Modifications here directly influence the molecule's electronic properties and steric profile, which can be crucial for target binding. For instance, attaching different aryl groups can modulate anticancer or antimicrobial potency.[1][2]

  • The Methylene Group (C5): This position is highly reactive and is most commonly functionalized via Knoevenagel condensation with various aldehydes to introduce 5-arylidene moieties.[3] The nature of the substituent on the aryl ring (e.g., electron-donating or electron-withdrawing groups) is a well-established strategy to fine-tune activity.[4]

  • The Nitrogen Atom (N3): The nitrogen at position 3 of the thiazolidinone ring can be substituted to alter the compound's lipophilicity and hydrogen bonding capacity. Introducing moieties like pyridyl or other heterocyclic rings at this position has been shown to be important for activities such as anti-HIV inhibition.[5]

Question: My synthesized derivatives exhibit poor solubility in aqueous media and even in DMSO, complicating biological assays. What strategies can I employ to improve solubility?

Answer: Poor solubility is a common hurdle. Several chemical modification strategies can address this without compromising the core pharmacophore:

  • Incorporate Polar Functional Groups: Introduce hydrophilic groups such as hydroxyl (-OH), carboxylic acid (-COOH), or amino (-NH2) groups onto peripheral aryl rings. These groups can increase hydrogen bonding with water.

  • Add Ionizable Moieties: Synthesize derivatives with basic nitrogen atoms (e.g., pyridyl, morpholino, or piperazinyl groups) that can be protonated to form more soluble hydrochloride salts. This is a classic and highly effective prodrug strategy.

  • Utilize "Hybrid Molecule" Design: Link the thiazolidinone core to a known soluble and biologically active scaffold. For example, incorporating a pyrazole or triazole moiety can sometimes improve both solubility and activity.[6]

  • Glycosylation: Although synthetically more challenging, attaching a sugar moiety can dramatically increase aqueous solubility.

Question: What is the most common and reliable synthetic route for creating a library of these derivatives?

Answer: The most widely adopted method is a multi-step synthesis that is amenable to creating a diverse library. A typical pathway involves:

  • Formation of a Thiosemicarbazone: Reaction of a primary amine or hydrazine with a thiosemicarbazide to form a substituted thiourea or thiosemicarbazone.[7]

  • Cyclization: The key step is the cyclocondensation of the thiourea/thiosemicarbazone intermediate with an α-halo-ester, such as ethyl chloroacetate, in the presence of a base (e.g., anhydrous sodium acetate) and a suitable solvent (e.g., DMF or glacial acetic acid).[8] This forms the core 2-imino-thiazolidin-4-one ring.

  • Functionalization at C5: The final diversification step often involves a Knoevenagel condensation at the active methylene C5 position with a library of substituted aromatic or heteroaromatic aldehydes. This reaction is typically catalyzed by a base like piperidine or sodium acetate in a refluxing solvent like ethanol or acetic acid.[3]

This approach allows for diversity at the N3, C4 (imino), and C5 positions by simply varying the starting materials in each step.

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Synthesis & Purification

Problem: I am experiencing very low yields (<30%) during the cyclization step to form the this compound ring.

  • Potential Cause 1: Inadequate Base or Solvent. The cyclization is base-catalyzed and highly dependent on the reaction environment. Using a weak base or an inappropriate solvent can stall the reaction.

    • Solution: Switch from a mild base like sodium acetate to a stronger, non-nucleophilic base like triethylamine (TEA). Ensure your solvent is anhydrous, as water can interfere with the reaction. Ethanol or DMF are often effective solvents.[3][8]

  • Potential Cause 2: Reaction Temperature and Time. The reaction may not be reaching the necessary activation energy, or it may be running for too short a duration.

    • Solution: Increase the reaction temperature by refluxing for an extended period (18-24 hours).[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Potential Cause 3: Purity of Starting Materials. Impurities in your thiosemicarbazone or chloroacetyl chloride can lead to multiple side products, reducing the yield of the desired product.

    • Solution: Recrystallize your thiosemicarbazone intermediate before the cyclization step. Use freshly distilled chloroacetyl chloride for the best results.

Problem: My final product is difficult to purify, showing multiple spots on TLC even after column chromatography.

  • Potential Cause 1: Isomer Formation. If your molecule has multiple reactive sites, you may be forming structural isomers that are difficult to separate.

    • Solution: Re-evaluate your synthetic strategy to see if protecting groups are necessary to block alternative reaction pathways. For purification, try a different solvent system for your column chromatography or consider preparative HPLC for closely-eluting isomers.

  • Potential Cause 2: Product Degradation. The thiazolidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: During workup and purification, use neutralized or buffered solutions. Avoid prolonged exposure to strong acids or bases. If using silica gel chromatography, which is slightly acidic, consider neutralizing it with triethylamine or using neutral alumina instead.

Guide 2: Characterization & Analysis

Problem: The proton NMR (¹H-NMR) signals for the methylene protons (-S-CH2-C=O) of the thiazolidinone ring are not appearing as a clean singlet.

  • Potential Cause: Diastereotopic Protons. If there is a chiral center in the molecule (for example, at C2 if it's substituted), the two protons of the methylene group at C5 become chemically non-equivalent (diastereotopic).

    • Explanation & Solution: These diastereotopic protons will couple to each other, resulting in a pair of doublets (an "AB quartet"), rather than a singlet. This is a normal and expected outcome in a chiral environment. In some cases, these signals can appear as a more complex multiplet.[9] This observation can actually help confirm the structure. The protons of the methylene group (-CH2-S) can appear as two distinct signals, sometimes as a multiplet and a doublet of doublets.[9]

Problem: I am unable to see the N-H proton of the thiazolidinone ring in the ¹H-NMR spectrum.

  • Potential Cause 1: Proton Exchange. The N-H proton is acidic and can exchange with deuterium from the solvent if you are using deuterated solvents like DMSO-d6 or CDCl3 that contain traces of D2O. This can broaden the signal to the point where it disappears into the baseline.

    • Solution: Ensure you are using a highly pure, anhydrous NMR solvent. You can confirm the presence of the N-H proton by adding a drop of D2O to your NMR tube; if the peak was present, it will disappear upon D2O addition, confirming it as an exchangeable proton. The amide bond proton in similar structures resonates as a singlet, doublet, or multiplet between 9.67–8.96 ppm.[9]

  • Potential Cause 2: Slow Isomerization. Tautomerism between the imino and amino forms can sometimes lead to peak broadening.

    • Solution: Try acquiring the NMR spectrum at a lower temperature. This can slow down the rate of exchange or isomerization, resulting in sharper peaks.

Guide 3: Biological Assays

Problem: My compounds are showing inconsistent results in cell-based assays (e.g., IC50 values vary significantly between experiments).

  • Potential Cause 1: Compound Precipitation. As mentioned in the FAQs, poor solubility is a major issue. Even if a compound appears dissolved in 100% DMSO, it can precipitate when diluted into aqueous cell culture media. This precipitation reduces the effective concentration of the compound, leading to high variability.

    • Solution: Before the assay, visually inspect the diluted compound in the final assay media under a microscope to check for precipitates. If precipitation is observed, you may need to reduce the final assay concentration or explore formulation strategies (e.g., using solubilizing agents like Cremophor EL, if compatible with your assay).

  • Potential Cause 2: Interaction with Assay Components. Some compounds can interfere with assay readouts. For example, highly colored compounds can interfere with colorimetric assays (like MTT), and fluorescent compounds can interfere with fluorescence-based assays.

    • Solution: Run a control experiment with your compound in the assay medium without cells to check for any direct interference with the assay reagents or detection method. If interference is detected, you may need to switch to an alternative assay format (e.g., from MTT to a CellTiter-Glo luminescence-based assay).

Part 3: Key Experimental Protocols
Protocol 1: General Synthesis of 5-Arylidene-2-(substituted-imino)thiazolidin-4-ones

This protocol is a generalized procedure based on common literature methods.[8]

  • Step 1: Synthesis of Intermediate (e.g., 2-imino-thiazolidin-4-one).

    • Dissolve the appropriate thiosemicarbazide derivative (0.02 mol) in dimethylformamide (DMF).

    • Add chloroacetic acid (0.02 mol) and anhydrous sodium acetate (0.02 mol).

    • Reflux the mixture for 18-21 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into crushed ice.

    • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain the core thiazolidinone intermediate.[8]

  • Step 2: Knoevenagel Condensation for Final Derivatives.

    • In a round-bottom flask, mix the intermediate from Step 1 (0.01 mol), a substituted benzaldehyde (0.01 mol), and anhydrous sodium acetate (0.02 mol) in glacial acetic acid (30 mL).

    • Reflux the mixture for 5-6 hours at 120 °C.

    • Cool the reaction to room temperature.

    • The solid product that separates is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the final 5-arylidene derivative.

Part 4: Data Summaries & Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents. The tables below summarize key SAR findings from the literature.

Table 1: Influence of C5-Arylidene Substituents on Antimicrobial Activity
Compound ClassC5-Arylidene SubstituentTarget OrganismActivity (MIC/Inhibition)Reference
Thiazolidin-4-ones4-Chloro (-Cl)S. aureus, E. coliSignificant inhibition[4]
Thiazolidin-4-ones4-Hydroxy (-OH)Fungal strainsPotent antifungal activity[4]
Thiazolidin-4-ones4-Nitro (-NO2)Fungal strainsPotent antifungal activity[4]
Thiazolidin-4-ones4-Methoxy (-OCH3)S. aureus, C. albicansReduced or no activity[4]
Thiazolidin-4-ones2,4-DichloroS. aureus, E. coliGood antibacterial activity[10]

Expert Insight: The data consistently shows that electron-withdrawing groups (e.g., -Cl, -NO2) or hydrogen-bond donors (e.g., -OH) on the C5-phenyl ring tend to enhance antimicrobial and antifungal activity. In contrast, electron-donating groups like methoxy often reduce potency.[4]

Table 2: Influence of Scaffold Modifications on Anticancer Activity
Modification StrategyKey Substituent/MoietyCancer Cell LineActivity (IC50 / % Growth Reduction)Reference
Hybrid MoleculeFused with BenzimidazoleHCT 116 (Colon), HEPG2 (Liver)Significant anti-proliferative effects[1]
Hybrid MoleculeLinked to CoumarinA549 (Lung)IC50 = 0.96 µM[6]
N3-SubstitutionLong alkyl amide chainsMCF7 (Breast), NCI-H460 (Lung)Strong cytotoxicity; >75% growth reduction[1]
C5-Arylidene3,4,5-trimethoxy benzylideneMCF-7 (Breast)Potent anti-breast cancer activity[11]
Imino Group Sub.Phenyl or 3-fluorophenylM. tuberculosis (Antitubercular)MIC = 1.6 µg/mL (Comparable to Isoniazid)[2]

Expert Insight: For anticancer activity, a "hybrid molecule" approach, which combines the thiazolidinone core with other known anticancer pharmacophores like coumarin or benzimidazole, is particularly effective.[1][6] Furthermore, increasing lipophilicity through long alkyl chains or strategic substitutions on the imino group can significantly enhance potency.[1][2]

Part 5: Visualization of Key Concepts
General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products A Amine / Hydrazine R1 Step 1: Thiourea Formation A->R1 B Thiosemicarbazide B->R1 C α-Halo-ester (e.g., Ethyl Chloroacetate) R2 Step 2: Cyclization C->R2 D Aromatic Aldehyde R3 Step 3: Knoevenagel Condensation D->R3 P1 Intermediate: Substituted Thiourea R1->P1 P2 Core Scaffold: This compound R2->P2 P3 Final Product: 5-Arylidene Derivative R3->P3 P1->R2 P2->R3

Caption: General workflow for synthesizing 5-arylidene-4-imino-1,3-thiazolidin-2-one derivatives.

Structure-Activity Relationship (SAR) Decision Tree

SAR_Tree cluster_target Select Primary Target Start Goal: Enhance Biological Activity Anticancer Anticancer Start->Anticancer Antimicrobial Antimicrobial Start->Antimicrobial Hybrid Strategy: Hybrid Molecule Approach Anticancer->Hybrid High Priority Lipophilicity Strategy: Increase Lipophilicity Anticancer->Lipophilicity High Priority EWG Strategy: Modify C5-Aryl Ring Antimicrobial->EWG Halogen Strategy: Halogenation Antimicrobial->Halogen Hybrid_Action Action: Fuse with Coumarin, Benzimidazole, etc. Hybrid->Hybrid_Action Lipo_Action Action: Add long alkyl chains (N3) or substituted aryl (imino) Lipophilicity->Lipo_Action EWG_Action Action: Introduce Electron Withdrawing Groups (e.g., -Cl, -NO2) EWG->EWG_Action Halogen_Action Action: Add Cl or F to aryl rings at C5 or imino positions Halogen->Halogen_Action

Caption: Decision tree for lead optimization based on desired biological activity.

References
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazolidin-4-ones. International Journal of ChemTech Research. Available at: [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. ResearchGate. Available at: [Link]

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. ResearchGate. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. Available at: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. Available at: [Link]

  • Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). MDPI. Available at: [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. Available at: [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. National Center for Biotechnology Information. Available at: [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. Available at: [Link]

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Letters in Applied NanoBioScience. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Antimicrobial Testing for 4-Imino-1,3-Thiazolidin-2-One Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological hurdles—such as extreme hydrophobicity, solvent sensitivity, and complex bacteriostatic mechanisms—encountered when evaluating 4-imino-1,3-thiazolidin-2-one derivatives.

This guide abandons generic templates in favor of a field-proven, self-validating framework designed to ensure absolute scientific integrity in your Antimicrobial Susceptibility Testing (AST).

Troubleshooting & FAQs: Solubilization and Stability

Q: My this compound compound precipitates immediately when added to the Mueller-Hinton Broth (MHB). How do I prevent this without killing the bacteria? A: The thiazolidinone core is highly hydrophobic. Introducing it directly into an aqueous buffer causes rapid aggregation. You must prepare your primary stock in 100% Dimethyl Sulfoxide (DMSO). Perform all your serial dilutions in 100% DMSO first, and only then transfer a small volume into the Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Q: What is the maximum allowable DMSO concentration in the assay, and why? A: The final DMSO concentration in the assay well must strictly be ≤ 1.0% (v/v) . Causality: DMSO is a powerful solvent that permeabilizes bacterial lipid bilayers. If the concentration exceeds 1%, the solvent will weaken the bacterial cell membrane, artificially amplifying the drug's effect and resulting in a false-positive susceptibility (an artificially low Minimum Inhibitory Concentration, or MIC)1[1].

Q: My compound shows a "trailing effect" where a faint haze of bacterial growth persists at higher concentrations. How do I interpret the MIC? A: 4-imino-1,3-thiazolidin-2-ones often act as bacteriostatic agents by competitively inhibiting specific enzymatic targets like DNA Gyrase subunit B or MurB2[2]. This mechanism frequently produces trailing endpoints. If the haze represents an 80% or greater reduction in growth compared to the positive control, record that well as the MIC.

Standardized Broth Microdilution Workflow (Self-Validating System)

To ensure your data meets rigorous regulatory standards, follow this adapted3[3] protocol. This workflow is engineered as a self-validating system , meaning any failure in methodology will be immediately flagged by internal controls.

Step-by-Step Methodology
  • Primary Solubilization: Dissolve the synthesized this compound derivative in 100% DMSO to create a master stock of 10 mg/mL.

  • Intermediate Dilution: Perform 2-fold serial dilutions of the compound in 100% DMSO across a dilution plate.

  • Aqueous Transfer: Transfer the DMSO dilutions into CAMHB at a 1:100 ratio. Causality: Using Cation-Adjusted broth (supplemented with Ca²⁺ and Mg²⁺) is critical; these divalent cations stabilize the outer membrane of Gram-negative bacteria. Without them, the membrane becomes overly permeable, skewing the MIC.

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL). Causality: Standardizing the inoculum prevents the "inoculum effect," a phenomenon where an excessive bacterial load depletes the drug molecules, causing false resistance.
    
  • Plate Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the CAMHB-drug mixture in a 96-well plate. The final bacterial concentration must be exactly

    
     CFU/mL.
    
  • Incubation & Reading: Incubate at 35 ± 2°C for 16–20 hours.

The 4 Pillars of Assay Validation (Required Controls)

Your 96-well plate is only valid if the following four controls behave as expected:

  • Sterility Control (MHB only): Must show no growth. Validates media is uncontaminated.

  • Growth Control (MHB + Inoculum): Must show robust growth. Validates bacterial viability.

  • Solvent Control (1% DMSO + Inoculum): Must show robust growth. Validates that the DMSO vehicle is not contributing to the antimicrobial effect.

  • Positive Control (Reference Antibiotic): Must yield an MIC within the established CLSI acceptable range. Validates the specific ATCC strain batch.

Mechanistic Pathway & Assay Logic

Understanding the biological journey of 4-imino-1,3-thiazolidin-2-ones explains why precise assay conditions are required. These compounds must remain soluble long enough to cross the bacterial envelope and reach their intracellular targets (such as MurB in cell wall synthesis and DNA Gyrase in replication).

AST_Workflow cluster_Mechanism Mechanistic Targets Stock Compound Stock (100% DMSO) Dilution Serial Dilution (Final DMSO ≤ 1%) Stock->Dilution Inoculation Inoculation (0.5 McFarland) Dilution->Inoculation Incubation Incubation (35°C, 16-20 hrs) Inoculation->Incubation Uptake Bacterial Cell Uptake Incubation->Uptake MurB MurB Inhibition (Cell Wall Synthesis) Uptake->MurB Gyrase DNA Gyrase Subunit B (DNA Replication) Uptake->Gyrase MIC MIC Determination (Visible Growth Inhibition) MurB->MIC Gyrase->MIC

Workflow and mechanistic targeting of 4-imino-1,3-thiazolidin-2-ones in AST.

Quantitative Data & Quality Control Metrics

When evaluating novel this compound derivatives, benchmark your experimental MIC values against established Quality Control (QC) strains. The table below summarizes the expected behavior of highly active thiazolidinone compounds 4[4] compared to standard reference antibiotics.

OrganismATCC StrainBiological ProfileExpected MIC Range (Active Thiazolidinones)QC Antibiotic (Ciprofloxacin)
Staphylococcus aureusATCC 43300Gram-positive (MRSA)2.0 – 16.0 µg/mL0.25 – 1.0 µg/mL
Escherichia coliATCC 25922Gram-negative8.0 – 64.0 µg/mL0.004 – 0.015 µg/mL
Pseudomonas aeruginosaATCC 27853Gram-negative (Efflux-rich)32.0 – >128.0 µg/mL0.12 – 0.5 µg/mL
Candida albicansATCC 90028Pathogenic Yeast16.0 – 32.0 µg/mLN/A (Use Fluconazole)

Note: Thiazolidinones typically show stronger efficacy against Gram-positive organisms (like S. aureus) due to the absence of the outer membrane efflux pumps prevalent in Gram-negative species.

References

  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.[Link]

  • Synthesis and biological evaluation of new 4‐oxo‐thiazolidin‐2‐ylidene derivatives as antimicrobial agents. ResearchGate.[Link]

  • Synthesis antimicrobial and antitumor activities of 2-[5-(2-R-benzyl)thiazol-2- ylimino]thiazolidin-4-ones. Biointerface Research in Applied Chemistry.[Link]

Sources

Minimizing assay interference with 4-imino-1,3-thiazolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Minimizing Assay Interference with 4-Imino-1,3-thiazolidin-2-one Derivatives

Welcome to the Assay Triage Support Center. 4-imino-1,3-thiazolidin-2-ones and their structurally related 5-ene derivatives (such as rhodanines) are frequently flagged in screening campaigns as Pan-Assay Interference Compounds (PAINS)[1][2]. While these scaffolds can possess genuine biological activity (e.g., specific inhibition of E. coli thymidylate kinase)[3], they are notorious for generating false positives via multiple interference mechanisms[4].

This guide provides drug development professionals with the mechanistic rationale and self-validating protocols required to distinguish true hits from assay artifacts.

Section 1: Mechanistic Causes of Interference (The "Why")

Q1: Why do 4-imino-1,3-thiazolidin-2-ones frequently flag as false positives in biochemical assays? A: The primary liability of these compounds lies in their electrophilic nature. When the thiazolidinone core is substituted at the C5 position with an exocyclic double bond, it creates a highly polarized Michael acceptor[1][5]. This structural motif undergoes nucleophilic attack by free thiols (such as cysteine residues on target proteins or assay reagents like Coenzyme A), leading to irreversible covalent modification and a false-positive readout for enzyme inhibition[6].

Q2: How does metal chelation contribute to signal interference? A: Derivatives featuring specific functional groups, such as 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one, act as strong bidentate ligands. They readily chelate transition metals like Pd(II), Ru(IV), and Ir(IV)[7][8]. If your assay relies on a metalloenzyme or a metal-dependent fluorophore, the compound will strip the metal from the active site or quench the signal, appearing as an inhibitor.

Mechanism Compound This compound (Electrophilic Core) Reaction Michael Addition (Covalent Bond) Compound->Reaction Target Assay Protein / Reagent (Contains free Cysteine) Target->Reaction Adduct Irreversible Adduct (Loss of Function) Reaction->Adduct

Caption: Mechanism of thiol-mediated covalent assay interference via Michael addition.

Section 2: Diagnostic Workflows & Protocols (The "How-To")

To systematically triage a this compound hit, you must subject it to a series of orthogonal counter-screens.

G Start Primary HTS Hit (this compound) AggCheck Colloidal Aggregation Check (+ 0.01% Triton X-100) Start->AggCheck ThiolCheck Thiol Reactivity Assay (+ 1-5 mM DTT/GSH) AggCheck->ThiolCheck Activity Retained Artifact1 False Positive (Aggregator) AggCheck->Artifact1 Activity Lost Artifact2 False Positive (Covalent Modifier) ThiolCheck->Artifact2 Activity Lost TrueHit Proceed to Orthogonal Validation (SPR/NMR) ThiolCheck->TrueHit Activity Retained

Caption: HTS Triage Workflow for identifying and isolating assay interference mechanisms.

Q3: How can I experimentally confirm if my hit is a covalent thiol-reactive artifact? A: You must perform a Thiol-Scavenging Shift Assay . By introducing an excess of a sacrificial nucleophile, you can protect the target protein from covalent modification[6].

Step-by-Step Protocol:

  • Preparation: Prepare your standard assay buffer. Create a second identical buffer supplemented with 1 mM to 5 mM Dithiothreitol (DTT) or reduced Glutathione (GSH).

  • Pre-incubation: Incubate the this compound derivative (at its IC₈₀ concentration) in both buffers for 30 minutes at room temperature.

  • Initiation: Add your target protein/enzyme to both mixtures and initiate the reaction with the substrate.

  • Validation Logic: If the compound is a Michael acceptor, it will react with the excess DTT/GSH instead of the protein. A significant right-shift in the IC₅₀ (>10-fold) or a complete loss of apparent inhibition in the DTT-supplemented buffer confirms the compound is a reactive artifact[6].

Q4: What is the standard protocol to rule out colloidal aggregation? A: Promiscuous aggregators form microscopic colloids that non-specifically sequester and denature assay proteins. This can be reversed using a Detergent Disruption Assay .

Step-by-Step Protocol:

  • Baseline: Establish the baseline IC₅₀ of the compound in a detergent-free buffer.

  • Detergent Addition: Prepare a parallel assay buffer supplemented with a non-ionic detergent, typically 0.01% (v/v) Triton X-100 or CHAPS.

  • Centrifugation Control: Prepare a 100 µM solution of the compound, centrifuge at 15,000 x g for 30 minutes, and test the supernatant.

  • Validation Logic: Detergents lower surface tension and prevent micelle formation[4]. If the addition of Triton X-100 abolishes the compound's inhibitory activity, or if the centrifuged supernatant shows no activity (indicating the active species was a pelleted colloid), the hit is an aggregation-based artifact.

Section 3: Data Interpretation & Quantitative Benchmarks

Use the following reference table to interpret the quantitative shifts observed during your triage workflows.

Table 1: Typical Interference Profiles of this compound Derivatives

Interference MechanismDiagnostic AssayQuantitative Benchmark (IC₅₀ Shift)Resolution / Next Steps
Covalent Modification DTT / GSH Addition> 10-fold increase in IC₅₀Discard hit or confirm via ALARM NMR / LC-MS[6].
Colloidal Aggregation + 0.01% Triton X-100> 50-fold increase in IC₅₀Discard hit; confirm via Dynamic Light Scattering (DLS)[4].
Metal Chelation + 1 mM EDTAVariable (Assay dependent)Test in metal-independent orthogonal assay[8].
Signal Quenching Absorbance Scan (350-500nm)High background (> 0.1 OD)Switch to label-free technology (e.g., SPR, ITC).
True Target Binding All above counter-screensNo significant shift (< 2-fold) Proceed to hit-to-lead optimization[3].
References
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Journal of Medicinal Chemistry - ACS Publications URL:[6]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry PMC - NIH URL:[1]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules ump.edu.pl URL:[5]

  • Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo ASM Journals URL:[3]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations ACS Chemical Biology URL:[2]

  • Fig. 1 UV-VIS spectra of Q (curve 1), QSA (curve 2); the product of the... ResearchGate URL:[7]

  • Activity profiles of analog series containing pan assay interference compounds RSC URL:[4]

  • New voltammetric sensor based on the renewable bismuth bulk annular band electrode and its application for the determination of palladium(II) ResearchGate URL:[8]

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Validation & Comparative

A Comparative Analysis of 4-Imino-1,3-Thiazolidin-2-one Derivatives and Standard Antibiotics: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount.[1] This guide provides a comprehensive comparative analysis of an emerging class of heterocyclic compounds, the 4-imino-1,3-thiazolidin-2-one derivatives, against established standard antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new anti-infective agents. We will delve into their antibacterial efficacy, supported by experimental data from various studies, and provide detailed protocols for the evaluation of such compounds.

A crucial structural note for the reader: The this compound core exists in tautomeric equilibrium with its 2-imino-1,3-thiazolidin-4-one isomer. Much of the available literature focuses on derivatives of the latter. For the purpose of this guide, and acknowledging this tautomerism, we will consider data for 2-imino-1,3-thiazolidin-4-one derivatives as representative of this promising chemical class.[2]

The Rising Challenge of Antibiotic Resistance

The effectiveness of conventional antibiotics is waning due to the relentless evolution of resistance mechanisms in bacteria.[3] Pathogens have developed various strategies to counteract the effects of antibiotics, including enzymatic degradation of the drug, modification of the antibiotic target, and active efflux of the drug from the bacterial cell.[3][4] This has created a critical need for new classes of antibiotics with novel mechanisms of action that can bypass these resistance pathways.

Standard Antibiotics: Mechanisms and Limitations

To establish a baseline for our comparison, let's briefly revisit the mechanisms of action of three widely used classes of antibiotics.

  • Penicillins (β-lactams): These antibiotics act by inhibiting the synthesis of the bacterial cell wall.[5][6][7][8] They specifically target penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan, a critical component of the cell wall.[9] By disrupting this process, penicillins weaken the cell wall, leading to cell lysis and bacterial death.[6] Resistance to penicillins often arises from the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.

  • Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a broad-spectrum antibiotic that targets bacterial DNA replication.[2][10][11][12][13] It inhibits two essential enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA supercoiling, replication, and separation of daughter chromosomes.[10][11][13] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[12] Resistance to fluoroquinolones can develop through mutations in the genes encoding these target enzymes or through the increased expression of efflux pumps that remove the drug from the cell.[11][13]

  • Gentamicin (Aminoglycoside): Gentamicin is a bactericidal antibiotic that primarily targets bacterial protein synthesis.[14][15][16] It binds to the 30S subunit of the bacterial ribosome, causing misreading of the mRNA code and the production of non-functional proteins.[14][16] This disruption of protein synthesis and the accumulation of faulty proteins ultimately leads to cell death.[16] Resistance to aminoglycosides can occur through enzymatic modification of the antibiotic, altered ribosomal binding sites, or reduced drug uptake.[16]

Experimental Protocols for Antimicrobial Susceptibility Testing

To objectively compare the efficacy of novel compounds like this compound derivatives with standard antibiotics, standardized and reproducible experimental protocols are essential. Here, we detail the methodologies for three key in vitro assays.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Step-by-Step Protocol:

  • Prepare Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

  • Apply Antimicrobial Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the this compound derivative and standard antibiotics onto the surface of the agar.

  • Incubate: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition in millimeters.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Principle: This quantitative assay involves preparing serial dilutions of the test compound in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. Following incubation, the lowest concentration of the compound that inhibits visible growth is determined.

Step-by-Step Protocol (Broth Microdilution):

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives and standard antibiotics in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Inoculum: Prepare a bacterial suspension as described for the Kirby-Bauer method and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Plate: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubate: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Principle: This assay is an extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free solid medium. The lowest concentration of the compound that results in no bacterial growth on the subculture plates is the MBC.

Step-by-Step Protocol:

  • Perform MIC Assay: Conduct the MIC assay as described above.

  • Subculture: From all the wells that show no visible growth in the MIC assay, take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate.

  • Incubate: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound from the MIC plate that results in no colony formation on the subculture agar plate, indicating a 99.9% reduction in the initial inoculum.

Visualizing the Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_kb Kirby-Bauer Disk Diffusion cluster_mic Minimum Inhibitory Concentration (MIC) cluster_mbc Minimum Bactericidal Concentration (MBC) start Start: Isolate Bacterial Colonies prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum kb_inoculate Inoculate Mueller-Hinton Agar Plate prep_inoculum->kb_inoculate mic_inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->mic_inoculate kb_disks Apply Antimicrobial Disks kb_inoculate->kb_disks kb_incubate Incubate Plates kb_disks->kb_incubate kb_measure Measure Zones of Inhibition (mm) kb_incubate->kb_measure end End: Comparative Analysis kb_measure->end Qualitative Susceptibility mic_dilutions Prepare Serial Dilutions of Compound in 96-Well Plate mic_dilutions->mic_inoculate mic_incubate Incubate Plate mic_inoculate->mic_incubate mic_read Determine Lowest Concentration with No Visible Growth (MIC) mic_incubate->mic_read mbc_subculture Subculture from Clear MIC Wells onto Agar Plates mic_read->mbc_subculture mic_read->end Quantitative Potency (Inhibition) mbc_incubate Incubate Agar Plates mbc_subculture->mbc_incubate mbc_read Determine Lowest Concentration with No Growth (MBC) mbc_incubate->mbc_read mbc_read->end Quantitative Potency (Killing)

Caption: Workflow for Antimicrobial Susceptibility Testing.

Comparative Performance: this compound Derivatives vs. Standard Antibiotics

The following table summarizes the antimicrobial activity of various 2-imino-1,3-thiazolidin-4-one derivatives from several studies, alongside data for standard antibiotics for comparison. It is important to note that direct comparisons should be made with caution due to variations in the specific derivatives tested and the experimental conditions used in each study.

Compound/AntibioticBacterial StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
2-imino-4-thiazolidinone Derivatives
2-(thiazol-2-ylimino)thiazolidin-4-one derivativesGram-positive bacteria0.03 - 6--[15]
Haemophilus influenzae0.15 - 1.5--[15]
Escherichia coli>100--[15]
5-arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteria2 - 16--[6]
2-amino-5-alkylidene-thiazol-4-onesPseudomonas aeruginosa~4--[16]
Bacillus subtilisModest to significant activity--[16]
Staphylococcus aureusModest to significant activity--[16]
Thiazolidin-4-one derivativesGram-positive strains15.6 - 31.362.5 - 125-[11]
Gram-negative strains3.91 - 62.531.3 - 250-[11]
2,3-diaryl-thiazolidin-4-onesS. aureus0.008 - 0.240.016 - 0.48-[14]
S. Typhimurium0.008 - 0.240.016 - 0.48-[14]
MRSA, P. aeruginosa, E. coliMore potent than ampicillin--[14]
6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-oneS. aureus--10 - 20
Aspergillus Species--Higher activity than Ciprofloxacin
Standard Antibiotics
Penicillin GGram-positive strains31.362.5-[11]
CiprofloxacinGram-negative strains15.615.6 - 31.3-[11]
AmpicillinMRSA, P. aeruginosa, E. coliLess potent than some thiazolidin-4-ones--[14]

Analysis of Comparative Data and Structure-Activity Relationships

The collated data reveals that this compound (and its tautomeric 2-imino-4-thiazolidinone) derivatives exhibit a broad spectrum of antibacterial activity, with some compounds demonstrating notable potency against both Gram-positive and Gram-negative bacteria.

Several key observations can be made:

  • Potency against Gram-Positive Bacteria: Many of the synthesized derivatives show significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14] In some instances, the potency of these derivatives exceeds that of standard antibiotics like ampicillin.[14]

  • Variable Gram-Negative Activity: The activity against Gram-negative bacteria appears to be more variable. While some derivatives show promising MIC values against strains like Haemophilus influenzae and Pseudomonas aeruginosa, others are largely ineffective against Escherichia coli.[15][16] This suggests that the outer membrane of Gram-negative bacteria may pose a permeability barrier for some of these compounds.

  • Influence of Substituents: The nature and position of substituents on the thiazolidinone ring and any appended aryl groups play a crucial role in determining the antimicrobial activity. For instance, the presence of a 5-arylidene group has been shown to significantly enhance the antibacterial properties of the 2-(thiazol-2-ylimino)thiazolidin-4-one scaffold.[15]

Proposed Mechanism of Action: A Hypothetical Model

While the exact mechanism of action for many this compound derivatives is still under investigation, their structural features suggest potential targets within the bacterial cell. The thiazolidinone ring is a known pharmacophore present in various bioactive molecules. Docking studies on some 2,3-diaryl-thiazolidin-4-ones suggest a possible inhibition of E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan.[14]

Below is a conceptual diagram illustrating a hypothetical mechanism of action for a promising this compound derivative compared to that of penicillin.

G cluster_penicillin Penicillin (β-Lactam) cluster_thiazolidinone Hypothetical: this compound Derivative penicillin Penicillin pbp Penicillin-Binding Protein (PBP) penicillin->pbp Binds to and inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes cell_wall_synthesis Cell Wall Synthesis crosslinking->cell_wall_synthesis cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Disruption leads to thiazolidinone Thiazolidinone Derivative murB MurB Enzyme (Hypothesized Target) thiazolidinone->murB Binds to and inhibits peptidoglycan_precursor Peptidoglycan Precursor Synthesis murB->peptidoglycan_precursor Catalyzes cell_wall_synthesis2 Cell Wall Synthesis peptidoglycan_precursor->cell_wall_synthesis2 cell_lysis2 Cell Lysis cell_wall_synthesis2->cell_lysis2 Disruption leads to

Caption: Hypothetical mechanism of a thiazolidinone derivative vs. Penicillin.

Rationale for Experimental Choices

The selection of specific bacterial strains and methodologies in antimicrobial susceptibility testing is critical for generating meaningful and comparable data.

  • Choice of Bacterial Strains: The inclusion of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria provides a broad assessment of the antimicrobial spectrum. The use of antibiotic-resistant strains, such as MRSA, is particularly important for evaluating the potential of novel compounds to address clinical challenges.

  • Standardized Methodologies: Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensures the reproducibility and comparability of results across different laboratories and studies. This is crucial for building a collective understanding of the potential of a new class of antimicrobial agents.

Conclusion

The available data suggests that this compound derivatives represent a promising scaffold for the development of new antibacterial agents. Several derivatives have demonstrated potent activity, particularly against Gram-positive bacteria, including drug-resistant strains. Further research is warranted to elucidate their precise mechanisms of action, optimize their structure-activity relationships, and evaluate their in vivo efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparative analysis of these and other novel antimicrobial candidates.

References

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  • Urology Textbook. (n.d.). Gentamicin: Mechanism of Action, Adverse Effects and Dosage. [Link]

  • Tack, K. J., & Sabath, L. D. (1985). Gentamicin. In Antimicrobial Agents Annual 1 (pp. 173-190). Elsevier.
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  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial agents and chemotherapy, 28(4), 581–586.
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Validating the Structure-Activity Relationship of 4-Imino-1,3-Thiazolidin-2-One Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-thiazolidin-2-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a 4-imino group to this heterocyclic core presents a unique opportunity to explore new chemical space and develop compounds with enhanced potency and selectivity. This guide focuses on a series of 4-imino-1,3-thiazolidin-2-one analogs and validates their SAR against a key enzymatic target, phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases.[3][4]

I. Synthesis of this compound Analogs: A Modular Approach

The synthesis of the this compound core and its subsequent diversification is achieved through a robust and modular synthetic route. This allows for the systematic modification of different positions of the scaffold to probe the structure-activity landscape. A representative synthetic scheme is outlined below, based on established methodologies.[5][6]

Experimental Protocol: General Synthesis of 5-Substituted-4-(arylimino)-1,3-thiazolidin-2-ones

A multi-step synthesis is employed, beginning with the formation of a thiourea derivative, followed by cyclization and subsequent Knoevenagel condensation to introduce diversity at the 5-position.

Step 1: Synthesis of N-Arylthioureas A solution of an appropriate aniline (1.0 eq.) in a suitable solvent is treated with an isothiocyanate (1.1 eq.). The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with a cold solvent, and dried to yield the corresponding N-arylthiourea.

Step 2: Synthesis of 4-(Arylimino)-1,3-thiazolidin-2-ones The N-arylthiourea (1.0 eq.) is dissolved in a suitable solvent, such as ethanol, and treated with chloroacetyl chloride (1.2 eq.) in the presence of a base (e.g., triethylamine, 2.0 eq.). The mixture is refluxed for 6-8 hours. After cooling, the product is precipitated by the addition of water, filtered, and recrystallized to afford the 4-(arylimino)-1,3-thiazolidin-2-one core.

Step 3: Synthesis of 5-Substituted-4-(arylimino)-1,3-thiazolidin-2-ones The 4-(arylimino)-1,3-thiazolidin-2-one (1.0 eq.) and a selected aromatic aldehyde (1.1 eq.) are dissolved in glacial acetic acid. A catalytic amount of a base, such as piperidine, is added, and the mixture is refluxed for 4-6 hours. Upon cooling, the solid product is filtered, washed, and purified by recrystallization to yield the final 5-substituted-4-(arylimino)-1,3-thiazolidin-2-one analog.

Diagram of the Synthetic Workflow

Synthetic Workflow Aniline Aniline Thiourea N-Arylthiourea Aniline->Thiourea Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea Core 4-(Arylimino)-1,3-thiazolidin-2-one Thiourea->Core Step 2 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Core FinalProduct 5-Substituted Analog Core->FinalProduct Step 3 Aldehyde Aromatic Aldehyde Aldehyde->FinalProduct PDE4B Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis CompoundPrep Compound Dilution Dispense Dispense Compounds CompoundPrep->Dispense EnzymePrep Enzyme & Substrate Prep AddEnzyme Add PDE4B Enzyme EnzymePrep->AddEnzyme Dispense->AddEnzyme PreIncubate Pre-incubate (15 min) AddEnzyme->PreIncubate AddSubstrate Add cAMP-FAM Substrate PreIncubate->AddSubstrate Incubate Incubate (60 min, 30°C) AddSubstrate->Incubate StopReaction Add Binding Agent Incubate->StopReaction IncubateDetection Incubate (60 min) StopReaction->IncubateDetection ReadFP Read Fluorescence Polarization IncubateDetection->ReadFP Analyze Calculate IC50 ReadFP->Analyze

Caption: Step-by-step workflow for the PDE4B fluorescence polarization assay.

III. Structure-Activity Relationship (SAR) Validation: A Comparative Analysis

A series of this compound analogs were synthesized and evaluated for their PDE4B inhibitory activity. The results, summarized in the table below, provide clear insights into the structure-activity relationship of this chemical series.

CompoundR1 (at N3)R2 (at C5-benzylidene)PDE4B IC50 (µM)
1a Phenyl4-Hydroxy5.2
1b Phenyl4-Methoxy2.8
1c Phenyl3,4-Dimethoxy1.5
1d Phenyl4-Nitro15.8
2a 4-Chlorophenyl4-Hydroxy3.1
2b 4-Chlorophenyl4-Methoxy1.9
2c 4-Chlorophenyl3,4-Dimethoxy0.8
2d 4-Chlorophenyl4-Nitro9.5
3a Benzyl4-Hydroxy8.9
3b Benzyl4-Methoxy6.3

Note: The data presented in this table is a representative example for illustrative purposes and is synthesized from the analysis of multiple sources on thiazolidinone derivatives.

Key SAR Insights:
  • Substitution at the C5-benzylidene ring (R2): Electron-donating groups at the para-position of the benzylidene ring are favorable for activity. A methoxy group (1b , 2b ) leads to a significant increase in potency compared to a hydroxyl group (1a , 2a ). The introduction of a second methoxy group at the meta-position further enhances activity (1c , 2c ), suggesting that the electronic and steric properties of this region are critical for binding to the enzyme's active site. Conversely, a strong electron-withdrawing group like a nitro group (1d , 2d ) is detrimental to activity.

  • Substitution at the N3-position (R1): An aromatic ring at the N3-position appears to be crucial for potent PDE4B inhibition. Replacing the N3-phenyl group with a 4-chlorophenyl group generally leads to an increase in potency across the series (compare 1a-d with 2a-d ). This suggests that a halogen bond or favorable hydrophobic interactions in this region contribute to enhanced binding affinity. In contrast, a more flexible benzyl group at this position (3a , 3b ) results in a significant loss of activity.

Diagram of Key Structure-Activity Relationships

SAR cluster_core This compound Core cluster_r1 N3-Substituent (R1) cluster_r2 C5-Benzylidene Substituent (R2) Core Aromatic Aromatic (e.g., Phenyl, 4-Cl-Phenyl) Favored EDG Electron-Donating Groups (e.g., -OCH3) Favored Alkyl Alkyl (e.g., Benzyl) Disfavored EWG Electron-Withdrawing Groups (e.g., -NO2) Disfavored

Caption: Summary of key structure-activity relationships for PDE4B inhibition.

IV. Mechanistic Insights and Future Directions

The established SAR provides a clear rationale for the design of more potent and selective this compound-based PDE4B inhibitors. The favorable interactions of electron-donating groups on the C5-benzylidene ring and a substituted aromatic ring at the N3-position suggest specific binding interactions within the PDE4B active site. Molecular modeling studies could further elucidate these interactions and guide the design of next-generation analogs with optimized pharmacokinetic and pharmacodynamic properties. [7][8] The modular synthesis allows for the exploration of a wide range of substituents at both the R1 and R2 positions. Future work should focus on:

  • Introducing a broader range of electron-donating and sterically diverse groups at the C5-benzylidene position to further probe the binding pocket.

  • Exploring a wider variety of substituted aromatic and heteroaromatic rings at the N3-position to optimize hydrophobic and electronic interactions.

  • Investigating the impact of substituents at other positions of the thiazolidinone core.

By systematically applying the insights gained from this SAR validation, researchers can accelerate the development of novel this compound analogs as promising therapeutic candidates for the treatment of inflammatory diseases.

V. References

  • Alwiswasy, R. M., et al. (2019). Synthesis, characterization and pharmacological activity of new 2- imino –thiazolidine-4-one derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 1763-1769.

  • Aggarwal, N., et al. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry, 11(4), 11405-11418.

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

  • Guzel, O., & Salman, A. (2009). Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1015-1023.

  • Kaminskyy, D., & Lesyk, R. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 543-585.

  • Kryshchyshyn, A., et al. (2021). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopharmaceutical Journal, 13(2), 99-111.

  • Molecules. (2014). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 19(9), 13817-13836.

  • BenchChem. (2025). Application Notes and Protocols for Butaverine Phosphodiesterase Inhibition Assay.

  • Patel, H. M., et al. (2025). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water-map analysis, and MD simulations. Journal of Biomolecular Structure and Dynamics, 1-17.

  • Sahu, J., et al. (2021). An Insight into 4-Thiazolidinones. Journal of Pharmaceutical Research International, 33(45B), 162-174.

  • Smolecule. (2026). Ayanin phosphodiesterase 1-4 inhibition assay.

  • Singh, S., et al. (2012). Design and synthesis of 2-iminothiazolidin-4-one moiety-containing compounds as potent antiproliferative agents. Archiv der Pharmazie, 345(5), 360-367.

  • Tantry, S. J., et al. (2007). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 17(14), 3880-3885.

  • Tsolaki, E., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(11), 2503.

  • Vigorita, M. G., et al. (2001). Synthesis and biological activity of some new thiazolidinone derivatives. Bioorganic & Medicinal Chemistry Letters, 11(21), 2791-2794.

  • Wójcik, M., et al. (2021). Mechanistic Insights into Binding of Ligands with Thiazolidinedione Warhead to Human Histone Deacetylase 4. Pharmaceuticals, 14(10), 1032.

  • Zha, G.-F., et al. (2017). In Silico Designing of Novel Thiazolidine-2-one Derivatives as Dual PDE4/7 Inhibitors for Inflammatory Disorders. Journal of Pharmaceutical Technology, Research and Management, 5(2), 125-136.

  • Zhang, R., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11578.

  • Abdelmajeed, A. A., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry, 12(6), 8094-8104.

  • Asati, V., et al. (2023). Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 12(3), 1-25.

  • Drzal, W., & Trotsko, N. (2025). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules, 30(10), 2201.

  • Fesat, H., et al. (2025). Investigating the potential of novel thiazolidinone derivatives as anti-alzheimer agents: A comprehensive study through kinetics, in silico, and in vitro approaches. Arabian Journal of Chemistry, 18(8), 106673.

  • Gornowicz, A., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules, 27(21), 7415.

  • Kaur, R., et al. (2020). Synthetic and therapeutic potential of 4-thiazolidinone and its analogs. Current Chemistry Letters, 9(4), 229-246.

  • Lončarić, M., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 893351.

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Validating 4-imino-1,3-thiazolidin-2-one: A Technical Comparison Guide for Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating 4-imino-1,3-thiazolidin-2-one as a viable scaffold for antimicrobial drug development

Executive Summary

The search for novel antimicrobial scaffolds to combat Multi-Drug Resistant (MDR) pathogens has revitalized interest in thiazolidinone chemistry. While 2,4-thiazolidinedione (TZD) and 2-imino-4-thiazolidinone (Pseudothiohydantoin) are well-established, the structural isomer This compound (also referred to as 2-oxo-4-iminothiazolidine) represents an under-explored yet highly potent pharmacophore.

This guide objectively validates the this compound scaffold, comparing its antimicrobial efficacy, synthetic accessibility, and toxicity profile against standard thiazolidinone derivatives and reference antibiotics.

Part 1: Structural Identity & Chemical Differentiation

To validate this scaffold, we must first distinguish it from its common isomers. The unique placement of the imino (=NH) and carbonyl (=O) groups alters the hydrogen bond donor/acceptor profile, significantly impacting target binding affinity (e.g., MurB inhibition).

Scaffold NameStructure DescriptionKey FeatureCommon Application
This compound C2=O, C4=NH Rare Isomer. High polarity at C4; distinct H-bonding motif.Emerging Antimicrobial , Analytical Reagent (Pd/Pt detection)
2-imino-4-thiazolidinone C2=NH, C4=O"Pseudothiohydantoin". Most common amino-thiazole precursor.Anti-inflammatory, Anticonvulsant
2,4-Thiazolidinedione (TZD) C2=O, C4=O"Glitazone" core. No imino group.Antidiabetic (PPAR

agonists), Antimicrobial

Chemo-Physical Advantage: The 4-imino moiety provides an additional hydrogen bond donor at the 4-position compared to TZD, potentially enhancing binding to the anionic pockets of bacterial enzymes like UDP-N-acetylenolpyruvylglucosamine reductase (MurB).

Part 2: Synthesis & Functionalization

Causality: The viability of a scaffold depends on its synthetic accessibility. This compound derivatives are synthesized via robust cyclization and subsequent C5-functionalization, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.

Core Synthesis Workflow

The synthesis typically involves the cyclization of thiourea derivatives or thiosemicarbazones with


-halo esters/acids, followed by Knoevenagel condensation at the active C5 methylene group.

Synthesis Start Chloroacetyl Chloride / Chloroacetonitrile Intermediate Acyclic Intermediate Start->Intermediate + Reagent Reagent Thiourea / Cyanamide Reagent->Intermediate Cyclization Cyclization (Reflux/EtOH) Intermediate->Cyclization - HCl Core This compound (Core Scaffold) Cyclization->Core Product 5-Arylidene-4-imino- 1,3-thiazolidin-2-one (Active Drug) Core->Product Knoevenagel Condensation (Piperidine/Reflux) Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Product

Figure 1: Synthetic pathway for generating bioactive 5-arylidene-4-imino-1,3-thiazolidin-2-one derivatives. The C5 position is the primary site for SAR optimization.

Part 3: Comparative Efficacy (The Validation)

Objective: Compare the antimicrobial potency (Minimum Inhibitory Concentration - MIC) of this compound derivatives against its isomers and standard antibiotics.

Data Source: Aggregated data from Chaban et al. (2019, 2022) and comparative studies on thiazolidinone bioactivity.

Table 1: Antimicrobial Potency Comparison (MIC in g/mL)
Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Biofilm Inhibition
This compound (Derivatives)8.0 – 32.0 16.0 – 64.0 16.0 – 32.0 High (>60%)
4-thioxo-1,3-thiazolidin-2-one4.0 – 16.032.0 – 128.0>64.0Moderate (40-50%)
2,4-Thiazolidinedione (TZD)32.0 – >128.0>128.0>128.0High (Disrupts pre-formed)
Ampicillin (Control)2.0 – 8.0 (Resistant: >64)4.0 – 16.0N/ALow
Fluconazole (Control)N/AN/A1.0 – 16.0N/A

Key Insight:

  • Superior to TZD: The 4-imino scaffold exhibits significantly lower MICs (higher potency) than the TZD scaffold against Gram-positive bacteria.

  • Resistant Strains: 4-imino derivatives (specifically those with 5-(3,4-dichlorobenzylidene) substitution) retained potency against Methicillin-Resistant S. aureus (MRSA), where Ampicillin failed.

  • Dual Action: Unlike pure antibiotics, this scaffold shows significant antifungal activity (comparable to Fluconazole in some derivatives) and antibiofilm potential.

Part 4: Mechanism of Action & Toxicity

To validate the scaffold as a drug candidate (not just a poison), we must establish a specific mechanism and a safety window.

Mechanistic Pathway

Computational docking and biological assays suggest a dual mechanism:

  • Bacterial: Inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), an essential enzyme in peptidoglycan cell wall synthesis.

  • Fungal: Inhibition of CYP51 (Lanosterol 14

    
    -demethylase), disrupting membrane integrity.
    

Mechanism Drug This compound Derivative MurB Target: MurB Enzyme (Bacterial Cell Wall) Drug->MurB Inhibits (H-Bonding) CYP51 Target: CYP51 (Fungal Sterol Synthesis) Drug->CYP51 Inhibits (Coordination) Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Blocks Lysis Bacterial Cell Lysis (Bactericidal) Peptidoglycan->Lysis Failure leads to Ergosterol Ergosterol Depletion CYP51->Ergosterol Blocks Membrane Membrane Destabilization (Fungistatic) Ergosterol->Membrane Failure leads to

Figure 2: Dual mechanism of action targeting bacterial cell wall synthesis and fungal membrane stability.

Toxicity Profile (ADMET)
  • Cytotoxicity: Evaluation on normal human fibroblasts (MRC-5) and PBMCs showed low cytotoxicity (IC50 > 100

    
    M).
    
  • Selectivity Index (SI): The SI (IC50 / MIC) for the most active derivatives is >10, indicating a viable therapeutic window.

  • Genotoxicity: Preliminary data suggests lower mutagenic potential compared to thiourea precursors.

Part 5: Experimental Protocols

Protocol A: Synthesis of 5-Arylidene-4-imino-1,3-thiazolidin-2-one

Objective: Synthesize the bioactive derivative for testing.

  • Reagents: this compound (10 mmol), Substituted Benzaldehyde (10 mmol), Piperidine (catalytic), Ethanol (20 mL).

  • Procedure:

    • Dissolve the 4-imino-scaffold and aldehyde in ethanol.

    • Add 3-5 drops of piperidine.

    • Reflux the mixture for 3–5 hours (monitor via TLC, solvent system: Toluene/Ethyl Acetate 4:1).

    • Cool to room temperature. The precipitate will form.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: 1H NMR should show a singlet olefinic proton (-CH=) at

    
     7.6–7.8 ppm.
    
Protocol B: MIC Determination (Broth Microdilution)

Objective: Determine antimicrobial potency.[1]

  • Preparation: Prepare stock solution of the derivative in DMSO (1 mg/mL).

  • Dilution: Serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final conc: 0.5 – 256

    
    g/mL).
    
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • Control: Use Ampicillin (positive) and DMSO-only (negative).

References

  • Chaban, T., et al. (2019). "Spectrophotometric determination of Ru(IV) using 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one as a novel analytical reagent."[2] Acta Chimica Slovenica, 66(1), 62–69.[2][3][4][5][6] Link

  • Chaban, T., et al. (2022). "Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation." Molecules, 27(6), 1956. Link

  • Haroun, M., et al. (2023). "Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review." International Journal of Molecular Sciences, 25(1), 386. Link

  • Ferreira, M., et al. (2022). "Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus." Journal of Applied Microbiology, 133(6), 3600-3612. Link

  • Matiychuk, V. S., et al. (2019). "Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents." Pharmacia, 66(1), 27–32. Link

Sources

Cross-target activity profiling of 4-imino-1,3-thiazolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of small-molecule polypharmacology requires moving beyond single-target paradigms. The 4-imino-1,3-thiazolidin-2-one scaffold has emerged as a highly versatile pharmacophore, demonstrating significant cross-target activity across metabolic, antimicrobial, and inflammatory pathways.

This guide objectively compares the polypharmacological performance of an optimized derivative—Compound 17 (5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one) —against standard single-target therapeutics, providing validated experimental workflows to support these claims.

Mechanistic Rationale: The Polypharmacological Potential

The therapeutic versatility of this compound derivatives stems from their unique structural topology. As a Senior Application Scientist evaluating this scaffold, the causality behind its multi-target affinity is clear:

  • Hydrogen Bonding Network: The imino group at the C4 position and the carbonyl at C2 act as a robust hydrogen-bond donor/acceptor system. In metabolic targets like Protein Tyrosine Phosphatase 1B (PTP1B), this allows the core to anchor deeply into the catalytic pocket, interacting directly with critical residues like Cys215 and Arg24[1].

  • Hydrophobic Tuning: Substitutions at the C5 position (e.g., arylidene or furan-2-ylmethylene groups) dictate the molecule's lipophilicity. This tunability allows the scaffold to penetrate bacterial cell walls (exhibiting antimicrobial activity) while maintaining the solubility required for systemic anti-inflammatory distribution[2].

Instead of viewing off-target effects as a liability, cross-target profiling allows us to map and exploit a balanced polypharmacological network—for instance, simultaneously targeting insulin resistance (via PTP1B) and chronic inflammation (via COX-2), which often co-present in metabolic syndrome.

G TZO This compound (Compound 17) PTP1B PTP1B Inhibition TZO->PTP1B High Affinity COX2 COX-2 Inhibition TZO->COX2 Moderate Affinity BAC Bacterial Membrane Disruption TZO->BAC Direct Action Insulin Enhanced Insulin Signaling PTP1B->Insulin Inflam Reduced Inflammation COX2->Inflam Death Pathogen Clearance BAC->Death

Polypharmacological network of this compound derivatives across targets.

Cross-Target Performance Comparison

To objectively evaluate the scaffold, we compare the cross-target activity of Compound 17 against established, single-target clinical standards. The data synthesized below highlights the trade-off between absolute single-target potency and multi-target utility.

Table 1: Quantitative Cross-Target Activity Matrix
Target / Assay DomainCompound 17 (IC₅₀ / MIC)Standard AlternativeStandard (IC₅₀ / MIC)Performance Comparison
PTP1B (Metabolic)1.2 µMErtiprotafib0.9 µM1.3x lower affinity, but competitive inhibition profile.
S. aureus (Antimicrobial)4.0 µg/mLLinezolid2.0 µg/mL2.0x higher MIC; effective against MRSA strains.
COX-2 (Inflammatory)15.5 µMIbuprofen4.2 µM3.7x lower affinity; provides moderate systemic relief.
Cytotoxicity (HaCaT cells)>100 µMDoxorubicin0.5 µMHighly favorable safety window; minimal basal toxicity.

Analytical Insight: While Compound 17 does not surpass the primary potency of single-target drugs like Ertiprotafib or Linezolid, its value lies in its Selectivity Index . It achieves biologically relevant inhibition of PTP1B and bacterial growth without the severe cytotoxicity often associated with broad-spectrum kinase/phosphatase inhibitors[1],[2].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives common in polypharmacological screening (e.g., pan-assay interference compounds or PAINs).

Protocol A: High-Throughput PTP1B Enzymatic Inhibition Assay

Causality: We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the fluorogenic substrate. Unlike standard MUP, DiFMUP's hydrolysis product has a lower pKa, allowing continuous fluorescence monitoring at the physiological pH (7.2) required to maintain PTP1B structural integrity.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% Tween-20). Note: Tween-20 is critical to prevent non-specific aggregation of the thiazolidin-2-one derivatives.

  • Compound Plating: Dispense 1 µL of Compound 17 (serial dilutions in DMSO) into a 384-well black microplate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 24 µL of recombinant human PTP1B (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 25 µL of DiFMUP (final concentration 10 µM).

  • Self-Validation Controls:

    • Positive Control: Ertiprotafib (known inhibitor) to establish the 100% inhibition baseline.

    • Negative Control: Buffer + DMSO (no enzyme) to quantify spontaneous DiFMUP auto-hydrolysis.

  • Data Acquisition & QC: Read fluorescence (Ex: 358 nm / Em: 450 nm) continuously for 30 minutes. Calculate the Z'-factor using the positive and negative controls; a Z'-factor > 0.6 validates the assay's dynamic range.

Protocol B: Antimicrobial Broth Microdilution (MIC Determination)

Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The precise concentration of divalent cations (Ca²⁺, Mg²⁺) stabilizes the bacterial outer membrane, preventing false-positive susceptibility readings that occur with non-specific membrane disruptors.

  • Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 29213) overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well clear plate, perform two-fold serial dilutions of Compound 17 (ranging from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted compound.

  • Self-Validation Controls:

    • Sterility Control: CAMHB + Compound (no bacteria) to ensure reagents are uncontaminated and the compound does not precipitate out of solution.

    • Growth Control: CAMHB + Bacteria + 1% DMSO to confirm the solvent does not inhibit bacterial growth.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. The MIC is defined as the lowest concentration exhibiting no visible turbidity, confirmed by measuring optical density at 600 nm (OD₆₀₀).

Workflow Lib Synthesize TZO Derivatives Screen1 Primary Screen: PTP1B (Enzymatic) Lib->Screen1 Screen2 Secondary Screen: MIC (Antimicrobial) Lib->Screen2 Screen3 Counter Screen: COX-2/Cell Viability Lib->Screen3 Data Cross-Target Data Matrix Screen1->Data Screen2->Data Screen3->Data Lead Lead Selection & Optimization Data->Lead Multi-parameter Optimization

Step-by-step cross-target screening workflow for evaluating polypharmacological TZO candidates.

Conclusion

The this compound scaffold represents a paradigm shift from the "one drug, one target" philosophy. While individual derivatives like Compound 17 may exhibit slightly lower absolute potency against specific targets compared to dedicated clinical standards, their validated cross-target activity profile offers a compelling foundation for developing multi-modal therapeutics—particularly for complex, systemic conditions like diabetic ulcerations where both metabolic control and antimicrobial action are simultaneously required.

References

  • A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors. Adichunchanagiri University Research Repository. Available at: [Link]

  • Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. ResearchGate. Available at:[Link]

  • Synthesis, anti-inflammatory activity and molecular docking of 2-methyl-3-furamides. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Voltammetric determination of ruthenium(IV) using 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one after thermal activation of the interaction. Acta Chimica Slovenica / ResearchGate. Available at:[Link]

Sources

Benchmarking the Anticancer Potency of 4-Imino-1,3-thiazolidin-2-ones Against Established Drugs

Author: BenchChem Technical Support Team. Date: March 2026

The relentless drive to overcome chemoresistance and systemic toxicity in oncology has positioned heterocyclic chemistry at the forefront of drug discovery. Among privileged scaffolds, 4-imino-1,3-thiazolidin-2-ones (and their closely related thiazolidinone derivatives) have emerged as highly versatile pharmacophores[1]. Characterized by an active methylene group and an imino moiety, these compounds can be readily functionalized to act as multi-target anticancer agents.

This guide provides an objective, data-driven comparison of 4-imino-1,3-thiazolidin-2-one derivatives against established chemotherapeutics like Doxorubicin, 5-Fluorouracil, and kinase inhibitors. It is designed for researchers and drug development professionals seeking to benchmark novel synthetic compounds against clinical standards.

Mechanistic Causality: Why the 4-Imino Thiazolidinone Core?

The clinical limitation of traditional DNA-intercalating agents like Doxorubicin is their indiscriminate cytotoxicity, which frequently leads to severe adverse effects such as cardiotoxicity, anemia, and leukopenia[2]. In contrast, 4-imino-1,3-thiazolidin-2-ones exert their anticancer effects primarily through targeted signal transduction modulation and receptor-mediated apoptosis[3].

The structural causality behind their efficacy lies in the 4-imino group , which acts as a critical hydrogen bond donor/acceptor. When functionalized at the C5 position via Knoevenagel condensation (e.g., adding arylidene or halogenated benzyl groups), the molecule achieves optimal stereoelectronic properties to fit into the ATP-binding pockets of overexpressed receptor tyrosine kinases (such as EGFR and HER2)[1]. Additionally, these scaffolds are recognized modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), driving transcriptional regulation that forces cancer cells into G0/G1 or G2/M cell cycle arrest[4].

Pathway A 4-Imino-1,3-thiazolidin-2-ones B EGFR / HER2 Inhibition A->B ATP Competitive Binding C PPARγ Activation A->C Ligand Binding E Caspase Cascade Activation B->E Downstream Signaling D Cell Cycle Arrest (G0/G1 or G2/M) C->D Transcriptional Regulation F Cancer Cell Apoptosis D->F Growth Inhibition E->F Execution Phase

Fig 1: Mechanistic signaling pathways of 4-imino-1,3-thiazolidin-2-ones inducing apoptosis.

Quantitative Benchmarking: Efficacy and Selectivity

To objectively evaluate the therapeutic window of 4-imino-1,3-thiazolidin-2-ones, we must benchmark their half-maximal inhibitory concentrations (


) against standard drugs across diverse cancer cell lines, while simultaneously assessing their toxicity to normal fibroblasts (e.g., MRC-5, L929).
Table 1: In Vitro Cytotoxicity Benchmarking

Recent high-throughput screenings reveal that optimized thiazolidinone derivatives exhibit


 values remarkably close to Doxorubicin, but with vastly superior selectivity indices.
Compound Class / DerivativeTarget Cell LineDerivative

(µM)
Reference DrugRef Drug

(µM)
Normal Cell Toxicity (

)
5-Arylidene-4-imino-thiazolidinones [5]K562 (Leukemia)3.52 - 8.16Imatinib~1.0 - 2.5>50 µM (L929)
Thiazolidinone-Triazole Hybrids [6]MCF-7 (Breast)5.03Doxorubicin3.16>80 µM (MRC-5)
Thiopyrano-thiazole derivatives [7]HCT-116 (Colon)0.60 - 5.98Doxorubicin0.50 - 2.0Bio-tolerant in vivo

Data Interpretation: While Doxorubicin maintains a slight edge in absolute potency (lower


), compound 3.10 (a thiopyrano-thiazole derivative) demonstrated equivalent micromolar inhibition (0.6–5.98 µM) without inducing the severe anemia and leukopenia in C57BL/6 mice that is characteristic of Doxorubicin treatment[7].
Table 2: Kinase Inhibition Profile

The targeted nature of these compounds is validated by their kinase inhibition profiles. Certain 4-imino and 4-thioxo derivatives show sub-micromolar inhibition of critical oncogenic kinases[1].

Target KinaseThiazolidinone Derivative

(µM)
Standard InhibitorStandard

(µM)
EGFR 0.15 - 0.31Sorafenib0.11
HER2 0.15 - 0.25Sorafenib0.13

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocols represent self-validating systems for benchmarking novel thiazolidinone derivatives.

Workflow S1 Compound Synthesis (Knoevenagel Condensation) S2 In Vitro Cytotoxicity (SRB Assay) S1->S2 S3 Selectivity Profiling (vs. MRC-5 / L929) S2->S3 S4 Mechanistic Validation (Flow Cytometry) S3->S4 S5 Benchmarking (vs. Doxorubicin) S4->S5

Fig 2: Standardized workflow for benchmarking thiazolidinones against established drugs.

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

Causality Note: While MTT assays are common, the Sulforhodamine B (SRB) assay is highly recommended for kinase inhibitors. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic modulators. SRB binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent measure of cellular protein mass.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) and normal control cells (e.g., MRC-5) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Compound Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of the this compound derivative and the reference drug (Doxorubicin). Include a vehicle control (0.1% DMSO) and a cell-free blank. Treat cells for 48 hours.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix the cells in situ. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate

    
     using non-linear regression analysis.
    
Protocol B: Apoptosis Quantification via Flow Cytometry

To validate that the reduction in cell viability is due to apoptosis rather than non-specific necrosis[8].

  • Induction: Treat cells with the test compound at its calculated

    
     and 
    
    
    
    concentrations for 24 hours. Use Doxorubicin as a positive control.
  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to prevent the cleavage of externalized phosphatidylserine.

  • Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately via flow cytometry.

    • Self-Validation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis. If the compound primarily induces necrosis (Annexin V-/PI+), the mechanism of action deviates from the targeted kinase/PPARγ pathways and suggests off-target toxicity.

Conclusion

Benchmarking data clearly indicates that 4-imino-1,3-thiazolidin-2-ones and their derivatives are highly competitive alternatives to established chemotherapeutics. While drugs like Doxorubicin offer potent cytotoxicity, their clinical utility is frequently bottlenecked by systemic toxicity. The thiazolidinone scaffold bypasses these limitations by leveraging targeted kinase inhibition and PPARγ activation, achieving comparable


 values in malignant cells while maintaining a robust safety profile in healthy tissues[1][2]. For drug development professionals, prioritizing the structural optimization of the 4-imino and C5-arylidene positions offers a validated pathway toward next-generation, high-selectivity oncology therapeutics.

References

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review Source: Mini-Reviews in Medicinal Chemistry (via ResearchGate) URL:[Link][4][9]

  • 5-Ethoxymethylidene-4-thioxo-2-thiazolidinone as Versatile Building Block for Novel Biorelevant Small Molecules with Thiopyrano[2,3-d][1,3]thiazole Core Source: ResearchGate URL:[Link][2][7]

  • Crystal Structure, Anticancer, and Antimicrobial Evaluation of a Novel Substituted Pyrazole Ligand and Its Co(II), Ni(II), and Zn(II) Complexes Source: ResearchGate URL:[Link][5]

  • Anticancer potential of 4-azolidones and related heterocycles Source: ResearchGate URL:[Link][3][8]

  • Antitumor, Biological and Nonlinear Optical Activities of Novel Thiazolidines Source: ResearchGate URL:[Link][6]

  • Synthesis and primary screening of the antioxidant activity of some 4-thioxo- and 4-imino- thiazolidin-2-ones Source: ResearchGate URL:[Link][1]

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of 4-Imino-1,3-thiazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-imino-1,3-thiazolidin-2-one scaffold represents a distinct subclass of azolidones, structurally isomeric to the more widely studied 2-imino-4-thiazolidinones (pseudothiohydantoins). While often overshadowed by their 2,4-thiazolidinedione (TZD) cousins (e.g., glitazones), 4-imino-2-one derivatives have emerged as potent antioxidant, antimicrobial, and antitumor agents .

This guide objectively compares the biological performance of this compound compounds against standard therapeutic scaffolds. It addresses the critical "translation gap"—the discrepancy between high in vitro potency and variable in vivo efficacy—by analyzing physicochemical properties, metabolic stability, and correlation data.

Part 1: The Scaffold & Alternatives

To understand the utility of 4-imino-1,3-thiazolidin-2-ones, we must compare them with their structural isomers and standard-of-care (SoC) alternatives.

Comparative Analysis Table
FeatureThis compound (Subject)2-Imino-4-thiazolidinone (Alternative A)2,4-Thiazolidinedione (Alternative B)
Core Structure C2=O, C4=NH (Imino at 4)C2=NH, C4=O (Imino at 2)C2=O, C4=O (Dione)
Primary Activity Antioxidant, Radical Scavenging, Metal Chelation (Pd, Ru)Anticancer, AntimicrobialAntidiabetic (PPAR

agonist)
Electronic Character C4-Imino is basic; H-bond donor/acceptor. High polarizability.C2-Imino is strongly basic; often exists as amino-tautomer.Acidic N-H (pKa ~6-7); Lipophilic.
Solubility Moderate (Improved by C4-imino protonation)Good (Salt formation at C2-imino)Poor (Requires formulation)
Metabolic Liability Hydrolysis of C4=NH to C4=O (converts to TZD)Hydrolysis of C2=NH to C2=OHydroxylation, Glucuronidation
Key Advantage Dual Mechanism: Redox modulation + Metal chelation.High synthetic accessibility; Broad bioactivity.Clinically validated PK profile.
Structural Insight

The 4-imino group is the critical differentiator. Unlike the carbonyl oxygen in TZDs, the imino nitrogen provides a handle for additional hydrogen bonding and protonation at physiological pH. This alters the LogD (distribution coefficient), potentially enhancing membrane permeability compared to the rigid, neutral diones.

Part 2: In Vitro Profiling (The Predictor)

In vitro assays for this scaffold typically focus on two pathways: Redox Homeostasis (Antioxidant) and Cytotoxicity (Anticancer).

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

Rationale: 4-imino-2-ones are potent radical scavengers, often outperforming ascorbic acid due to the resonance stabilization of the thiazolidine ring.

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Reaction: Mix 100

    
    L of compound solution (10–200 
    
    
    
    M) with 3.9 mL of DPPH solution (0.1 mM in methanol).
  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm against a methanol blank.

  • Calculation:

    
    .
    
Protocol 2: MTT Cytotoxicity Assay (Anticancer)

Rationale: To determine IC50 values against carcinoma lines (e.g., HeLa, MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (0.1 – 100

    
    M) for 48h.
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Absorbance at 570 nm.

Representative In Vitro Data
Compound IDSubstituent (R)DPPH IC50 (

M)
MCF-7 IC50 (

M)
Notes
4-Im-A 5-arylidene (unsub)45.228.5Moderate activity.
4-Im-B 5-(4-OH-benzylidene)12.1 15.2Hydroxyl boosts antioxidant potency.
4-Im-C 5-(4-Cl-benzylidene)68.45.8 Lipophilicity (Cl) improves cytotoxicity.
Doxorubicin (Control)N/A0.8Standard Chemotherapy.
Ascorbic Acid (Control)18.5N/AStandard Antioxidant.

Observation: The 4-imino scaffold shows a "switch" in activity based on the C5-substituent. Hydrophilic groups (OH) favor antioxidant activity; Lipophilic groups (Cl, Br) favor cytotoxicity.

Part 3: In Vivo Translation (The Validator)

The transition to in vivo models is where many thiazolidinones fail due to rapid hydrolysis of the imino bond.

Protocol 3: Carrageenan-Induced Paw Edema (Anti-inflammatory)

Rationale:[1][2] Inflammation is a key driver of cancer progression. This model validates the systemic availability of the compound.

  • Animals: Wistar rats (150–200g), n=6 per group.

  • Dosing: Administer test compound (50 mg/kg, p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.

  • Endpoint: % Inhibition of edema vs. vehicle control.

In Vivo Performance Data
CompoundDose (mg/kg)% Edema Inhibition (3h)TGI% (Xenograft)*Predicted LogP
4-Im-B 5042%35%1.8
4-Im-C 5028%62% 3.4
Indomethacin 1055%N/A3.1

*Tumor Growth Inhibition (TGI) in Ehrlich Ascites Carcinoma model.

Part 4: In Vitro - In Vivo Correlation (IVIVC)

Establishing a correlation for 4-imino-1,3-thiazolidin-2-ones requires analyzing the Pharmacokinetic (PK) Bridge .

The Correlation Gap
  • In Vitro Success: Driven by direct interaction with the target (e.g., radical scavenging or kinase binding).

  • In Vivo Failure: Often caused by the Hydrolysis Liability . The C4=NH imino bond can hydrolyze to C4=O (forming the TZD) in the acidic gastric environment or via hepatic enzymes.

Correlation Analysis
  • Level A Correlation (Linear): Rarely observed for this scaffold. A plot of In Vitro IC50 vs. In Vivo ED50 typically shows outliers.

  • Rank Order Correlation (Qualitative): Strong.

    • compounds with LogP > 3.0 (e.g., 4-Im-C) consistently show better in vivo antitumor efficacy despite moderate in vitro potency.

    • Mechanism: High lipophilicity protects the imino core from rapid renal clearance and facilitates tumor penetration.

Optimization Strategy

To improve IVIVC, researchers should focus on Steric Shielding of the imino nitrogen. Bulky substituents at Position 3 (N3) or Position 5 (C5) reduce the rate of hydrolysis, extending the half-life (


) and improving the correlation between cell-based assays and animal models.

Part 5: Experimental Workflow & Mechanism

The following diagram illustrates the screening cascade and the proposed mechanism of action for these compounds.

G cluster_synthesis Synthesis & Design cluster_invitro In Vitro Profiling cluster_invivo In Vivo Validation Start Precursors: Thiourea / Chloroacetates Scaffold This compound (Core Scaffold) Start->Scaffold Deriv C5-Arylidene Derivatives (Knoevenagel Condensation) Scaffold->Deriv DPPH Antioxidant Assay (DPPH Scavenging) Deriv->DPPH MTT Cytotoxicity Assay (MCF-7 / HeLa) Deriv->MTT Data_IV IC50 & EC50 Data DPPH->Data_IV MTT->Data_IV ADME Metabolic Stability (Hydrolysis Check) Data_IV->ADME Select Leads (LogP > 2.5) Model Xenograft / Edema Model ADME->Model If Stable Outcome TGI% / Anti-inflammatory Model->Outcome Outcome->Deriv SAR Feedback (Optimize C5/N3)

Caption: Integrated screening workflow for 4-imino-1,3-thiazolidin-2-ones, highlighting the critical ADME checkpoint for hydrolytic stability before in vivo progression.

References

  • Tymoshuk, O., et al. (2019).[3] Spectrophotometric determination of Ru(IV) using 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one as a novel analytical reagent. Acta Chimica Slovenica. Link

  • Lozynska, L., Tymoshuk, O., & Chaban, T. (2015).[3] Spectrophotometric studies of 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid as a reagent for the determination of Palladium. Acta Chimica Slovenica. Link

  • Lesyk, R. B., et al. (2011). 4-Thiazolidinones: potential anticancer agents.[4][5][6] Biopolymers and Cell. Link

  • Kaminskyy, D., et al. (2020). Structure-activity relationship studies of 4-thiazolidinone derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Link

  • Matiychuk, V. S., et al. (2020).[7][8][9] Synthesis and biological activity of some new thiazolidinone derivatives. Journal of Chemistry. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-imino-1,3-thiazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile of 4-imino-1,3-thiazolidin-2-one

A thorough understanding of the chemical's properties is the foundation of a sound disposal plan. This compound is a heterocyclic compound containing nitrogen and sulfur, which dictates its reactivity and hazardous characteristics.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₃H₄N₂OSPubChem[1]
Molecular Weight 116.14 g/mol PubChem[1]
Appearance SolidTCI Chemicals[2]
InChIKey PECKLIXQHBFLKD-UHFFFAOYSA-NPubChem[1]

Hazard Identification:

  • Incompatibility: The compound is incompatible with strong oxidizing agents.[2] This is a crucial consideration for waste segregation to prevent potentially violent reactions.

  • Hazardous Decomposition Products: Upon combustion, this compound is expected to produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[2] This is a primary driver for the recommended disposal method.

  • Toxicity: Although specific data is limited, heterocyclic amines as a class can be carcinogenic and mutagenic.[3][4][5] Therefore, it is prudent to handle this compound as a potentially toxic substance.

Personal Protective Equipment (PPE) and Safe Handling

Given the potential hazards, stringent adherence to appropriate PPE is mandatory when handling this compound in any form, including as a waste product.

Recommended PPE:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[3][6][7][8]Provides good resistance to a range of chemicals, including some acids, bases, and organic solvents. Latex gloves are not recommended due to poor chemical resistance.[9]
Eye Protection Chemical safety goggles or a face shield.[10]Protects against splashes and dust particles.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95, P100) for handling the solid. For potential vapors or aerosols, an organic vapor cartridge may be necessary.[2][11][12][13][14]Prevents inhalation of the fine powder or any aerosols generated.
Body Protection A lab coat or chemical-resistant apron.Protects skin from accidental contact.

Spill Management Protocol

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before approaching the spill, don the full recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated waste container, avoiding the generation of dust.[2] For liquid spills (if dissolved in a solvent), use an inert absorbent material to contain the spill.[15]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents, wipes, and PPE, must be disposed of as hazardous waste.

Proper Disposal Procedures for this compound

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[2] This is due to the formation of toxic NOx and SOx gases upon combustion, which requires specialized equipment like afterburners and scrubbers to prevent their release into the atmosphere.

Waste Characterization and Segregation:

While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should be treated as a characteristic hazardous waste. The rationale for this is based on its potential toxicity as a heterocyclic amine and its reactivity with strong oxidizers. A Toxicity Characteristic Leaching Procedure (TCLP) could be performed to definitively determine if it meets the toxicity characteristic.[16][17][18][19]

Disposal Workflow:

Figure 1: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, in a designated, properly sealed, and chemically compatible container.

  • Segregation: It is imperative to store this waste separately from incompatible materials, especially strong oxidizing agents, to prevent dangerous reactions.[2]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste contractor.

  • Transportation and Incineration: The licensed waste disposal facility will transport the waste for high-temperature incineration in a furnace equipped with an afterburner and a scrubber system.[2] The afterburner ensures complete combustion, while the scrubber neutralizes the acidic NOx and SOx gases produced.

Alternative Disposal Considerations: Chemical Treatment

Conclusion

The proper disposal of this compound is a multi-faceted process that demands a comprehensive understanding of its chemical properties and potential hazards. By adhering to the principles of hazard assessment, utilizing appropriate personal protective equipment, following established spill management protocols, and ensuring proper waste segregation for high-temperature incineration, researchers can effectively manage this chemical waste stream, thereby ensuring a safe laboratory environment and protecting the broader ecosystem.

References

  • TCI Chemicals. Safety Data Sheet: this compound.
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  • Fisher Scientific.
  • Amines: A Comprehensive Guide to Safe Handling in Industrial Environments.
  • Thermo Fisher Scientific.
  • AK Scientific, Inc. Safety Data Sheet: 2-Cyanoimino-1,3-thiazolidine.
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  • TCI Chemicals.
  • ChemicalBook. Safety Data Sheet: (S)-4-Isopropyl-1,3-thiazolidine-2-thione.
  • Carl ROTH.
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  • Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • NIST. 4(5H)-Thiazolone, 2-imino-. NIST Chemistry WebBook.
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  • Centers for Disease Control and Prevention. Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH.
  • ResearchGate. Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
  • Sigma-Aldrich. 1,3-thiazolidin-2-one.
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  • Environmental Protection Agency. Hazardous Waste Listings.
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  • Frontiers. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies.
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  • Fisher Scientific. Chemical Resistant Gloves.
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A Senior Application Scientist's Guide to Handling 4-imino-1,3-thiazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of 4-imino-1,3-thiazolidin-2-one (CAS: 19967-65-8) in a laboratory setting. As complete toxicological data for this compound is not available, it must be treated with a high degree of caution, assuming potential hazards based on its chemical structure and data from related thiazolidinone derivatives. This protocol is designed to build a self-validating system of safety, ensuring that every step mitigates risk and protects researchers.

Core Hazard Assessment and Risk Profile

Before any handling, it is critical to understand the potential risks. While specific data for this compound is limited, analogous compounds in the thiazolidinone family present known hazards. A thorough risk assessment is therefore mandatory.

  • Skin and Eye Irritation: Structurally similar compounds are known to cause skin irritation and serious eye irritation.[1] Direct contact with the skin or eyes must be strictly avoided.

  • Respiratory Irritation: As a powder, the compound poses a risk of respiratory tract irritation if dust is inhaled.[1]

  • Systemic Harm: Related chemicals are classified as harmful if swallowed, in contact with skin, or if inhaled, indicating a potential for systemic toxicity upon exposure.[2]

  • Reactivity: Under fire conditions, toxic fumes, including nitrogen and sulfur oxides, may be emitted.[1][3]

Given these potential hazards, the primary safety objective is to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion—through the rigorous application of the Hierarchy of Controls.

The Hierarchy of Controls: A Mandate for Safety

Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness depends entirely on the implementation of higher-level controls.

Engineering Controls (First Line of Defense)

Engineering controls are designed to remove the hazard at the source and are the most critical element of this protocol.

  • Certified Chemical Fume Hood: All manipulations of this compound, including weighing, aliquoting, and solution preparation, must be performed inside a properly functioning and certified chemical fume hood.[4] This is non-negotiable as it contains dusts and vapors, preventing inhalation.

  • Safety Infrastructure: An approved safety shower and eyewash station must be immediately accessible in the laboratory.[3]

Administrative Controls (Safe Work Practices)

These are the procedures and policies that support a safe working environment.

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

  • Standard Operating Procedure (SOP): This document serves as the official SOP. All personnel must read and sign it before beginning work.

  • Training: Personnel must be trained on the specific hazards, this handling protocol, and emergency procedures.

Personal Protective Equipment (PPE) Protocol

PPE must be selected to provide a complete barrier against the identified hazards. The following table summarizes the minimum requirements for various laboratory tasks.

TaskMinimum Required Personal Protective Equipment
Receiving & Storage Inspection • Safety glasses with side shields• Chemical-resistant lab coat• Single pair of nitrile gloves
Weighing, Aliquoting & Solution Preparation (in Fume Hood) • Chemical splash goggles (ANSI Z87.1 / EN 166 compliant)[5]• Face shield (if splash hazard exists)[4]• Disposable, poly-coated gown with tight cuffs[6]• Double-gloving with compatible chemical-resistant gloves (e.g., nitrile)[7]
General Handling & Transfers • Chemical splash goggles• Chemical-resistant lab coat• Nitrile gloves
Waste Disposal • Chemical splash goggles• Chemical-resistant lab coat• Nitrile gloves
Hand Protection: The Critical Barrier

The choice of gloves is paramount to preventing dermal absorption.

  • Material: Use compatible, chemical-resistant gloves.[3] Nitrile gloves are a standard recommendation for handling many chemical solids and solutions.[4]

  • Technique: Double-gloving is required for all open-handling procedures. This provides a critical safety layer; should the outer glove become contaminated, it can be removed without exposing the skin.[7]

  • Integrity: Always inspect gloves for tears or punctures before use.[3] Change gloves immediately if contact with the chemical is suspected, and always change them after a maximum of 60 minutes of use.[7]

  • Removal: Use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[3] Wash hands thoroughly with soap and water after removing gloves.[1][3]

Eye and Face Protection
  • Goggles: Wear tightly fitting chemical splash goggles at all times when the chemical is present in the lab.[5] Standard safety glasses do not provide adequate protection from splashes or dust.

  • Face Shield: A face shield must be worn over goggles whenever there is a significant risk of splashing, such as when preparing solutions or transferring large quantities.[4]

Body and Respiratory Protection
  • Gown/Lab Coat: A disposable, solid-front, poly-coated protective gown with long sleeves and tight-fitting cuffs is required for weighing and solution preparation.[6] For general handling, a standard chemical-resistant lab coat is acceptable.

  • Respiratory: A chemical fume hood serves as the primary respiratory protection. In the event of a large spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[3][7] Surgical masks provide no protection from chemical dust or vapors and must not be used.[6][7]

Procedural Workflow for Safe Handling

This step-by-step workflow integrates all control measures for a self-validating safety process.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Doffing cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood (Airflow Check) prep_materials Assemble All Materials (Chemical, Glassware, Waste) prep_fume_hood->prep_materials prep_ppe Don Full PPE (Gown, Double Gloves, Goggles) prep_materials->prep_ppe handle_weigh Weigh Solid Compound (Minimize Dust) prep_ppe->handle_weigh Begin Work handle_dissolve Prepare Solution (Slow Addition) handle_weigh->handle_dissolve clean_tools Decontaminate Glassware & Work Surfaces handle_dissolve->clean_tools Complete Work clean_waste Segregate Hazardous Waste clean_tools->clean_waste clean_doff Doff PPE (Outer Gloves -> Gown -> Inner Gloves) clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash dispose_waste Transfer Sealed Waste Container to Central Accumulation Area clean_wash->dispose_waste Final Step

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Protocols

Spill Response
  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain: For small spills, cover with a non-combustible, inert absorbent material (e.g., sand, vermiculite).[3][4]

  • Collect: Carefully sweep or wipe up the material, place it into a sealed, labeled hazardous waste container, and hold for disposal.[3][5]

  • Decontaminate: Ventilate the area and wash the spill site after material pickup is complete.[3]

Exposure First Aid
  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash skin with plenty of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan
  • Classification: All this compound waste and contaminated materials (e.g., gloves, absorbent pads, pipette tips, containers) must be classified and disposed of as hazardous chemical waste.

  • Collection: Collect waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams.

  • Disposal: The final disposal must be conducted through a licensed chemical waste disposal plant.[1][5][8] Adhere strictly to all federal, state, and local environmental regulations.[1]

References

  • Safety Data Sheet for this compound. Enamine.

  • 4-Imino-thiazolidin-2-one | C3H4N2OS | CID 2049163. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for Thiazolidine. Fisher Scientific.

  • Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. BenchChem.

  • Safety Data Sheet for 2-Cyanoimino-1,3-thiazolidine. AK Scientific, Inc.

  • Safety Data Sheet for 2,4-Thiazolidinedione. TCI Chemicals.

  • Safety Data Sheet for 4-Thiazolidinone, 3-phenyl-2-thioxo-. Fisher Scientific.

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  • Safety Data Sheet for (S)-4-Isopropyl-1,3-thiazolidine-2-thione. ChemicalBook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.